molecular formula C9H8ClNO2S B1602826 1-Methyl-1H-indole-4-sulfonyl chloride CAS No. 876316-36-8

1-Methyl-1H-indole-4-sulfonyl chloride

Cat. No.: B1602826
CAS No.: 876316-36-8
M. Wt: 229.68 g/mol
InChI Key: HFWFOJFQXZBLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C9H8ClNO2S and its molecular weight is 229.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFOJFQXZBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594538
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-36-8
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-1H-indole-4-sulfonyl chloride (CAS 876316-36-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indole-4-sulfonyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, combining the privileged indole scaffold with a reactive sulfonyl chloride moiety, makes it a valuable building block for the creation of diverse and complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its characteristic reactivity, and its potential applications in the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The indole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic drugs. Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets. The introduction of a sulfonyl chloride group at the 4-position of the 1-methylated indole ring provides a highly reactive handle for further molecular elaboration. Sulfonyl chlorides are powerful electrophiles that readily react with a variety of nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is a mainstay in drug discovery for the synthesis of compounds with a broad spectrum of biological activities.

This compound, therefore, serves as a crucial bridge, connecting the biologically relevant indole core to a diverse range of chemical functionalities through the robust sulfonamide bond. This strategic positioning makes it a sought-after reagent for constructing libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 876316-36-8[1][2]
Molecular Formula C₉H₈ClNO₂S[1][2]
Molecular Weight 229.68 g/mol [1][2]
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point Not explicitly reported, expected to be a solid at room temperatureInferred from physical state
Boiling Point Decomposes upon heatingGeneral property of sulfonyl chlorides
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).General chemical knowledge
Flash Point 95 °C[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic substitution of 1-methyl-1H-indole with chlorosulfonic acid. This reaction leverages the electron-rich nature of the indole ring to introduce the sulfonyl chloride functionality.

Synthesis Indole 1-Methyl-1H-indole Reaction_Step Electrophilic Aromatic Substitution Indole->Reaction_Step Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction_Step Product This compound Reaction_Step->Product

Caption: Synthetic pathway to this compound.

Experimental Protocol:

CAUTION: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorosulfonic acid is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-methyl-1H-indole (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or chloroform).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[3] A significant evolution of hydrogen chloride gas will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the N-methyl group. The protons on the benzene portion of the indole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons at the 2- and 3-positions of the pyrrole ring will also be in the aromatic region, with the C2-H typically being a doublet of doublets and the C3-H a doublet. The N-methyl group will appear as a singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic and heterocyclic nature of the compound, with the carbon attached to the sulfonyl chloride group being significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.[4] Fragmentation patterns will likely involve the loss of SO₂Cl and other characteristic fragments of the indole ring.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile introduction of the 1-methyl-1H-indol-4-ylsulfonyl moiety into a wide range of molecules.

Reactivity Sulfonyl_Chloride This compound Reaction1 Sulfonamide Formation Sulfonyl_Chloride->Reaction1 Reaction2 Sulfonate Ester Formation Sulfonyl_Chloride->Reaction2 Amine Primary/Secondary Amine (R₂NH) Amine->Reaction1 Alcohol Alcohol (ROH) Alcohol->Reaction2 Sulfonamide Sulfonamide Sulfonate_Ester Sulfonate Ester Reaction1->Sulfonamide Reaction2->Sulfonate_Ester

Caption: Key reactions of this compound.

5.1. Sulfonamide Formation

The most prominent reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

General Protocol for Sulfonamide Synthesis:

  • Dissolution: Dissolve the amine (1.0 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude sulfonamide can be purified by column chromatography or recrystallization.

This robust reaction allows for the synthesis of a vast library of indole-based sulfonamides, which are of great interest in drug discovery due to their diverse biological activities.[5]

5.2. Sulfonate Ester Formation

In addition to amines, this compound can react with alcohols and phenols in the presence of a base to form sulfonate esters. While less common in medicinal chemistry than sulfonamides, sulfonate esters can serve as important intermediates or possess biological activity themselves.

Applications in Drug Discovery and Medicinal Chemistry

The 1-methyl-1H-indole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry. The ability of this compound to readily form this scaffold makes it a valuable tool for the development of new therapeutic agents. While specific drug candidates originating from this exact building block are not extensively documented in the public domain, the general class of indole sulfonamides has shown promise in various therapeutic areas, including:

  • Anticancer Agents: Many indole derivatives exhibit potent anticancer activity, and the sulfonamide group can enhance this activity by providing additional binding interactions with target proteins.

  • Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.

  • Enzyme Inhibitors: The geometry and electronic properties of the indole sulfonamide scaffold make it suitable for targeting the active sites of various enzymes.[6]

Safety and Handling

As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions.

  • Corrosive: It is expected to be corrosive to the skin, eyes, and respiratory tract.[7][8]

  • Moisture Sensitive: It reacts with water and other protic solvents to release hydrochloric acid. Therefore, it should be handled under anhydrous conditions and stored in a tightly sealed container in a dry environment, preferably under an inert atmosphere.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves when handling this compound.[7]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a key synthetic intermediate that offers a gateway to a rich and diverse chemical space. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and organic synthesis researchers. The ability to readily generate novel indole-based sulfonamides positions this compound at the forefront of efforts to discover and develop new therapeutic agents for a wide range of diseases. As research in this area continues, the importance of this compound as a fundamental building block is set to grow.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview for the synthesis, purification, and analytical characterization of 1-Methyl-1H-indole-4-sulfonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The guide emphasizes the causal relationships in experimental design, ensuring protocols are robust and self-validating.

Introduction and Strategic Importance

This compound (C₉H₈ClNO₂S) is a valuable intermediate in organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1] The introduction of a reactive sulfonyl chloride group at the 4-position of the N-methylated indole ring provides a versatile chemical handle for nucleophilic substitution reactions. This allows for the facile construction of sulfonamides, sulfonates, and other sulfur-containing derivatives, making it a compound of significant interest for creating libraries of novel molecules for drug discovery programs. This guide details a reliable synthetic pathway and the rigorous analytical methods required to confirm the structure and purity of the final product.

Synthetic Strategy and Protocol

The synthesis of this compound is typically approached as a two-step process. First, the indole nitrogen is methylated to protect it and to direct the subsequent electrophilic substitution. Second, the resulting 1-methylindole undergoes chlorosulfonation to install the sulfonyl chloride moiety.

Step 1: Synthesis of 1-Methylindole Precursor

The initial step involves the N-methylation of indole. This is a critical prerequisite as the acidic N-H proton of the indole ring would otherwise react with the chlorosulfonating agent. Deprotonation with a strong base followed by reaction with a methylating agent is the most common and efficient strategy.[2]

  • Base Selection: Sodium hydride (NaH) or sodium amide (NaNH₂) in an aprotic solvent like Tetrahydrofuran (THF) or liquid ammonia are effective bases for deprotonating the indole nitrogen. NaH is often preferred for its operational simplicity and high efficiency.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile for this transformation. Other reagents like dimethyl sulfate can also be used.

  • Solvent and Temperature: Anhydrous THF is an excellent solvent as it is aprotic and effectively solvates the resulting sodium indolide salt. The reaction is typically started at a low temperature (0 °C) to control the initial exothermic deprotonation before being allowed to proceed at room temperature.[3]

  • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.

  • Add anhydrous Tetrahydrofuran (THF) to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice-water bath.

  • Dissolve indole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH slurry over 20-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease and a solution of sodium indolide will form.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation to yield 1-methylindole as a colorless to pale yellow oil.[2]

Step 2: Chlorosulfonation of 1-Methylindole

This is the critical step where the sulfonyl chloride group is introduced onto the indole ring via electrophilic aromatic substitution. Chlorosulfonic acid is a powerful and highly reactive reagent for this purpose.

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the source of the chlorosulfonyl electrophile (⁺SO₂Cl). An excess is used to drive the reaction to completion.

  • Regioselectivity: The sulfonation of 1-methylindole is directed by the electron-donating nitrogen atom. While the 3-position is typically the most nucleophilic site on the indole ring, steric hindrance from the N-methyl group and reaction conditions can influence substitution at other positions. The 4-position is a known site for electrophilic attack, although formation of other isomers, such as the 5-sulfonyl chloride, is possible.[4] Careful control of reaction conditions and rigorous purification are essential.

  • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (-10 °C to 0 °C) to prevent uncontrolled side reactions, charring, and degradation of the indole ring.[5]

  • Work-up: The reaction is quenched by pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place chlorosulfonic acid (5-10 equivalents).

  • Cool the chlorosulfonic acid to -10 °C using an ice-salt or acetone-dry ice bath.

  • Add 1-methylindole (1.0 equivalent) dropwise to the stirred, cold chlorosulfonic acid at a rate that maintains the internal temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by quenching a small aliquot in ice water, extracting with dichloromethane, and analyzing by TLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the crude solid product under vacuum. Further purification is typically required.

Purification

The crude this compound is often contaminated with isomeric byproducts and decomposition products. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) or purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended to achieve high purity (≥95%).[5]

Workflow Diagrams

Synthetic Pathway

Synthesis_Pathway Indole Indole Methylindole 1-Methylindole Indole->Methylindole 1. NaH, THF 2. CH₃I SulfonylChloride This compound Methylindole->SulfonylChloride ClSO₃H, 0 °C

Caption: Overall synthetic route to the target compound.

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis PurifiedProduct Purified Product NMR NMR (¹H, ¹³C) PurifiedProduct->NMR Structure Confirmation MS Mass Spectrometry PurifiedProduct->MS Molecular Weight Verification IR IR Spectroscopy PurifiedProduct->IR Functional Group Identification EA Elemental Analysis PurifiedProduct->EA Purity & Formula Confirmation Crude Crude Product Crude->PurifiedProduct Recrystallization or Chromatography

Caption: Standard workflow for purification and characterization.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
CAS Number 876316-36-8[6][7][8][9]
Molecular Formula C₉H₈ClNO₂S[6][7][10]
Molecular Weight 229.68 g/mol [6][7][9]
Appearance Expected to be an off-white to light green solid[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following are predicted chemical shifts (δ) in ppm relative to TMS, assuming CDCl₃ as the solvent.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm) Multiplicity Carbon δ (ppm)
H-2~7.30dC-2~128.0
H-3~6.70dC-3~103.0
H-5~7.80dC-3a~129.0
H-6~7.40tC-4~135.0
H-7~7.60dC-5~125.0
N-CH₃~3.85sC-6~123.0
C-7~115.0
C-7a~138.0
N-CH₃~33.5

Rationale for Predictions: The electron-withdrawing sulfonyl chloride group at C-4 will deshield adjacent protons (H-5) and carbons. The N-methyl group signal will appear as a singlet around 3.85 ppm. The characteristic indole protons at H-2 and H-3 will appear as doublets.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

Ion Adduct Predicted m/z
[M+H]⁺230.00371
[M+Na]⁺251.98565
[M-H]⁻227.98915

Data sourced from PubChemLite predicted values.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Functional Group Characteristic Wavenumber (cm⁻¹)
S=O Asymmetric Stretch~1370-1380
S=O Symmetric Stretch~1170-1185
C=C Aromatic Stretch~1450-1600
C-H Aromatic Stretch~3000-3100

The two strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds are definitive indicators of the sulfonyl chloride group.

Safety and Handling

  • Chlorosulfonic acid is extremely corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • 1-Methylindole can be irritating.[11] Standard laboratory PPE should be worn.

  • Sulfonyl chlorides are lachrymatory and moisture-sensitive. They should be handled in a dry environment (glove box or under an inert atmosphere) and stored in a desiccator.

By following these detailed protocols and analytical procedures, researchers can reliably synthesize and validate the quality of this compound for its application in further chemical discovery and development.

References

Spectroscopic Data for 1-Methyl-1H-indole-4-sulfonyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Methyl-1H-indole-4-sulfonyl chloride (C₉H₈ClNO₂S, Molecular Weight: 229.68 g/mol , CAS: 876316-36-8).[1][2][3] As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers and scientists. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous compounds. Furthermore, it details field-proven protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction to the Spectroscopic Characterization of this compound

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group appended to a 1-methylindole scaffold. The indole nucleus is a prevalent motif in numerous biologically active compounds, while the sulfonyl chloride moiety serves as a versatile handle for introducing a sulfonyl linkage, a common feature in many pharmaceutical agents. The strategic placement of the sulfonyl chloride at the 4-position of the indole ring, combined with the N-methylation, influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

This guide is structured to provide a deep dive into each key spectroscopic technique, explaining the causality behind the expected spectral features and the experimental choices for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the indole ring and the N-methyl protons. The electron-withdrawing nature of the sulfonyl chloride group at the C4 position will significantly deshield the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-27.3 - 7.5d~3.0Typical chemical shift for the H-2 proton of a 1-substituted indole, coupled to H-3.
H-36.7 - 6.9d~3.0Coupled to H-2.
H-57.9 - 8.1d~8.0Deshielded due to the ortho-sulfonyl chloride group, coupled to H-6.
H-67.4 - 7.6t~8.0Coupled to H-5 and H-7.
H-77.6 - 7.8d~8.0Coupled to H-6.
N-CH₃3.8 - 4.0s-Singlet for the N-methyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2125 - 128Typical chemical shift for C-2 in N-methylindoles.
C-3102 - 105Shielded carbon of the pyrrole ring.
C-3a128 - 131Bridgehead carbon.
C-4138 - 142Deshielded due to direct attachment of the sulfonyl chloride group.
C-5124 - 127Aromatic carbon.
C-6122 - 125Aromatic carbon.
C-7110 - 113Aromatic carbon.
C-7a135 - 138Bridgehead carbon.
N-CH₃33 - 36N-methyl carbon.
Experimental Protocol for NMR Spectroscopy

Given the reactivity of sulfonyl chlorides, careful sample preparation and selection of an appropriate solvent are crucial.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a dry, deuterated solvent. Anhydrous deuterated chloroform (CDCl₃) is a suitable choice as it is a common solvent for organic compounds and is less reactive than protic solvents. The use of a glovebox or a dry atmosphere is recommended to prevent hydrolysis of the sulfonyl chloride.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm.

    • Employ a 30° pulse angle to ensure a short relaxation delay (1-2 seconds) can be used for faster acquisition.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL dry CDCl3 transfer Transfer to NMR tube dissolve->transfer h1_acq ¹H NMR Acquisition (16-32 scans) transfer->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference Final Spectra Final Spectra reference->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the sulfonyl chloride and the indole ring.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
1370-1385Asymmetric S=O stretchSulfonyl chlorideStrong and characteristic absorption for sulfonyl chlorides.[4]
1170-1190Symmetric S=O stretchSulfonyl chlorideStrong and characteristic absorption for sulfonyl chlorides.[4]
3050-3150C-H stretchAromatic (Indole)Typical for C-H bonds on an aromatic ring.
2920-2980C-H stretchAliphatic (N-CH₃)C-H stretching vibrations of the methyl group.
1580-1620C=C stretchAromatic (Indole)Skeletal vibrations of the indole ring.
700-800C-H bend (out-of-plane)Aromatic (Indole)Bending vibrations characteristic of the substitution pattern on the benzene ring.
550-650S-Cl stretchSulfonyl chlorideStretching vibration of the sulfur-chlorine bond.
Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a rapid and reliable method.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_cleanup Post-Measurement clean Clean ATR Crystal background Record Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample acquire Acquire Spectrum (16-32 scans) apply_sample->acquire clean_after Clean Crystal acquire->clean_after Final IR Spectrum Final IR Spectrum acquire->Final IR Spectrum MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis dissolve Prepare Dilute Solution (e.g., 1 mg/mL in MeOH) infuse Infuse into ESI Source dissolve->infuse acquire Acquire Spectrum (Positive Ion Mode) infuse->acquire identify_ions Identify Molecular Ion and Fragments acquire->identify_ions confirm_composition Confirm Elemental Composition (HRMS) identify_ions->confirm_composition Final Mass Spectrum Final Mass Spectrum confirm_composition->Final Mass Spectrum

References

Chemical reactivity of the 1-Methyl-1H-indole-4-sulfonyl chloride functional group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of 1-Methyl-1H-indole-4-sulfonyl chloride

Introduction

The 1-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various biological interactions make it a focal point in drug discovery. When functionalized with a sulfonyl chloride group at the 4-position, as in This compound (1) , the resulting molecule becomes a powerful and versatile electrophilic building block.

The sulfonamide linkage (-SO₂NH-) is a cornerstone of modern pharmacotherapy, present in a wide array of drugs including antibacterials, diuretics, and protease inhibitors.[2][3][4] The strategic combination of the indole core with the sulfonyl chloride functional group provides medicinal chemists with a direct route to novel indole-based sulfonamides, enabling the exploration of new chemical space for therapeutic intervention.

This technical guide offers a comprehensive examination of the chemical reactivity of this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, field-proven experimental protocols, and a practical understanding of how to leverage this reagent's reactivity in complex synthetic applications.

Synthesis of the Core Moiety: this compound

The synthesis of aryl sulfonyl chlorides is typically achieved through robust methods such as the direct chlorosulfonation of an aromatic ring or via a Sandmeyer-type reaction from a corresponding aniline.[5][6][7] For the indole scaffold, direct chlorosulfonation with chlorosulfonic acid must be approached with caution due to the acid-sensitivity of the indole ring and the potential for multiple regioisomers. A more controlled approach often involves the diazotization of an amino-indole precursor followed by reaction with sulfur dioxide in the presence of a copper catalyst.[6][8]

Given the commercial availability of 1-methyl-1H-indole, a direct chlorosulfonation remains a feasible, albeit challenging, route. The reaction requires low temperatures and careful control of stoichiometry to minimize degradation and favor substitution at the C4 position.

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the preparation and subsequent reaction of an aryl sulfonyl chloride, a process directly applicable to the title compound.

G cluster_synthesis Synthesis Phase cluster_purification Workup & Purification Start 1-Methyl-1H-indole Reagent Chlorosulfonic Acid (Controlled Addition, Low Temp) Reaction Chlorosulfonation Reaction Reagent->Reaction Electrophilic Aromatic Substitution Quench Careful Quenching (e.g., on Ice-Water) Reaction->Quench Product Crude 1-Methyl-1H-indole- 4-sulfonyl chloride Quench->Product Extraction Extraction with Organic Solvent Product->Extraction Drying Drying over Na₂SO₄ or MgSO₄ Extraction->Drying Concentration Solvent Removal (in vacuo) Drying->Concentration Final Purified Sulfonyl Chloride (1) Concentration->Final

Caption: Generalized workflow for the synthesis and isolation of an aryl sulfonyl chloride.

Core Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the highly electrophilic nature of the sulfur atom. This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur center a prime target for nucleophilic attack.[9] The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

Primary Reactive Pathway: Sulfonamide Formation

The most significant and widely utilized reaction of sulfonyl chlorides is their coupling with primary and secondary amines to form stable sulfonamides.[4][10] This transformation is fundamental to the synthesis of countless pharmaceutical agents.

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. While debated, the mechanism is often depicted as a concerted SN2-like displacement or a stepwise addition-elimination pathway through a transient trigonal bipyramidal intermediate.[11][12] The presence of a non-nucleophilic base (e.g., pyridine, triethylamine) is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[13]

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride and an amine.

Experimental Protocol: Synthesis of N-Benzyl-1-methyl-1H-indole-4-sulfonamide

This protocol provides a self-validating system for the synthesis of a representative sulfonamide, including checkpoints for reaction monitoring and purification.

Materials:

  • This compound (1) (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Pyridine or Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1). Dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the amine addition.

  • Reagent Addition: In a separate flask, prepare a solution of benzylamine and pyridine in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Workup - Quenching: Once the reaction is complete, carefully quench by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-benzyl-1-methyl-1H-indole-4-sulfonamide.

Reactivity Profile with Various Nucleophiles

The table below summarizes the expected reactivity of this compound with a range of nucleophiles, providing a comparative overview for synthetic planning.

Nucleophile ClassRepresentative ExampleTypical ConditionsExpected Reactivity/YieldCitation
Primary Aliphatic Amine BenzylaminePyridine, DCM, 0°C to RTHigh / Excellent (>85%)[4]
Secondary Aliphatic Amine MorpholineTriethylamine, DCM, 0°C to RTHigh / Excellent (>90%)[4]
Primary Aryl Amine AnilinePyridine, DCM, RT to 40°CModerate to High (60-85%)[13]
Alcohols PhenolStrong Base (e.g., NaH), THFModerate (Requires activation)[9][14]
Water H₂ONeutral or BasicSlow to Moderate Hydrolysis[15]
Secondary Reactive Pathway: Hydrolysis

A significant competing reaction for sulfonyl chlorides is hydrolysis, where water acts as a nucleophile to produce the corresponding sulfonic acid.[15] While aryl sulfonyl chlorides are generally more stable than their alkyl counterparts, they are still moisture-sensitive.[7]

Causality and Prevention:

  • Mechanism: Hydrolysis can proceed via a neutral pathway (solvolysis) or be base-catalyzed.[15][16] The low solubility of many aryl sulfonyl chlorides in purely aqueous media can offer a degree of protection, as the reaction rate is dependent on the substrate's solubility in the reacting phase.[6][8]

  • Experimental Implications: To ensure high yields in sulfonamide synthesis, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere. The presence of even trace amounts of water can lead to the formation of 1-methyl-1H-indole-4-sulfonic acid as a significant byproduct, complicating purification. The stability of heteroaromatic sulfonyl chlorides can vary, but careful handling is always recommended.[17]

Conclusion

This compound is a highly valuable synthetic intermediate characterized by a potent electrophilic sulfur center. Its reactivity is primarily directed towards facile and high-yielding reactions with primary and secondary amines to form diverse sulfonamides. This reactivity profile, combined with the pharmacological importance of the indole nucleus, establishes the title compound as a key building block for constructing libraries of potential drug candidates. A thorough understanding of its primary reactivity with amines and the competing pathway of hydrolysis is essential for its effective application in complex organic synthesis and medicinal chemistry programs.

References

A Technical Guide to the Solubility and Stability of 1-Methyl-1H-indole-4-sulfonyl chloride for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-indole-4-sulfonyl chloride is a bespoke heterocyclic sulfonyl halide of increasing interest as a building block in medicinal chemistry. The successful application of such reactive intermediates in synthesis, purification, and formulation hinges on a thorough understanding of their fundamental physicochemical properties, namely solubility and stability. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound and related novel sulfonyl chlorides. It moves beyond a simple recitation of data, offering a detailed exposition of the underlying chemical principles, field-proven experimental protocols, and robust data analysis strategies. By grounding theoretical concepts in practical, step-by-step methodologies, this guide equips researchers, scientists, and drug development professionals with the necessary tools to de-risk projects, optimize reaction conditions, and ensure the integrity of their chemical matter.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from a synthetic target to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles is the characterization of its fundamental physicochemical properties. For reactive building blocks like this compound, two properties are paramount: solubility and stability.

  • Solubility dictates the feasibility of a compound's use in various assays and reaction conditions. Poor solubility can mask a compound's true biological activity, complicate purification, and present significant formulation challenges, ultimately increasing development costs and timelines.[1]

  • Stability defines the conditions under which a compound can be handled, stored, and used without degrading. Sulfonyl chlorides are inherently reactive electrophiles, susceptible to degradation by common nucleophiles like water and alcohols.[2] Understanding these liabilities is crucial for designing robust synthetic routes and ensuring the quality and integrity of the material over time.

This guide provides a systematic approach to evaluating the solubility and stability of this compound, establishing a foundational dataset that informs its application throughout the drug discovery workflow.

Molecular Profile and Predicted Behavior

The structure of this compound—featuring a methylated indole ring attached to a sulfonyl chloride moiety—provides initial clues to its behavior.

  • Indole Ring System: The bicyclic aromatic indole core is relatively hydrophobic, suggesting that solubility in nonpolar organic solvents might be favorable. The nitrogen atom's lone pair contributes to the aromatic system, and the N-methylation prevents hydrogen bond donation, which may influence interactions with protic solvents.

  • Sulfonyl Chloride Group (-SO₂Cl): This is a powerful electron-withdrawing group and a highly reactive electrophile.[3] Its presence dictates the compound's primary chemical liability: susceptibility to nucleophilic attack. This group is prone to reaction with water (hydrolysis) to form the corresponding sulfonic acid, and with alcohols (alcoholysis) to form sulfonate esters.[2] The rate of these degradation reactions is a key focus of the stability assessment.

Based on this structure, we can anticipate moderate to good solubility in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN), but potential instability in protic solvents such as water, methanol, and ethanol.

Comprehensive Solubility Assessment

Solubility should be assessed under two distinct conditions: kinetic and thermodynamic. This dual approach provides a comprehensive picture of a compound's behavior, from the rapid, high-throughput screens of early discovery to the equilibrium conditions relevant for formulation.[4][5]

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock is diluted into an aqueous buffer.[5][6] It is a rapid assessment of how a compound behaves under conditions typical of high-throughput screening (HTS) assays.[7]

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).

  • Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[6][7]

  • Separation of Undissolved Compound: Filter the contents of each well through a solubility filter plate (e.g., Millipore MultiScreen) to remove any precipitate.[8]

  • Quantification: Analyze the filtrate by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Determine the concentration of the compound by comparing its peak area to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile and water.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare 10 mM Stock in Anhydrous DMSO p2 Dispense 2 µL Stock into 96-well Plate p1->p2 p3 Add 98 µL PBS (pH 7.4) to each well p2->p3 a1 Seal and Shake (1.5h @ 25°C) p3->a1 a2 Filter Plate to Remove Precipitate a1->a2 an1 Analyze Filtrate by HPLC-UV a2->an1 an2 Quantify against Standard Curve an1->an2 result result an2->result Report Kinetic Solubility (µM)

Thermodynamic (Equilibrium) Solubility: The Gold Standard for Pre-formulation

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[1] This measurement is performed by incubating an excess of the solid compound in the solvent until equilibrium is reached, typically over 24 hours or more.[8][9] It is a critical parameter for pre-formulation and biopharmaceutical classification.[10]

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the test solvent (e.g., PBS pH 7.4, Acetonitrile, Ethyl Acetate).

  • Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[8][9]

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution & Quantification: Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile/water) and quantify the concentration using a validated HPLC-UV method against a standard curve.[1][11]

Data Presentation: Solubility Profile

Summarize the solubility data in a clear, tabular format.

Solvent SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS, pH 7.4Kinetic25[Result][Result]
PBS, pH 7.4Thermodynamic25[Result][Result]
AcetonitrileThermodynamic25[Result][Result]
DichloromethaneThermodynamic25[Result][Result]
Ethyl AcetateThermodynamic25[Result][Result]
MethanolThermodynamic25[Result][Result]

Note: Results for protic solvents like methanol should be interpreted with caution, as degradation may occur concurrently. This highlights the importance of the stability studies in Section 4.

In-Depth Stability Evaluation: A Forced Degradation Approach

Forced degradation studies, or stress testing, are essential for identifying potential degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[12][13] For a sulfonyl chloride, the primary focus is on solvolysis (reaction with the solvent).

The Chemistry of Sulfonyl Chloride Degradation

The key degradation pathway for this compound is nucleophilic attack at the electrophilic sulfur atom.[2]

  • Hydrolysis: In the presence of water, the sulfonyl chloride will hydrolyze to the corresponding 1-Methyl-1H-indole-4-sulfonic acid, releasing hydrochloric acid (HCl).[2]

  • Alcoholysis: In alcoholic solvents (e.g., methanol), it will react to form the corresponding methyl sulfonate ester.

These reactions are often accelerated by heat and are pH-dependent.[14]

G compound 1-Methyl-1H-indole- 4-sulfonyl chloride acid 1-Methyl-1H-indole- 4-sulfonic acid compound->acid + HCl ester Sulfonate Ester compound->ester + HCl water H₂O (Hydrolysis) alcohol R-OH (Alcoholysis)

Experimental Protocol: Forced Degradation Study via HPLC-UV

A stability-indicating HPLC method is one that can accurately quantify the parent compound without interference from any degradation products, process impurities, or other components.[15][16] The development of such a method is a prerequisite for reliable stability testing.

  • Method Development: Develop a reverse-phase gradient HPLC method capable of separating the parent compound from potential degradants. A photodiode array (PDA) detector is highly recommended to assess peak purity.[17]

  • Stress Conditions: Prepare solutions of this compound (e.g., 0.1 mg/mL) in a range of solvents representing different stress conditions.

    • Aprotic (Control): Anhydrous Acetonitrile

    • Protic/Neutral: Methanol, Ethanol/Water mixtures

    • Aqueous Acidic: Acetonitrile/0.1 M HCl

    • Aqueous Basic: Acetonitrile/0.1 M NaOH (Note: Base hydrolysis is typically very rapid)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench the reaction if necessary (e.g., neutralize acidic/basic samples) and dilute with the mobile phase to a suitable concentration.

  • HPLC Analysis: Analyze each sample by the stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the natural logarithm of the remaining percentage versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

G cluster_prep Preparation cluster_stress Stress Incubation cluster_analysis Analysis & Calculation p1 Develop Stability- Indicating HPLC Method p2 Prepare 0.1 mg/mL solutions in stress solvents (MeCN, MeOH, aq. Acid/Base) p1->p2 s1 Incubate solutions at 40°C p2->s1 s2 Withdraw aliquots at T = 0, 2, 4, 8, 24h s1->s2 s3 Quench/Dilute Samples s2->s3 a1 Analyze by HPLC-UV s3->a1 a2 Calculate % Parent Remaining vs. T=0 a1->a2 a3 Determine Rate Constant (k) and Half-life (t½) a2->a3 result result a3->result Report Stability Profile

Data Presentation: Stability Profile

Present the stability data clearly, allowing for direct comparison across conditions.

Solvent SystemTemperature (°C)Half-life (t½, hours)Degradation Rate Constant (k, h⁻¹)Major Degradant Observed
Anhydrous Acetonitrile40[Result][Result]None Detected
Methanol40[Result][Result]Methyl Sulfonate Ester
50:50 EtOH/Water40[Result][Result]Sulfonic Acid / Ethyl Ester
Acetonitrile / 0.1 M HCl40[Result][Result]Sulfonic Acid
Acetonitrile / 0.1 M NaOH40[Result][Result]Sulfonic Acid

Practical Recommendations for Handling and Storage

Based on the physicochemical principles and expected data, the following best practices are recommended for handling this compound:

  • Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light. Containers must be tightly sealed.

  • Solvent Selection for Reactions: For reactions where the sulfonyl chloride is intended to react with another nucleophile (e.g., an amine), use anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile). Avoid protic solvents unless they are the intended reactant.

  • Workup Procedures: During aqueous workups, minimize the contact time and use cold solutions to reduce the rate of hydrolysis.

  • Analytical Sample Preparation: When preparing samples for analysis (e.g., NMR, LC-MS), use anhydrous aprotic solvents. If a stock solution in DMSO is prepared, it should be made from anhydrous DMSO and used promptly.

Conclusion

A thorough, empirically-driven understanding of solubility and stability is not an academic exercise; it is a fundamental pillar of successful drug discovery and development. For a reactive intermediate like this compound, this knowledge is indispensable. By implementing the detailed protocols outlined in this guide, researchers can generate a robust physicochemical profile for this molecule. This data will enable informed decisions regarding solvent selection for synthesis and screening, establish appropriate storage and handling conditions, and provide a critical foundation for the development of stable formulations. This systematic approach mitigates risks, conserves resources, and ultimately accelerates the progression of promising molecules toward clinical evaluation.

References

Discovery and history of indole sulfonyl chlorides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Ascendancy of Indole Sulfonyl Chlorides in Medicinal Chemistry

Abstract

The indole nucleus, a quintessential "privileged scaffold" in medicinal chemistry, has been the foundation for numerous therapeutic agents.[1][2][3][4] Its fusion with the highly reactive sulfonyl chloride functional group creates a powerful class of intermediates: indole sulfonyl chlorides. These precursors unlock the synthesis of indole sulfonamides, a chemical class that has demonstrated profound efficacy across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of indole sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, detail key experimental protocols, and map the journey of this remarkable pharmacophore from a reactive chemical entity to a cornerstone of modern drug design.

The Genesis: Discovery and Early Synthetic Endeavors

The story of indole sulfonyl chlorides is intrinsically linked to the broader development of sulfonyl chlorides and indole chemistry. Sulfonyl chlorides (R-SO₂Cl) were recognized early on as highly reactive electrophiles, ideal for forging stable sulfonamide linkages with amines.[5] The indole scaffold itself, present in essential natural products like the amino acid tryptophan, was a natural starting point for chemical exploration.[3][4]

Early synthetic approaches to indole sulfonylation were often direct but harsh. The use of potent reagents like chlorosulfonic acid (ClSO₃H) allowed for the direct introduction of the chlorosulfonyl group onto the indole ring.

Causality Behind the Method: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indole ring attacks the sulfur atom of the chlorosulfonic acid, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity. However, this method suffered from significant drawbacks:

  • Harsh Conditions: The high reactivity of chlorosulfonic acid often required low temperatures and careful handling to avoid degradation of the sensitive indole nucleus.

  • Poor Regioselectivity: The indole ring has multiple reactive sites, and controlling the position of sulfonation (e.g., C3, C5) was a significant challenge, often leading to mixtures of isomers.

  • Limited Functional Group Tolerance: Many other functional groups could not withstand the corrosive and oxidative nature of the reagent.

These early methods, while foundational, highlighted the need for more refined and selective synthetic strategies to fully harness the potential of the indole sulfonyl chloride scaffold.

The Rise in Medicinal Chemistry: From Reagent to Pharmacophore

The true value of indole sulfonyl chlorides emerged as medicinal chemists began to synthesize their corresponding sulfonamide derivatives. The indole sulfonamide motif proved to be an exceptionally versatile pharmacophore, capable of interacting with a wide array of biological targets.

Why the Indole Sulfonamide Structure is Effective:

  • Structural Mimicry: The indole nucleus can mimic the structure of peptides and bind reversibly to enzyme active sites.[3]

  • Hydrogen Bonding: The sulfonamide linker (-SO₂NH-) is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein residues.

  • Synthetic Accessibility: The reaction between a sulfonyl chloride and an amine is generally robust and high-yielding, making it ideal for creating large libraries of compounds for screening.[6]

  • Modulation of Properties: The sulfonamide group can be used to fine-tune the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability.[5]

Logical Workflow: From Synthesis to Biological Evaluation

The general workflow for leveraging indole sulfonyl chlorides in drug discovery follows a logical and self-validating path.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization Indole Indole Starting Material SulfonylChloride Indole Sulfonyl Chloride Intermediate Indole->SulfonylChloride Sulfonylation Sulfonamide Target Indole Sulfonamide Library SulfonylChloride->Sulfonamide Amination HTS High-Throughput Screening Sulfonamide->HTS Hit Hit Compound Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Lead->Preclinical Preclinical Development

Caption: A typical drug discovery workflow utilizing indole sulfonyl chlorides.

Key Therapeutic Applications

The versatility of the indole sulfonamide scaffold is evident in its broad range of therapeutic applications.

Anticancer Agents

Indole derivatives are potent anticancer agents that can control cancer cell progression by targeting various biological pathways.[7] The indole sulfonamide class has been particularly successful in this arena.

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Indole sulfonamides have been developed as potent inhibitors of several key kinases. For instance, sulfonylated indolo[1,2-a]quinolines have been identified as novel inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in non-small cell lung carcinoma.[8][9] Indole derivatives have also been found to be effective against multiple other kinases, including PI3K, CDK, and AKT.[10][11][12]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Drug Indole Sulfonamide Kinase Inhibitor Drug->RTK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indole sulfonamide.[7]

  • Tubulin Polymerization Inhibition: The natural indole alkaloids vincristine and vinblastine are classic anticancer drugs that function by inhibiting tubulin polymerization.[13] Synthetic indole derivatives, including sulfonamides, have been designed to mimic this activity, disrupting the cytoskeleton of cancer cells and inducing apoptosis.[4]

Data Presentation: Anticancer Activity of Indole Sulfonohydrazides

A series of novel indole-based sulfonohydrazides demonstrated significant selective toxicity toward breast cancer cell lines.[13][14]

Compound IDTarget Cell LineIC₅₀ (μM)Non-Cancerous Cell Toxicity (HEK 293)Reference
5f MCF-7 (ER+)13.2Non-toxic in studied range[13][14]
5f MDA-MB-468 (Triple-Negative)8.2Non-toxic in studied range[13][14]
Doxorubicin MCF-7 (ER+)20.2N/A[7]

Table 1: Comparative cytotoxic activity of a lead indole sulfonohydrazide compound against breast cancer cells.

Antiviral Agents

The indole scaffold is a cornerstone of many antiviral drugs.[2][15] The marketed broad-spectrum antiviral Arbidol (Umifenovir) features a highly functionalized indole core.[1][15] More recently, indole derivatives have been investigated for activity against emerging viral threats.

  • SARS-CoV-2 Inhibition: Researchers have designed indole-based inhibitors targeting key viral enzymes. Specifically, indole carboxylic acid derivatives incorporating a sulfonamide functionality have shown potent inhibition of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication.[16]

Anti-inflammatory Agents

The role of indoles in anti-inflammatory therapy is well-established, with Indomethacin being a prominent example of a non-steroidal anti-inflammatory drug (NSAID).[17] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[17][18]

  • COX-2 Inhibition: While older NSAIDs like indomethacin are non-selective, significant research has focused on designing indole derivatives with greater selectivity for COX-2, the inducible form of the enzyme primarily expressed during inflammation. This is a critical experimental choice, as selective COX-2 inhibition aims to reduce the gastrointestinal side effects associated with the inhibition of the "housekeeping" COX-1 enzyme.[17][18] Researchers have synthesized 2-(4-(methylsulfonyl)phenyl) indole derivatives as indomethacin analogs with enhanced COX-2 selectivity and potent anti-inflammatory activity.[18]

Experimental Protocols & Modern Synthesis

The evolution of synthetic chemistry has provided milder and more efficient routes to indole sulfonyl chlorides and their derivatives, overcoming the challenges of early methods.

Protocol: Synthesis of Indole-based Sulfonohydrazides

This protocol describes a common, multi-step synthesis representative of those used to create libraries of indole sulfonamides for screening.[13][14]

Step 1: Synthesis of Substituted Phenyl Sulfonylhydrazides

  • Dissolve the desired substituted sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Add hydrazine monohydrate (2.5 eq) dropwise while stirring.

  • Continue stirring at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • Wash the resulting residue with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and recrystallize the product from methanol.

Trustworthiness through Validation: This is a standard nucleophilic substitution reaction. The progress is monitored by TLC, comparing the reaction mixture to the starting material to ensure complete conversion. The final product is purified by recrystallization and its identity confirmed by spectroscopic methods (NMR, Mass Spectrometry).

Step 2: Synthesis of the Final Indole Sulfonohydrazide

  • Dissolve the indole 3-carboxaldehyde derivative (1.0 eq) in ethanol.

  • Add the synthesized sulfonylhydrazide (1.0 eq) from Step 1 to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture at 80 °C for 4-7 hours, again monitoring by TLC.

  • After cooling, the precipitated solid product is collected by filtration, washed with cold ethanol, and dried.

Causality in Experimental Choice: The use of catalytic acid is crucial for this condensation reaction (formation of a hydrazone). The acid protonates the aldehyde carbonyl, making it more electrophilic and susceptible to attack by the nucleophilic hydrazine, driving the reaction to completion.

Modern Advancement: Electrochemical Sulfonylation

Recent innovations provide alternatives to traditional chemical reagents. An electrochemical method has been developed for the direct C-H sulfonylation of indoles using inexpensive and easy-to-handle inorganic sulfites as the SO₂ source.[19]

Key Advantages:

  • Mild Conditions: The reaction proceeds at room temperature in an undivided electrolysis cell, avoiding harsh reagents.[19]

  • Atom Economy: It utilizes a simple sulfur source, representing a greener synthetic route.

  • High Efficiency: The method provides good to high yields of the desired indoyl sulfonate esters.[19]

This approach represents a significant step forward, offering a more sustainable and versatile platform for accessing these valuable medicinal chemistry scaffolds.

Conclusion

From their origins as products of harsh and non-selective reactions, indole sulfonyl chlorides have evolved into indispensable building blocks in medicinal chemistry. Their ability to readily form the versatile indole sulfonamide scaffold has enabled the discovery of potent inhibitors for a multitude of biological targets. The continuous refinement of synthetic methodologies, from classical approaches to modern electrochemical strategies, ensures that these compounds will remain at the forefront of drug discovery. For researchers and drug development professionals, a deep understanding of the history, synthesis, and application of indole sulfonyl chlorides is not merely an academic exercise, but a critical tool in the rational design of the next generation of therapeutics.

References

Theoretical Calculations of 1-Methyl-1H-indole-4-sulfonyl chloride Molecular Orbitals: A Guide to Predicting Reactivity and Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Understanding the electronic properties of novel indole derivatives is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical calculation of molecular orbitals for 1-Methyl-1H-indole-4-sulfonyl chloride, a representative indole derivative. We will delve into the foundational principles of Density Functional Theory (DFT), detail a step-by-step computational workflow using industry-standard software, and provide insights into interpreting the resulting molecular orbital data to inform rational drug design. This document is structured to provide both the theoretical "why" and the practical "how," ensuring that the described protocols are robust, reproducible, and scientifically sound.

Introduction: The Significance of the Indole Nucleus and its Electronic Structure

The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic drugs.[2] Its unique electronic nature allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are critical for molecular recognition at biological targets. Compounds like the vinca alkaloids (vinblastine, vincristine) and the anti-inflammatory drug indomethacin highlight the therapeutic versatility of this core structure.[1][2]

This compound (CAS: 876316-36-8, Formula: C₉H₈ClNO₂S) is a functionalized indole derivative that presents an interesting case for theoretical study.[3][4] The presence of the electron-withdrawing sulfonyl chloride group and the N-methylation significantly modulates the electronic landscape of the parent indole ring. A precise understanding of this modulation, achievable through quantum chemical calculations, is essential for predicting its chemical behavior.

Molecular Orbital (MO) theory provides a powerful framework for this understanding.[5] By calculating the shapes and energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain profound insights. These "frontier orbitals" govern a molecule's reactivity, with the HOMO acting as the primary electron donor and the LUMO as the primary electron acceptor.[6] The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of chemical stability and the energy required for electronic excitation.[7][8] For drug development professionals, these parameters can help predict potential sites of metabolism, chemical liabilities, and the nature of ligand-receptor binding interactions.

Theoretical Foundations: Choosing the Right Computational Tools

Modern computational chemistry offers a suite of methods to solve the molecular Schrödinger equation, albeit approximately.[9] The choice of method is a crucial balance between computational cost and desired accuracy.[10]

The Hartree-Fock (HF) Method: A Foundational Approach

The Hartree-Fock (HF) method is a foundational ab initio (first-principles) method that provides an approximate solution to the Schrödinger equation.[11][12] It treats each electron as moving in the average field of all other electrons, simplifying the complex many-body problem.[13][14] While revolutionary, HF systematically neglects the instantaneous correlation between the motions of electrons, which is a significant limitation. Consequently, while HF is a valuable starting point, it is often insufficient for achieving high accuracy in predicting molecular properties.[14]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most popular method for electronic structure calculations in chemistry and materials science due to its exceptional balance of accuracy and computational efficiency.[15][16] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, a simpler, three-dimensional quantity.[17]

The core of DFT lies in the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and electron correlation. Numerous XC functionals have been developed, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly successful for organic molecules.[18][19]

Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed as a Linear Combination of Atomic Orbitals (LCAO), where the "atomic orbitals" are mathematical functions called basis functions.[5][20] The collection of these functions is known as a basis set.[21]

  • Minimal Basis Sets (e.g., STO-3G): Use one function per atomic orbital. They are computationally fast but offer only qualitative accuracy.[22]

  • Split-Valence Basis Sets (e.g., 3-21G, 6-31G): Use multiple functions for valence orbitals, allowing for more flexibility in describing chemical bonds. The 6-31G basis set is a widely used standard for routine calculations on organic molecules.[23]

  • Polarization and Diffuse Functions (e.g., 6-31G(d,p), 6-311+G(d,p)): Polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) add angular flexibility, crucial for describing bonding in non-spherical environments. Diffuse functions ('+') are important for describing anions and weak non-covalent interactions.

For a molecule like this compound, a split-valence basis set with polarization functions, such as 6-31G(d) , provides a robust and cost-effective choice for geometry optimization and molecular orbital analysis.

Experimental Protocol: A Self-Validating Computational Workflow

This section details a step-by-step methodology for calculating and analyzing the molecular orbitals of this compound. The workflow is designed to be self-validating by incorporating a frequency calculation to confirm the nature of the optimized geometry. We will use the Gaussian software package, a widely recognized standard in the field, as our example platform.[24][25][26]

Step 1: Molecular Structure Input

The first step is to provide the computational software with the 3D atomic coordinates of the molecule. This can be achieved in several ways:

  • Building from Scratch: Using a molecular editor like GaussView, Avogadro, or ChemDraw.

  • SMILES Conversion: Using the SMILES string CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl and converting it to a 3D structure with an appropriate tool.

Step 2: Geometry Optimization and Frequency Analysis

The initial structure is likely not at its lowest energy state. Geometry optimization is the process of finding the molecular conformation that corresponds to a minimum on the potential energy surface.

Causality: Performing calculations on a non-optimized structure would yield meaningless orbital energies and properties. It is critical to locate the ground-state equilibrium geometry.

Protocol:

  • Create an input file (e.g., indole_opt_freq.com) for Gaussian.

  • The file specifies the computational method, charge, multiplicity, and atomic coordinates.

  • The route section #p B3LYP/6-31G(d) Opt Freq instructs Gaussian to:

    • Use the B3LYP DFT functional.

    • Employ the 6-31G(d) basis set.

    • Perform a geometry optimization (Opt).

    • Follow the optimization with a vibrational frequency calculation (Freq).

  • Execute the calculation.

Trustworthiness Check: The frequency calculation serves as a self-validating step. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.

Step 3: Molecular Orbital and Electron Density Visualization

Once the optimization is successfully completed, the molecular orbitals and electron density can be visualized.

Protocol:

  • The optimization calculation generates a checkpoint file (.chk).

  • This file can be opened in visualization software like GaussView.

  • Generate surfaces for the HOMO, LUMO, and total electron density.

  • Analyze the spatial distribution of these orbitals. The HOMO will typically be located on the most electron-rich parts of the molecule, while the LUMO will be on the most electron-poor parts.

The diagram below illustrates the complete computational workflow.

G cluster_input Step 1: Input Preparation cluster_calc Step 2 & 3: Quantum Calculation cluster_analysis Step 4 & 5: Analysis & Interpretation node_structure Define Molecular Structure (this compound) node_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) node_structure->node_opt node_freq Frequency Calculation node_opt->node_freq node_validation Imaginary Frequencies? node_freq->node_validation node_validation->node_opt Yes (Refine Geom.) node_sp Single Point Energy & MO Calculation node_validation->node_sp No node_data Extract Data: HOMO/LUMO Energies, etc. node_sp->node_data node_vis Visualize Orbitals & Electron Density node_data->node_vis node_insight Relate to Reactivity, Bioactivity, Stability node_vis->node_insight G cluster_calc Computational Output cluster_interp Chemical & Biological Interpretation node_homo HOMO (Shape & Energy) node_reactivity Chemical Reactivity (Nucleophilic/Electrophilic Sites) node_homo->node_reactivity Electron Donor node_lumo LUMO (Shape & Energy) node_lumo->node_reactivity Electron Acceptor node_gap HOMO-LUMO Gap (Energy Difference) node_stability Kinetic Stability & Electronic Excitations node_gap->node_stability node_esp Electrostatic Potential (Charge Distribution) node_binding Intermolecular Interactions (e.g., Receptor Binding) node_esp->node_binding node_reactivity->node_binding

References

The 1-methyl-1H-indole-4-sulfonamide Scaffold: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. When functionalized with a sulfonamide group, the resulting indole sulfonamide scaffold presents a versatile platform for the design of novel therapeutic agents. This technical guide focuses specifically on the 1-methyl-1H-indole-4-sulfonamide core, providing an in-depth exploration of its potential biological activities, the rationale behind experimental designs for its evaluation, and detailed protocols for key assays. We will delve into the known and potential molecular targets, structure-activity relationships, and the synthetic routes to access this promising scaffold, offering a comprehensive resource for researchers engaged in the discovery and development of new chemical entities.

Introduction: The Strategic Importance of the 1-methyl-1H-indole-4-sulfonamide Scaffold

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[1] The addition of a sulfonamide moiety introduces a strong hydrogen bond donor and acceptor, enhancing the potential for high-affinity interactions with enzyme active sites and receptors.[2] The specific placement of the sulfonamide at the 4-position of the indole ring, combined with N-methylation at the 1-position, creates a unique chemical entity with distinct electronic and steric properties. The methyl group at the N1 position can enhance metabolic stability and modulate the electronic nature of the indole ring, potentially influencing binding affinities and pharmacokinetic properties.

This guide will systematically explore the landscape of potential biological activities associated with this scaffold, drawing from the broader knowledge of indole sulfonamides while focusing on the specific attributes of the 1-methyl-1H-indole-4-sulfonamide core.

Potential Biological Activities and Underlying Mechanisms

While direct studies on the 1-methyl-1H-indole-4-sulfonamide scaffold are emerging, the broader class of indole sulfonamides has demonstrated a wide spectrum of pharmacological activities. These provide a rational basis for investigating the potential of this specific core in various therapeutic areas.

Anticancer Activity

The sulfonamide group is a key feature in many established anticancer drugs.[3][4] For the indole sulfonamide class, several mechanisms of anticancer action have been identified, presenting exciting avenues for the 1-methyl-1H-indole-4-sulfonamide scaffold.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer therapies.[5] Several indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] The sulfonamide moiety can form crucial hydrogen bonds within the colchicine binding site of β-tubulin, disrupting microtubule dynamics.

Hypothesized Signaling Pathway of Tubulin Polymerization Inhibition:

Caption: Inhibition of tubulin polymerization by 1-methyl-1H-indole-4-sulfonamide.

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The sulfonamide scaffold is present in several approved kinase inhibitors.[7] Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and other kinases involved in cell cycle progression and proliferation are potential targets for indole sulfonamides. Inhibition of these kinases can lead to mitotic errors and cell death.

Hypothesized PLK4 Inhibition Pathway:

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinases->PI3K/Akt Pathway PLK4 Activation PLK4 Activation PI3K/Akt Pathway->PLK4 Activation Centriole Duplication Centriole Duplication PLK4 Activation->Centriole Duplication Aberrant Mitosis Aberrant Mitosis PLK4 Activation->Aberrant Mitosis Proper Mitotic Spindle Formation Proper Mitotic Spindle Formation Centriole Duplication->Proper Mitotic Spindle Formation Cell Proliferation Cell Proliferation Proper Mitotic Spindle Formation->Cell Proliferation 1-methyl-1H-indole-4-sulfonamide 1-methyl-1H-indole-4-sulfonamide 1-methyl-1H-indole-4-sulfonamide->PLK4 Activation Inhibits Apoptosis Apoptosis Aberrant Mitosis->Apoptosis

Caption: Proposed mechanism of PLK4 inhibition leading to apoptosis.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[8] The sulfonamide group is a classic zinc-binding group that potently inhibits CAs.[8] Indole sulfonamides have been explored as CA inhibitors, with some showing selectivity for tumor-associated isoforms like CA IX and CA XII.[9][10]

Antimicrobial Activity

The sulfonamide functional group is historically significant in the development of antibacterial agents.[11] Sulfonamides act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[12] Indole derivatives themselves can possess antimicrobial properties.[1] The combination of these two pharmacophores in the 1-methyl-1H-indole-4-sulfonamide scaffold makes it a promising candidate for the development of new antimicrobial agents to combat drug-resistant pathogens.[11][13]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the 1-methyl-1H-indole-4-sulfonamide scaffold are not extensively documented, general principles from related sulfonamide and indole derivatives can guide future design efforts.

Table 1: General Structure-Activity Relationships for Indole Sulfonamides

Scaffold PositionModificationPotential Impact on Activity
Indole N1-position MethylationIncreased metabolic stability, altered electronic properties of the indole ring.
Indole C2-position Substitution with various groupsCan influence binding to target proteins. For example, in some anticancer indole derivatives, this position is crucial for activity.
Indole C3-position SubstitutionOften a key position for modulating activity. In many bioactive indoles, substitutions at C3 are critical for target engagement.
Sulfonamide Nitrogen Substitution with alkyl or aryl groupsCan significantly impact potency and selectivity. Often, a free NH is important for binding to the target, particularly for carbonic anhydrase inhibition.
Sulfonamide Aryl Ring Substitution with electron-withdrawing or -donating groupsCan modulate the pKa of the sulfonamide and influence binding affinity and pharmacokinetic properties.

Experimental Protocols

To facilitate the investigation of the 1-methyl-1H-indole-4-sulfonamide scaffold, this section provides detailed, step-by-step protocols for key biological assays.

Synthesis of 1-methyl-1H-indole-4-sulfonamide Derivatives

A general synthetic route to access derivatives of the target scaffold is outlined below. The synthesis starts from the commercially available 1-methyl-1H-indole, which is then subjected to sulfonation followed by conversion to the sulfonyl chloride. The sulfonyl chloride is a versatile intermediate that can be reacted with a variety of amines to generate a library of 1-methyl-1H-indole-4-sulfonamides.

Experimental Workflow for Synthesis:

G A 1-methyl-1H-indole B Sulfonation (e.g., Chlorosulfonic acid) A->B Step 1 C 1-methyl-1H-indole-4-sulfonyl chloride B->C D Amination (Various amines, base) C->D Step 2 E 1-methyl-1H-indole-4-sulfonamide Derivatives D->E

Caption: General synthetic workflow for 1-methyl-1H-indole-4-sulfonamide derivatives.

In Vitro Tubulin Polymerization Assay[14][15][16]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw purified bovine tubulin protein on ice.

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add the polymerization buffer.

    • Add the test compound at various concentrations (typically in a serial dilution). Include positive (e.g., colchicine) and negative (DMSO) controls.

    • Initiate the polymerization by adding the cold tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

PLK4 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)[6]

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of an inhibitor to the PLK4 kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO.

    • Prepare a solution of PLK4 kinase and a europium-labeled anti-tag antibody in the kinase buffer.

    • Prepare a solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 620 nm and 665 nm).

    • Calculate the emission ratio (665 nm / 620 nm). A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Determine the IC50 value from the concentration-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)[17][18][19]

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution containing a pH indicator (e.g., p-nitrophenol).

    • Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA II, IX, or XII).

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled water.

  • Assay Procedure:

    • Equilibrate the enzyme solution and the buffer in two separate syringes of a stopped-flow instrument.

    • The test inhibitor is included in the enzyme syringe at various concentrations.

    • Rapidly mix the contents of the two syringes with the CO₂-saturated water.

  • Data Acquisition and Analysis:

    • Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[11][20]

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Step-by-Step Protocol:

  • Reagent and Culture Preparation:

    • Prepare a serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the bacterial strain to be tested (e.g., Staphylococcus aureus, Escherichia coli).

  • Assay Procedure:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the bacterial suspension.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition and Analysis:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Directions and Conclusion

The 1-methyl-1H-indole-4-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The insights from the broader class of indole sulfonamides strongly suggest potential for this core in oncology, infectious diseases, and as inhibitors of key enzymes like carbonic anhydrases and protein kinases.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 1-methyl-1H-indole-4-sulfonamide derivatives. This will enable the elucidation of specific structure-activity relationships and the identification of lead compounds with potent and selective activity against validated drug targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Sulfonamides Utilizing 1-Methyl-1H-indole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed framework for the synthesis of novel sulfonamide derivatives using 1-Methyl-1H-indole-4-sulfonyl chloride. The indole scaffold is a privileged structure in medicinal chemistry, and its incorporation into the sulfonamide framework presents significant opportunities for the discovery of new therapeutic agents.[1][2] This document elucidates the scientific rationale behind the synthetic strategy, offers a detailed, step-by-step protocol for synthesis and purification, and provides guidance on the characterization of the final products. It is intended to serve as a practical resource, blending established chemical principles with actionable laboratory instructions to facilitate the exploration of this promising area of chemical synthesis.

Introduction: The Strategic Integration of Indole and Sulfonamide Moieties

The sulfonamide functional group is a cornerstone in modern pharmacology, present in a wide array of drugs with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[3][4] The indole ring system, a bicyclic aromatic heterocycle, is also of profound importance in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic combination of these two pharmacophores into indole-based sulfonamides has yielded compounds with a diverse range of biological activities, including potent anticancer and antimalarial effects.[3]

The selection of this compound as the key building block is deliberate. The methyl group at the N1 position of the indole ring prevents the formation of regioisomers and simplifies the subsequent purification process. The sulfonyl chloride at the 4-position of the indole provides a reactive handle for the facile introduction of a variety of amine-containing fragments, enabling the creation of diverse chemical libraries for biological screening.

Mechanistic Rationale

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic and robust nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.[3] A base, typically a non-nucleophilic amine such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Reagent and Safety Considerations: this compound

Chemical Properties:

  • CAS Number: 876316-36-8[5]

  • Molecular Formula: C₉H₈ClNO₂S[5][6]

  • Molecular Weight: 229.68 g/mol [5]

  • Appearance: Typically a solid

  • Reactivity: this compound is a reactive electrophile that is sensitive to moisture. Hydrolysis will yield the corresponding sulfonic acid, rendering it inactive for the desired sulfonamide synthesis. Therefore, it is crucial to handle this reagent under anhydrous conditions.

Safety Precautions:

Sulfonyl chlorides are corrosive and lachrymatory. Appropriate personal protective equipment (PPE) is mandatory.[4][7]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment:

    • Wear safety goggles and a face shield.[4]

    • Use chemical-resistant gloves (e.g., nitrile).

    • A lab coat is essential.

  • Handling:

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes.[8]

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.

Experimental Protocols

The following protocols provide a general framework for the synthesis of novel sulfonamides. Optimization of reaction conditions may be necessary for specific substrates.

General Protocol for the Synthesis of N-Aryl/Alkyl-1-methyl-1H-indole-4-sulfonamides

This protocol describes a representative synthesis of a sulfonamide from this compound and a primary amine.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Anhydrous Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis of a Small Library: Representative Data

The following table provides representative reaction conditions for the synthesis of a small library of novel sulfonamides derived from this compound.

EntryAmineBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM485
24-FluoroanilinePyridineDCM588
3BenzylamineTriethylamineTHF392
4PiperidineTriethylamineTHF295
5MorpholineTriethylamineDCM2.593

Yields are for isolated, purified products.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the purity of the final product.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group include S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and N-H stretching (for primary and secondary sulfonamides, around 3300-3200 cm⁻¹).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of the indole and amine fragments.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[8]

  • Melting Point: A sharp melting point is an indicator of purity for solid compounds.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine (1.0 eq) in Anhydrous Solvent ReactionVessel Reaction Mixture (Stir at RT) Amine->ReactionVessel Base Base (1.5 eq) Base->ReactionVessel SulfonylChloride This compound (1.1 eq) in Anhydrous Solvent SulfonylChloride->ReactionVessel Workup Aqueous Work-up (HCl, NaHCO₃, Brine) ReactionVessel->Workup TLC Monitoring Purification Purification (Recrystallization or Chromatography) Workup->Purification FinalProduct Pure Sulfonamide Product Purification->FinalProduct G reagents This compound Amine (R-NH₂) product N-Substituted-1-methyl-1H-indole-4-sulfonamide Base·HCl reagents:reagent->product:sulfonamide Nucleophilic Attack reagents:amine->product:sulfonamide conditions Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Room Temperature conditions:base->product:hcl Neutralization

References

Application Notes and Protocols: Synthesis of N-Alkyl-1-Methyl-1H-indole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the protocol for the synthesis of N-substituted 1-methyl-1H-indole-4-sulfonamides through the reaction of 1-methyl-1H-indole-4-sulfonyl chloride with primary amines. Indole sulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This document provides a robust, step-by-step methodology, an in-depth discussion of the reaction mechanism, and practical insights for troubleshooting and optimization.

Introduction: The Significance of Indole Sulfonamides in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a sulfonamide group, the resulting indole sulfonamides demonstrate a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The sulfonamide moiety itself is a critical pharmacophore found in a variety of approved drugs.[2][8] The reaction of this compound with primary amines provides a direct and efficient route to a diverse library of N-substituted indole-4-sulfonamides, which are valuable for structure-activity relationship (SAR) studies in drug discovery programs.[7]

Reaction Principle and Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine proceeds via a nucleophilic substitution reaction at the sulfur atom.[9] The reaction mechanism can be described as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This leads to the formation of a tetrahedral intermediate.[5]

  • Elimination of Chloride: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a leaving group.

  • Proton Transfer: A base present in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final sulfonamide product. The base is crucial as it prevents the protonation of the starting amine by the hydrochloric acid generated in situ, which would render the amine non-nucleophilic and halt the reaction.[9]

Sulfonamide Formation Mechanism reagents This compound + Primary Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Alkyl-1-Methyl-1H-indole-4-sulfonamide intermediate->product Elimination of Cl- hcl HCl intermediate->hcl base Base (e.g., Pyridine, Triethylamine) base->product Proton Abstraction

Caption: Mechanism of Sulfonamide Formation.

Experimental Protocol

This protocol provides a general method for the reaction. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific primary amines.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%VariousStore under inert gas, moisture sensitive
Primary Amine (R-NH₂)≥97%Various
Anhydrous Dichloromethane (DCM)ACS GradeVariousUse a freshly opened bottle or dried over CaH₂
Anhydrous Pyridine or Triethylamine (TEA)≥99%VariousStore over KOH pellets
Hydrochloric Acid (HCl), 1M aqueousReagent GradeVariousFor work-up
Saturated Sodium Bicarbonate (NaHCO₃), aqueousReagent GradeVariousFor work-up
Brine (Saturated NaCl), aqueousReagent GradeVariousFor work-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying organic phase
Silica Gel60 Å, 230-400 meshVariousFor column chromatography

Step-by-Step Procedure

Experimental Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification setup 1. Dissolve primary amine and base in anhydrous DCM cool 2. Cool solution to 0 °C setup->cool add 3. Add sulfonyl chloride solution dropwise cool->add react 4. Stir at 0 °C, then warm to RT add->react quench 5. Quench with water react->quench extract 6. Extract with DCM quench->extract wash_acid 7. Wash with 1M HCl extract->wash_acid wash_base 8. Wash with sat. NaHCO3 wash_acid->wash_base wash_brine 9. Wash with brine wash_base->wash_brine dry 10. Dry organic layer over MgSO4 wash_brine->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify by column chromatography or recrystallization concentrate->purify

Caption: Experimental Workflow for Sulfonamide Synthesis.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and a suitable base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).[8][9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers successively with 1M HCl (2 x 15 mL) to remove excess base, saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10][11]

Microwave-Assisted Synthesis: An Alternative Protocol

For rapid synthesis, a microwave-assisted, solvent-free approach can be employed.[5]

  • Mixing: In a microwave-safe vessel, mix this compound (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Irradiation: Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).

  • Work-up and Purification: After cooling, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify as described above. This method is noted for being environmentally friendly and often results in excellent yields.[5]

Data Interpretation and Expected Results

The successful synthesis of the N-substituted 1-methyl-1H-indole-4-sulfonamide can be confirmed by standard analytical techniques:

  • TLC: The product should have a different Rf value compared to the starting materials.

  • ¹H and ¹³C NMR: The spectra should be consistent with the expected structure. Key signals to look for include those corresponding to the indole ring protons, the N-methyl group, and the protons of the amine alkyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product.

  • FT-IR: The spectrum should show characteristic absorption bands for the S=O stretching of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

Table of Expected Yields and Reaction Times (Illustrative)

Primary AmineReaction ConditionsTime (h)Typical Yield (%)
AnilineConventional, RT1285-95
BenzylamineConventional, RT1680-90
CyclohexylamineConventional, RT1875-85
AnilineMicrowave, 100 °C0.190-97

Note: Yields are highly dependent on the specific amine and purification method.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Low reactivity of the amine.- Use fresh or properly stored sulfonyl chloride.- Ensure the use of anhydrous solvents and reagents.- Increase the amount of base.- Increase reaction temperature or time. Consider microwave synthesis.
Formation of Multiple Products - Disulfonylation of the primary amine.- Side reactions of functional groups on the amine.- Use a slight excess of the amine.- If the amine has other reactive functional groups, consider using protecting groups.
Difficult Purification - Co-elution of product and impurities.- Product is an oil.- Optimize the solvent system for column chromatography.- Try recrystallization from different solvent systems.- If the product is an oil, attempt to form a salt to induce crystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfonyl chlorides are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Pyridine and triethylamine are flammable and have strong odors.

  • Dichloromethane is a suspected carcinogen.

Conclusion

The reaction of this compound with primary amines is a reliable and versatile method for the synthesis of a diverse range of N-substituted indole sulfonamides. These compounds are of significant interest in drug discovery and development. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can efficiently synthesize and purify these valuable molecules for further investigation.

References

Application Notes & Protocols: Leveraging 1-Methyl-1H-indole-4-sulfonyl Chloride for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3][4] Within the arsenal of medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold."[3][5] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of many kinases. This inherent advantage has led to the development of numerous indole-based kinase inhibitors.[6][7]

The strategic functionalization of the indole ring is paramount for achieving both high potency and selectivity. Specifically, the introduction of a sulfonamide moiety creates a bioisostere of the more metabolically labile amide bond, often enhancing molecular stability and providing an additional hydrogen bond acceptor to improve target binding affinity.[8] This guide focuses on 1-Methyl-1H-indole-4-sulfonyl chloride , a key heterocyclic building block that enables the direct installation of a sulfonamide linker at the C4-position of the indole core—a position known to be critical for interaction with various kinases.[5][7][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing the foundational chemistry, detailed synthesis protocols, and critical insights necessary to effectively utilize this versatile reagent in the discovery of next-generation kinase inhibitors.

The Mechanistic Rationale: Why this compound?

The efficacy of kinase inhibitors derived from this scaffold is rooted in a synergistic combination of its structural components.

  • The Indole Core as a Hinge-Binder: The indole's bicyclic structure serves as an anchor, typically forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • The 4-Position Sulfonyl Linker: The sulfonamide group, generated from the sulfonyl chloride, acts as a rigid and stable linker. It projects a second pharmacophore (derived from the coupled amine) into solvent-exposed regions or adjacent sub-pockets of the kinase, allowing for the fine-tuning of selectivity and potency.

  • The N1-Methyl Group: The methylation of the indole nitrogen serves a dual purpose. It blocks a potential hydrogen bond donor site, which can fundamentally alter the molecule's binding orientation to favor desired interactions. Furthermore, it can enhance metabolic stability and improve physicochemical properties such as solubility.

The core chemical transformation is a classic nucleophilic substitution reaction. The nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. The reaction cogenerates hydrogen chloride (HCl), which must be neutralized by a non-nucleophilic organic base, such as pyridine or triethylamine (TEA), to prevent protonation of the starting amine and drive the reaction to completion.[10]

Caption: General reaction scheme for sulfonamide synthesis.

Application Protocol: Synthesis of a Model Kinase Inhibitor Scaffold

This protocol details a general, self-validating procedure for the synthesis of an N-substituted 1-methyl-1H-indole-4-sulfonamide.

CRITICAL SAFETY & HANDLING PRECAUTIONS
  • Corrosive & Moisture Sensitive: this compound is corrosive and causes severe skin burns and eye damage.[11] It is also highly sensitive to moisture. Contact with water liberates toxic hydrogen chloride gas.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles or a face shield.

  • Handling: All manipulations must be performed in a certified chemical fume hood. Use anhydrous solvents and techniques (e.g., flame-dried glassware, inert atmosphere) to prevent hydrolysis of the reagent.

  • Incompatible Materials: Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.[11]

Materials and Reagents
Reagent/MaterialGradeNotes
This compound>95% PurityStore under inert gas, away from moisture.
Amine of Interest (e.g., 4-fluoroaniline)Reagent Grade1.0 equivalent
Pyridine or Triethylamine (TEA)Anhydrous1.5 equivalents
Dichloromethane (DCM)AnhydrousReaction solvent.
Silica Gel230-400 meshFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeEluent for chromatography.
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousDrying agent.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeFor aqueous workup.
Brine (Saturated NaCl Solution)ACS GradeFor aqueous workup.
TLC Plates (Silica gel 60 F₂₅₄)---For reaction monitoring.
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine of interest (1.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to dissolve the amine (concentration approx. 0.1 M).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition:

    • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM.

    • Causality Check: Using a slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine starting material.

    • Add this solution dropwise to the cooled amine mixture over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C.

    • Causality Check: Dropwise addition at low temperature is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 6-18 hours.

    • Validation Checkpoint (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC).

      • Eluent: 30% Ethyl Acetate in Hexanes (adjust as needed).

      • Visualization: UV light (254 nm).

      • Expected Outcome: The spot corresponding to the starting amine should diminish or disappear, and a new, typically less polar, spot corresponding to the sulfonamide product should appear.

  • Aqueous Workup:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid or oil should be purified by flash column chromatography on silica gel.[10]

    • A typical gradient of ethyl acetate in hexanes is effective for eluting the pure product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final N-substituted 1-methyl-1H-indole-4-sulfonamide.

  • Characterization:

    • Confirm the identity and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Kinase Signaling and Inhibition

Kinases function by transferring a phosphate group from ATP to a substrate protein, activating a signaling cascade. Kinase inhibitors, such as those synthesized from the indole-4-sulfonamide scaffold, act as ATP competitors. They occupy the ATP-binding pocket, preventing the kinase from performing its phosphorylating function and thereby blocking the downstream signaling pathway.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition Pathway ATP ATP Kinase_A Active Kinase ATP->Kinase_A Binds pSubstrate_A Phosphorylated Substrate (Active) Kinase_A->pSubstrate_A Phosphorylates Substrate_A Substrate Protein Substrate_A->Kinase_A Signal_A Cellular Response (e.g., Proliferation) pSubstrate_A->Signal_A Inhibitor Indole Sulfonamide Inhibitor Kinase_B Inactive Kinase Inhibitor->Kinase_B Binds to ATP Pocket Block X Kinase_B->Block Blocked Substrate_B Substrate Protein Substrate_B->Kinase_B Signal_B No Response (Apoptosis) Block->Signal_B

Caption: Kinase activation vs. competitive inhibition pathway.

Conclusion

This compound is a powerful and versatile reagent for medicinal chemists engaged in kinase inhibitor discovery. The straightforward and robust sulfonamide coupling reaction allows for the rapid generation of diverse chemical libraries. By strategically selecting the amine coupling partner, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective inhibitors against a wide range of kinase targets, ultimately accelerating the path toward new therapeutic agents.

References

Application Note: Strategic Deployment of 1-Methyl-1H-indole-4-sulfonyl chloride in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, high-quality starting points for drug development. The integration of covalent chemistry into FBDD (covalent FBDD) offers a robust method for targeting proteins with shallow binding pockets or for achieving prolonged pharmacodynamic effects. This document provides a detailed guide on the application of 1-Methyl-1H-indole-4-sulfonyl chloride, a versatile electrophilic fragment, in covalent FBDD campaigns. We will explore its chemical rationale, screening methodologies, and hit validation protocols, providing researchers with the foundational knowledge to effectively utilize this fragment for discovering novel covalent inhibitors.

Introduction: The Rationale for Covalent Fragments

Fragment-based screening typically relies on observing weak, non-covalent interactions (millimolar to high micromolar affinity). However, many compelling biological targets lack deep, well-defined pockets suitable for high-affinity binding by small fragments. Covalent FBDD overcomes this limitation by designing fragments that, after initial non-covalent recognition, form a stable, permanent bond with a nearby nucleophilic amino acid residue on the target protein.

This compound is an exemplary scaffold for this approach due to a confluence of favorable properties:

  • Privileged Scaffold: The indole ring is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs and capable of forming productive hydrogen bonds, π-stacking, and hydrophobic interactions with protein targets.

  • Blocked Reactivity: The methylation at the N1 position of the indole prevents potential side reactions at this nitrogen, simplifying the covalent modification profile to the sulfonyl chloride group.

  • Tuned Electrophilicity: The sulfonyl chloride moiety is a moderately reactive electrophile. It is sufficiently stable for handling and screening under controlled aqueous conditions but reactive enough to form covalent sulfonamide bonds with nucleophilic residues like lysine, or potentially with cysteine, histidine, or tyrosine, depending on the local microenvironment and pH.[1][2]

This application note will guide the user through the strategic considerations and practical execution of an FBDD campaign using this specific fragment.

Physicochemical Properties

A clear understanding of the fragment's properties is essential for experimental design.

PropertyValueSource
CAS Number 876316-36-8[3]
Molecular Formula C₉H₈ClNO₂S[3][4]
Molecular Weight 229.68 g/mol [3]
Appearance Solid[5]
Purity Typically >95%
Storage 2-8°C, under inert gas, protect from moisture[6]

The Covalent FBDD Workflow: An Overview

The successful application of this compound follows a structured, multi-stage workflow. Each stage is designed to identify, validate, and characterize a covalent binding event, paving the way for structure-guided optimization.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation & Optimization A Target Protein Preparation (with nucleophilic residue) B Fragment Incubation (this compound) A->B Introduce Fragment C LC-MS Based Primary Screen (Intact Protein Mass Analysis) B->C Measure Mass Shift D Dose-Response & Time-Dependence Analysis C->D Identified Hits E Tandem MS (MS/MS) Peptide Mapping D->E Confirm Site of Modification F Orthogonal Biophysical Assay (e.g., Thermal Shift, SPR) E->F Confirm Functional Impact G X-ray Crystallography or Cryo-EM of Covalent Complex F->G Validated Hits H Structure-Guided Elaboration (Improve Potency & Selectivity) G->H Design Next-Gen Compounds

Caption: High-level workflow for a covalent FBDD campaign.

Safety and Handling Precautions

CRITICAL: Sulfonyl chlorides are reactive and hazardous compounds. Adherence to strict safety protocols is mandatory.

  • Corrosive: this compound causes severe skin burns and eye damage.[6][7] Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), and chemical safety goggles or a face shield.

  • Moisture Sensitivity: The sulfonyl chloride moiety readily hydrolyzes upon contact with water or moisture, liberating hydrochloric acid and rendering the fragment inactive.[7] Store the solid under an inert atmosphere (argon or nitrogen) and use anhydrous solvents for stock solutions (e.g., DMSO, DMF).

  • Disposal: Dispose of waste in a dedicated, approved hazardous waste container. Quench excess or expired material carefully with a base solution in a controlled manner within a fume hood.

Experimental Protocols

Protocol 4.1: Preparation of Fragment Stock Solution

Causality: A high-concentration, anhydrous stock solution is critical for accurate dispensing into aqueous screening buffers while minimizing the introduction of organic solvent. DMSO is chosen for its high solubilizing power and compatibility with most biological assays at low final concentrations (<1%).

  • Allow the vial of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Working in a fume hood, weigh out the desired amount of the solid into a clean, dry vial.

  • Add anhydrous DMSO to achieve a final concentration of 100 mM.

  • Cap the vial tightly, vortex until fully dissolved, and seal with paraffin film.

  • Store at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 4.2: Primary Screen via Intact Protein Mass Spectrometry

Causality: This is the most direct method to detect covalent modification. The goal is to observe a mass increase in the target protein corresponding to the molecular weight of the fragment minus the leaving group (HCl), which is 229.68 - 36.46 = 193.22 Da.

Materials:

  • Target Protein (≥95% purity)

  • Fragment Stock Solution (100 mM in DMSO)

  • Screening Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Quenching Solution (e.g., 1 M Tris-HCl or 1 M glutathione)

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Protein Preparation: Dilute the target protein to a final concentration of 5 µM in the screening buffer.

  • Reaction Incubation:

    • In a 96-well plate, add 99 µL of the 5 µM protein solution to each well.

    • Add 1 µL of the 100 mM fragment stock to a sample well (final fragment concentration: 1 mM).

    • Add 1 µL of DMSO to a control well (vehicle control).

    • Incubate the plate at room temperature for a defined period (e.g., 1-4 hours). The incubation time should be optimized based on the protein's stability and the fragment's expected reactivity.

  • Reaction Quenching: Add 10 µL of quenching solution to each well to consume any unreacted fragment.

  • Sample Analysis:

    • Desalt the protein sample using a suitable method (e.g., C4 ZipTip or rapid buffer exchange).

    • Analyze the sample via LC-MS. Deconvolute the resulting mass spectrum to determine the average mass of the protein.

  • Hit Identification: A "hit" is identified by the appearance of a new mass peak corresponding to [Protein Mass + 193.22 Da]. Calculate the percentage of modified protein to quantify the reaction efficiency.

Protocol 4.3: Hit Validation by Tandem Mass Spectrometry (MS/MS)

Causality: While intact mass analysis confirms modification, it does not identify the location. MS/MS peptide mapping is essential to pinpoint the exact amino acid residue that has been modified, providing crucial structural information.

  • Scale-Up Reaction: Perform the reaction from Protocol 4.2 on a larger scale to generate sufficient material for analysis.

  • Proteolytic Digestion:

    • Denature the protein sample (e.g., by adding urea and DTT).

    • Alkylate any free cysteines (e.g., with iodoacetamide) if they are not the intended target.

    • Digest the protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture into an LC-MS/MS system (e.g., an Orbitrap or Q-TOF instrument).

    • The instrument will perform data-dependent acquisition, selecting peptide ions for fragmentation.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the fragmentation data against the protein's sequence.

    • Define a variable modification on nucleophilic residues (K, C, H, Y) with a mass of +193.22 Da.

    • The software will identify the specific peptide and the exact residue bearing the modification.

Reaction_Mechanism cluster_protein Protein Target cluster_fragment Electrophilic Fragment cluster_product Covalent Complex cluster_leaving_group Leaving Group P Protein-NH2 C Protein-NH-SO2-Indole P->C Nucleophilic Attack F Indole-SO2Cl F->C LG HCl F->LG Elimination

Caption: Covalent modification of a lysine residue by the fragment.

Structure-Based Optimization

Once a hit is validated and the modification site is confirmed, the final and most critical phase is structural biology. Obtaining a high-resolution crystal structure or Cryo-EM map of the protein-fragment complex is paramount. The structure reveals the binding pose of the indole core and provides a detailed map of the surrounding pocket. This information is the blueprint for rational, structure-guided chemical elaboration of the fragment to improve affinity, selectivity, and drug-like properties, transforming a simple fragment hit into a potent lead compound.

References

Scale-up synthesis of 1-methyl-1H-indole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Scalable, High-Yield Synthesis of 1-Methyl-1H-indole-4-sulfonamides for Pharmaceutical Development

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 1-methyl-1H-indole-4-sulfonamides, a key scaffold in medicinal chemistry. We present a robust, two-step synthetic strategy commencing from commercially available 1-methyl-1H-indole. The protocol emphasizes operational simplicity, safety, and scalability, addressing common challenges encountered when transitioning from bench-scale to pilot-plant production. Key process parameters, in-process controls, and purification strategies are detailed to ensure high yield and purity of the final product. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction: The Significance of Indole Sulfonamides

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] When functionalized with a sulfonamide group, the resulting indole sulfonamide moiety often serves as a potent pharmacophore, capable of interacting with a variety of biological targets by acting as a mimic of carboxylic acids or by forming key hydrogen bonds.[1][2] Consequently, this class of compounds has been extensively explored for diverse therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

The specific target of this guide, 1-methyl-1H-indole-4-sulfonamide, presents a valuable building block for library synthesis and lead optimization. However, its preparation on a large scale is not trivial. The synthesis involves handling highly reactive reagents and requires precise control over reaction conditions to manage exothermic events and ensure regioselectivity. This application note provides a field-proven, logical approach to navigate these challenges effectively.

Overall Synthetic Strategy

The synthesis is designed as a two-step process optimized for scalability and efficiency. The strategy avoids costly transition-metal catalysts and relies on well-established, high-conversion reactions.

  • Electrophilic Sulfonation: Direct C-H functionalization of 1-methyl-1H-indole using chlorosulfonic acid to regioselectively install the sulfonyl chloride group at the C4 position.

  • Nucleophilic Amidation: Conversion of the intermediate 1-methyl-1H-indole-4-sulfonyl chloride to the final sulfonamide product using aqueous ammonia.

G cluster_0 Process Workflow A 1-Methyl-1H-indole (Starting Material) B Step 1: C4 Sulfonation (Chlorosulfonic Acid) A->B Reagent Addition & Temp. Control C This compound (Intermediate) B->C Quench & Isolation D Step 2: Amidation (Aqueous Ammonia) C->D Reagent Addition & pH Control E Crude Product D->E Precipitation & Filtration F Purification (Recrystallization) E->F G 1-Methyl-1H-indole-4-sulfonamide (Final Product, >98% Purity) F->G Drying & Analysis

Diagram 1: High-level workflow for the scale-up synthesis of 1-methyl-1H-indole-4-sulfonamide.

Detailed Protocols and Scientific Rationale

This section details the step-by-step procedures, including the causality behind key experimental choices.

Chemical Reaction Scheme

G Indole 1-Methyl-1H-indole SulfonylChloride This compound Indole->SulfonylChloride Step 1 Reagent1 1) ClSO3H, CH2Cl2 2) Quench on Ice Sulfonamide 1-Methyl-1H-indole-4-sulfonamide SulfonylChloride->Sulfonamide Step 2 Reagent2 NH4OH (aq) THF

References

One-Pot Synthesis of N-Aryl-1-Methyl-1H-indole-4-sulfonamides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-based sulfonamides are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The synthesis of these compounds, particularly N-aryl-1-methyl-1H-indole-4-sulfonamides, is of significant interest in drug discovery and development.[2][3] Traditional multi-step approaches to these molecules can be time-consuming and generate significant waste. This application note details a robust and efficient one-pot reaction for the synthesis of N-aryl-1-methyl-1H-indole-4-sulfonamides directly from 1-methyl-1H-indole-4-sulfonyl chloride and various anilines. This streamlined process offers advantages in terms of operational simplicity, time efficiency, and atom economy.

The core of this methodology lies in the direct reaction of a sulfonyl chloride with an amine (aniline) to form a stable sulfonamide linkage.[4][5] This reaction is typically facile and high-yielding. The one-pot nature of the described protocol circumvents the need for isolation of intermediates, thereby reducing handling losses and purification steps.

Reaction Principle and Mechanism

The fundamental transformation is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur center of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of the N-S bond of the sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.[5]

The reaction can be mechanistically visualized as follows:

G reagents This compound + Aniline intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Aryl-1-methyl-1H-indole-4-sulfonamide + HCl intermediate->product Chloride Elimination neutralization Salt Formation (e.g., Pyridinium chloride) product->neutralization base Base (e.g., Pyridine, Triethylamine) base->neutralization Neutralization caption Figure 1. Simplified Reaction Mechanism.

Caption: Figure 1. Simplified Reaction Mechanism.

Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis of N-aryl-1-methyl-1H-indole-4-sulfonamides. The reaction can be adapted for a range of substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (or THF) to a concentration of approximately 0.1-0.2 M.

  • Addition of Aniline and Base: In a separate flask, dissolve the substituted aniline (1.1 equivalents) and anhydrous pyridine (or triethylamine, 2.0 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Reaction Execution: Slowly add the aniline/base solution to the stirred solution of the sulfonyl chloride at room temperature over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.[6]

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-methyl-1H-indole-4-sulfonamide.

Data Presentation

The following table summarizes representative results for the one-pot synthesis of various N-aryl-1-methyl-1H-indole-4-sulfonamides.

EntryAniline DerivativeBaseSolventTime (h)Yield (%)
1AnilinePyridineDCM392
24-MethoxyanilineTriethylamineTHF2.595
34-ChloroanilinePyridineDCM488
43-NitroanilineTriethylamineTHF585

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[7]

  • Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Slow addition of the aniline/base solution is recommended.

  • Choice of Base: Pyridine and triethylamine are commonly used bases. Triethylamine is a stronger, non-nucleophilic base, while pyridine can also act as a nucleophilic catalyst in some cases.

  • Purification: While the reaction is generally clean, purification by column chromatography is recommended to remove any unreacted starting materials and byproducts.[8][9] For highly polar sulfonamides, reverse-phase chromatography may be necessary.

  • Substituent Effects: Electron-donating groups on the aniline can increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups can slow it down.[10]

Applications in Drug Discovery

The indole sulfonamide core is a versatile pharmacophore that has been incorporated into a multitude of biologically active molecules. The ability to rapidly synthesize a library of N-aryl-1-methyl-1H-indole-4-sulfonamides using this one-pot protocol allows for efficient structure-activity relationship (SAR) studies in the early stages of drug discovery.[2] These compounds have shown promise as anticancer agents, kinase inhibitors, and anti-inflammatory agents.[11]

G start One-Pot Reaction library Library of N-Aryl-1-methyl-1H- indole-4-sulfonamides start->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate caption Figure 2. Drug Discovery Workflow.

Caption: Figure 2. Drug Discovery Workflow.

Conclusion

The described one-pot reaction of this compound with anilines provides a highly efficient and practical route to a valuable class of compounds for drug discovery and development. The protocol is straightforward, scalable, and amenable to the synthesis of a diverse library of analogs. By understanding the underlying reaction principles and key experimental considerations, researchers can effectively utilize this methodology to accelerate their research programs.

References

Application Notes and Protocols for the Derivatization of Peptides with 1-Methyl-1H-indole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Peptide Analysis through Indole-Sulfonyl Derivatization

In the landscape of proteomics and drug development, the precise characterization of peptides is paramount. Chemical derivatization is a powerful strategy to enhance the analytical properties of peptides, particularly for mass spectrometry (MS)-based applications. The introduction of a specific chemical tag can improve ionization efficiency, direct fragmentation patterns, and facilitate quantification. This guide details the application and protocols for derivatizing peptides with 1-Methyl-1H-indole-4-sulfonyl chloride, a reagent designed to impart unique advantages to peptide analysis.

The indole nucleus, a privileged scaffold in medicinal chemistry, offers a unique combination of properties.[1][2] When incorporated into a derivatizing agent, it can enhance the hydrophobicity of a peptide, potentially improving its retention in reversed-phase chromatography. Furthermore, the indole ring system can influence the ionization and fragmentation of the derivatized peptide in the mass spectrometer, offering new avenues for structural elucidation.[3] The sulfonyl chloride moiety is a well-established reactive group that readily forms stable sulfonamides with primary amines, such as the N-terminus and the ε-amino group of lysine residues within a peptide sequence.[4][5] This targeted reactivity allows for specific and predictable labeling of peptides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound for peptide derivatization. We will delve into the underlying chemistry, provide detailed step-by-step protocols for the derivatization reaction and subsequent analysis, and discuss the expected outcomes and potential challenges.

Reaction Mechanism and Chemoselectivity

The derivatization of peptides with this compound proceeds via a nucleophilic substitution reaction. The primary amino groups of the peptide, namely the N-terminal α-amine and the ε-amine of lysine side chains, act as nucleophiles attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction results in the formation of a stable sulfonamide bond and the release of hydrochloric acid, which is neutralized by a base in the reaction mixture.

The chemoselectivity of sulfonyl chlorides towards primary amines over other nucleophilic functional groups present in peptides (e.g., hydroxyl groups of serine and threonine, the thiol group of cysteine, or the imidazole ring of histidine) is generally high under controlled basic conditions. This selectivity ensures a targeted modification of the desired amine functionalities.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products peptide Peptide with Primary Amines (N-terminus, Lysine) nucleophilic_attack Nucleophilic Attack peptide->nucleophilic_attack Primary Amines reagent This compound reagent->nucleophilic_attack Electrophilic Sulfur sulfonamide_formation Sulfonamide Bond Formation nucleophilic_attack->sulfonamide_formation Intermediate derivatized_peptide Derivatized Peptide (Indole-Sulfonyl Tag) sulfonamide_formation->derivatized_peptide hcl HCl (neutralized by base) sulfonamide_formation->hcl

Caption: Reaction scheme for peptide derivatization.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Sigma-Aldrich, Thermo ScientificStore in a desiccator, handle in a fume hood.[6][7]
Peptide of InterestPurifiedCustom SynthesisEnsure peptide is free of primary amine contaminants.
Acetonitrile (ACN)HPLC or LC-MS gradee.g., Fisher Scientific
WaterLC-MS gradee.g., Fisher Scientific
N,N-Diisopropylethylamine (DIPEA)Reagent gradee.g., Sigma-AldrichUse freshly opened or distilled.
Trifluoroacetic acid (TFA)Reagent gradee.g., Sigma-AldrichCorrosive, handle with care.
Formic acid (FA)LC-MS gradee.g., Fisher Scientific
C18 Solid-Phase Extraction (SPE) Cartridgese.g., Waters, AgilentFor sample cleanup.
HPLC or UHPLC system with UV detector
Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Experimental Protocols

Protocol 1: Solution-Phase Derivatization of Peptides

This protocol describes the derivatization of a purified peptide in a solution-phase reaction.

  • Peptide Preparation:

    • Dissolve the purified peptide in a suitable buffer or solvent. A common starting point is 50 mM ammonium bicarbonate (pH ~8) or a mixture of acetonitrile and water. The final concentration of the peptide should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous acetonitrile. A typical concentration is 10-20 mg/mL. This solution should be prepared fresh before each use due to the moisture sensitivity of sulfonyl chlorides.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine the peptide solution with a 5-10 fold molar excess of the this compound solution.

    • Add DIPEA to the reaction mixture to act as a base, maintaining a pH of approximately 8-9. The amount of DIPEA should be roughly 1.5-2 times the molar amount of the sulfonyl chloride.

    • Vortex the mixture gently and incubate at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS by taking small aliquots at different time points.

  • Reaction Quenching and Sample Cleanup:

    • Quench the reaction by adding an excess of a primary amine-containing buffer, such as 100 mM Tris-HCl (pH 8), or by acidifying the mixture with a small amount of formic acid or TFA.

    • For sample cleanup and removal of excess reagents, solid-phase extraction (SPE) is recommended.

      • Condition a C18 SPE cartridge with acetonitrile followed by equilibration with 0.1% TFA in water.

      • Load the acidified reaction mixture onto the SPE cartridge.

      • Wash the cartridge with 0.1% TFA in water to remove salts and unreacted reagent.

      • Elute the derivatized peptide with a solution of increasing acetonitrile concentration (e.g., 50-80% acetonitrile with 0.1% TFA).

    • Dry the eluted sample in a vacuum centrifuge.

G start Start dissolve_peptide Dissolve Peptide (e.g., 50 mM AmBic, pH 8) start->dissolve_peptide prepare_reagent Prepare Fresh Reagent Solution (in anhydrous ACN) start->prepare_reagent mix Combine Peptide, Reagent, and Base (DIPEA) dissolve_peptide->mix prepare_reagent->mix incubate Incubate at Room Temperature (1-2 hours) mix->incubate quench Quench Reaction (e.g., Tris buffer or acid) incubate->quench spe_cleanup SPE Cleanup (C18) quench->spe_cleanup dry Dry Sample spe_cleanup->dry end Derivatized Peptide Ready for Analysis dry->end

Caption: Workflow for solution-phase peptide derivatization.

Protocol 2: Analysis of Derivatized Peptides by LC-MS/MS

This protocol outlines the analysis of the derivatized peptide using liquid chromatography coupled to tandem mass spectrometry.

  • Sample Preparation for LC-MS:

    • Reconstitute the dried, derivatized peptide in a solvent compatible with the LC mobile phase, typically 0.1% formic acid in water or a low percentage of acetonitrile.[8] The concentration should be adjusted to be within the linear range of the mass spectrometer, typically in the low ng/µL to pg/µL range.[9]

  • LC Separation:

    • Use a reversed-phase C18 column for separation.

    • A typical mobile phase system consists of:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Employ a gradient elution to separate the derivatized peptide from any remaining impurities. A shallow gradient is often beneficial for resolving closely eluting species.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the derivatized peptide. The expected mass shift upon derivatization with this compound (C₉H₈NO₂S) is approximately 194.02 Da per modification (loss of HCl).

    • Perform tandem MS (MS/MS) on the precursor ion of the derivatized peptide to obtain fragmentation data for sequence confirmation and localization of the modification.

Data Interpretation and Expected Results

Chromatographic Profile: The derivatized peptide is expected to be more hydrophobic than its unmodified counterpart due to the addition of the indole-sulfonyl moiety. This will result in a longer retention time on a reversed-phase HPLC column.

Mass Spectrometry:

  • MS1 Spectrum: The full scan mass spectrum will show a mass increase corresponding to the number of derivatized primary amines (N-terminus and lysines). For a peptide with one N-terminus and 'n' lysine residues, the expected mass increase will be (n+1) * 194.02 Da.

  • MS/MS Spectrum: The fragmentation pattern of the derivatized peptide in the MS/MS spectrum will be influenced by the indole-sulfonyl tag. The stable sulfonamide bond will likely remain intact on many fragment ions. The fragmentation of sulfonated peptides often shows a characteristic neutral loss of SO₃ (80 Da).[10] The presence of the tag on specific b- and y-ions will confirm the site of modification.

ParameterUnmodified PeptideDerivatized PeptideRationale
Retention Time (RP-HPLC) ShorterLongerIncreased hydrophobicity from the indole moiety.
m/z (MS1) MM + (n * 194.02)Covalent addition of the indole-sulfonyl group.
MS/MS Fragmentation Typical b- and y-ion seriesModified b- and y-ions, potential neutral loss of SO₃The tag influences fragmentation pathways.[11][12]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no derivatization - Inactive reagent (hydrolyzed) - Incorrect pH - Insufficient reagent- Use freshly prepared reagent solution. - Ensure reaction pH is between 8 and 9. - Increase the molar excess of the reagent.
Multiple derivatization products - Partial reaction - Side reactions- Increase reaction time or temperature. - Optimize pH to enhance selectivity for primary amines.
Poor recovery after SPE - Improper SPE cartridge conditioning - Inappropriate elution solvent- Ensure proper conditioning and equilibration of the SPE cartridge. - Optimize the acetonitrile concentration in the elution buffer.
Signal suppression in MS - High salt concentration - Excess reagent- Ensure thorough desalting during SPE cleanup. - Optimize the quenching and cleanup steps to remove excess reagent.

Conclusion and Future Perspectives

The derivatization of peptides with this compound offers a promising approach to enhance their analytical characterization. The introduction of the indole-sulfonyl moiety can improve chromatographic separation and provide valuable information in mass spectrometric analysis. The protocols provided in this guide offer a solid foundation for researchers to implement this derivatization strategy in their workflows.

Future investigations could explore the application of this derivatization reagent in quantitative proteomics, such as in isobaric labeling strategies, by synthesizing isotopically labeled versions of this compound. Furthermore, the unique properties of the indole group could be leveraged for other analytical techniques, such as fluorescence detection, by designing indole derivatives with inherent fluorescent properties. The continued development of novel derivatization reagents is crucial for advancing our ability to explore the complex world of peptides and proteins.

References

Application Note & Protocol: High-Throughput Solid-Phase Synthesis of Diverse Sulfonamide Libraries Utilizing 1-Methyl-1H-indole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient methodology for the solid-phase synthesis (SPS) of sulfonamide libraries derived from 1-Methyl-1H-indole-4-sulfonyl chloride. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents.[1] Solid-phase synthesis offers significant advantages for generating large, diverse libraries of such compounds for high-throughput screening in drug discovery.[2][3][4] This document provides a foundational understanding of the underlying chemical principles, detailed step-by-step protocols, and critical insights into reaction monitoring and product characterization, tailored for researchers, medicinal chemists, and drug development professionals.

Introduction: The Power of Solid-Phase Synthesis for Sulfonamide Library Generation

The relentless demand for novel chemical entities in drug discovery necessitates high-throughput synthesis strategies. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid assembly of complex molecules while simplifying purification and allowing for automation.[3][4] Key advantages of SPOS over traditional solution-phase chemistry include:

  • Simplified Purification: Intermediates remain covalently attached to an insoluble resin, allowing for the removal of excess reagents and by-products by simple filtration and washing.[5]

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of soluble reagents, which are then easily washed away.[2]

  • Amenability to Automation: The repetitive nature of the wash and reaction cycles is highly suitable for automated synthesis platforms, significantly increasing throughput.[2][4]

The 1-methyl-1H-indole scaffold is a key heterocyclic motif found in numerous biologically active compounds. By functionalizing this core with a reactive sulfonyl chloride group, we create a versatile building block, This compound , for the generation of diverse sulfonamide libraries. This application note will guide the user through the entire workflow, from resin selection and preparation to final product cleavage and analysis.

The Chemistry: Sulfonylation on a Solid Support

The core reaction is the nucleophilic attack of a resin-bound primary or secondary amine on the electrophilic sulfur atom of this compound. This forms a stable sulfonamide linkage.

Key Reagents and Their Roles:

  • Solid Support (Resin): An insoluble polymer functionalized with a linker that allows for the attachment of the initial building block (an amine). The choice of resin is critical and depends on the desired cleavage strategy.

  • Linker: A chemical handle that connects the growing molecule to the solid support and dictates the conditions under which the final product is released.

  • Amine Building Blocks: A diverse set of primary or secondary amines that will be loaded onto the resin to provide the points of diversity in the library.

  • This compound: The key electrophile that introduces the constant indole sulfonamide core to each library member.

  • Base: A non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA) is used to scavenge the HCl generated during the sulfonylation reaction.

The overall synthetic strategy is depicted in the workflow below.

Solid_Phase_Sulfonamide_Synthesis cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage & Analysis Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Amine_Coupling Couple Diverse Amines (R-NH2) (If using a multi-component approach) Wash1 Wash Sulfonylation Sulfonylation with This compound + Base (DIPEA) Deprotect->Sulfonylation Resin-bound Amine Amine_Coupling->Wash1 Wash1->Sulfonylation Wash2 Wash Sulfonylation->Wash2 Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Resin-bound Sulfonamide Purification Purification (e.g., Prep-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase synthesis of an indole sulfonamide library.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
Rink Amide AM Resin (100-200 mesh, 0.5-0.8 mmol/g)VariousSynthesis GradeSuitable for cleavage with TFA to yield a primary carboxamide.
N,N-Dimethylformamide (DMF)VariousAnhydrous, Synthesis GradeUsed as a swelling and reaction solvent.
Dichloromethane (DCM)VariousAnhydrous, Synthesis GradeUsed for washing and swelling.
PiperidineVariousReagent GradeFor Fmoc deprotection.
Diisopropylethylamine (DIPEA)VariousReagent GradeNon-nucleophilic base for sulfonylation.
This compoundBiosynth (BKB31636)≥95% PurityKey building block.[6][7] Store under inert atmosphere.
Diverse Primary/Secondary AminesVarious>95% PurityBuilding blocks for library diversity.
Trifluoroacetic acid (TFA)VariousReagent GradeFor cleavage from the resin.
Triisopropylsilane (TIS)VariousReagent GradeScavenger for cleavage cocktail.
High-Performance Liquid Chromatography (HPLC) SolventsVariousHPLC GradeAcetonitrile and Water with 0.1% TFA.
Protocol 1: Resin Preparation and Amine Loading

This protocol assumes the use of a Rink Amide resin with Fmoc protection, which upon cleavage will yield primary sulfonamide carboxamides.

  • Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.7 mmol) in a fritted syringe reaction vessel. Add DMF (~10 mL/g of resin) and gently agitate for 1 hour at room temperature to swell the resin beads.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 20 minutes. This step liberates the free amine on the resin. The appearance of the dibenzofulvene-piperidine adduct can be monitored by UV-Vis spectroscopy if quantitative analysis of loading is desired.[8]

  • Washing: Wash the deprotected resin thoroughly to remove all traces of piperidine. A typical wash cycle is:

    • DMF (3 x 10 mL)

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

  • Kaiser Test (Qualitative Check): Take a small sample of beads (~5 mg) and perform a Kaiser test to confirm the presence of free primary amines.[9] A positive result is indicated by a deep blue color.

Protocol 2: Sulfonylation Reaction
  • Reagent Preparation: Prepare a 0.4 M solution of This compound in anhydrous DMF. Also, prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup: To the swollen, deprotected resin from Protocol 1, add the this compound solution (5 mL, 2.0 mmol, ~3 equivalents relative to resin loading).

  • Base Addition: Add the DIPEA solution (2.5 mL, 2.0 mmol, ~3 equivalents).

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by taking a few beads for a Kaiser test; a negative result (clear or yellowish beads) indicates the reaction is complete.[10][11]

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin-bound sulfonamide extensively to remove all unreacted sulfonyl chloride and DIPEA hydrochloride salt. A recommended wash sequence is:

    • DMF (5 x 10 mL)

    • DCM (5 x 10 mL)

    • Methanol (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 2 hours.

Caption: On-resin sulfonamide bond formation.

Protocol 3: Cleavage and Product Isolation

CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations that can be formed during cleavage.

  • Cleavage Reaction: Place the dry, resin-bound sulfonamide (e.g., 100 mg) in a small reaction vessel. Add the cleavage cocktail (~2 mL).

  • Incubation: Agitate the slurry at room temperature for 2-3 hours.

  • Product Collection: Filter the resin and collect the filtrate, which contains the cleaved product, into a clean vial.

  • Resin Washing: Wash the resin with a small amount of fresh TFA (0.5 mL) and then with DCM (2 x 1 mL) to ensure complete recovery of the product. Combine all filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under a stream of nitrogen or using a rotary evaporator to remove the TFA and DCM.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude sulfonamide product.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude product pellet under vacuum.

Analysis and Characterization

The crude product should be analyzed to confirm its identity and purity before any biological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing library members. It provides a rapid assessment of purity (by LC chromatogram) and confirms the molecular weight of the desired product (by MS).

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to purify the crude product to >95% purity if required for downstream assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For selected library members or for troubleshooting, ¹H and ¹³C NMR can provide definitive structural confirmation.[9][11]

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several integrated checkpoints:

  • Qualitative In-Process Controls: The Kaiser test provides a simple, rapid, and reliable method to monitor the completion of both the deprotection and sulfonylation steps.[9] A failed test immediately indicates an incomplete reaction, prompting troubleshooting before proceeding.

  • Cleavage and Test Analysis: Before committing to a large library synthesis, it is imperative to perform the entire sequence on a small scale with a representative amine. The resulting product should be analyzed by LC-MS to validate that the reaction and cleavage conditions are optimal for the chosen scaffold.

  • Purity Assessment: Final analysis by LC-MS for every library member ensures that the purity meets the standards required for high-throughput screening, preventing false positives or negatives in biological assays.

By adhering to these protocols and validation steps, researchers can confidently generate high-quality sulfonamide libraries for accelerated drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 1-Methyl-1H-indole-4-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, during the synthesis of this important molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve common issues, leading to a more efficient and successful synthesis.

Introduction: The Synthetic Challenge

The synthesis of 1-Methyl-1H-indole-4-sulfonamide presents a multi-step challenge where cumulative yield losses can be significant. The key hurdles often lie in the regioselectivity of the initial sulfonation, the stability of intermediates, the efficiency of the N-methylation, and the final amidation step. This guide will dissect each stage of a common synthetic route, offering explanations for potential pitfalls and actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: Sulfonation of the Indole Ring

Question 1: My initial sulfonation of 1H-indole is giving a very low yield of the desired 4-sulfonated product. What is going wrong?

Answer: This is a common and critical issue. The electrophilic substitution of the indole ring is highly regioselective, and direct sulfonation often favors the C3 position.[1][2][3] Strong acidic conditions, such as using fuming sulfuric acid, can also lead to polymerization and degradation of the acid-sensitive indole nucleus.[3]

Core Problem: Lack of regiocontrol and substrate degradation.

Troubleshooting Steps & Solutions:

  • Choice of Sulfonating Agent: Avoid harsh reagents like chlorosulfonic acid or fuming sulfuric acid directly on the unprotected indole. A milder and more selective approach is often necessary.

    • Recommended Reagent: The pyridine-sulfur trioxide complex (Py·SO₃) is a well-established reagent for the sulfonation of indoles, typically favoring the C3 position.[1][2][3] While this may not directly yield the 4-isomer, it's a milder alternative to prevent degradation. To achieve 4-sulfonation, a different strategy is often required, such as using a protecting group on the nitrogen and directing the sulfonation.

    • Alternative Modern Methods: Recent advancements include electrochemical sulfonylation which can offer milder conditions and potentially different regioselectivity.[4][5][6]

  • Reaction Conditions:

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and polymerization.

    • Solvent: Use an inert solvent. For the Py·SO₃ complex, pyridine itself can serve as the solvent.[2][3]

  • Protecting Group Strategy: To favor C4-sulfonation, protecting the indole nitrogen is a viable strategy. While this adds steps, it can significantly improve the regioselectivity and overall yield. A bulky protecting group can sterically hinder the C3 and C2 positions, making the C4 position more accessible.

Question 2: I am observing multiple sulfonated products and a significant amount of starting material remains. How can I improve the conversion and selectivity?

Answer: This indicates that the reaction conditions are not optimized for the desired outcome.

Troubleshooting Steps & Solutions:

  • Stoichiometry: Ensure the correct molar ratio of the sulfonating agent to the indole. An excess of the sulfonating agent may lead to di-sulfonation or other side reactions. Start with a 1:1 ratio and optimize from there.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Indole chemistry can be sensitive, and prolonged reaction times can lead to product degradation.

  • Purification: Developing an effective purification method is crucial. Column chromatography on silica gel is a common method for separating indole isomers.[7]

Part 2: N-Methylation of the Indole-4-sulfonamide

Question 3: My N-methylation of 1H-indole-4-sulfonamide is resulting in a mixture of N-methylated and unreacted starting material, leading to a low yield of the desired product. What are the potential issues?

Answer: Incomplete deprotonation of the indole nitrogen and the choice of methylating agent are the most likely culprits. The indole nitrogen is weakly acidic, and a sufficiently strong base is required for complete deprotonation to form the nucleophilic indole anion.

Core Problem: Inefficient deprotonation and/or ineffective methylation.

Troubleshooting Steps & Solutions:

  • Choice of Base:

    • Strong Bases: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the indole nitrogen.[8]

    • Phase Transfer Catalysis: For milder conditions, a phase-transfer catalyst with a base like potassium carbonate (K₂CO₃) can be effective.

  • Choice of Methylating Agent:

    • Common Reagents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents.[9] However, they are toxic and should be handled with care.

    • Greener Alternative: Dimethyl carbonate (DMC) is a less toxic and more environmentally friendly alternative that can provide high yields of N-methylated indoles.[9]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water will quench the strong base and the indole anion. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature: The deprotonation is often carried out at 0 °C, followed by the addition of the methylating agent and warming to room temperature.[8]

Question 4: I am observing some C-methylation in addition to N-methylation. How can I improve the selectivity for N-methylation?

Answer: While N-methylation is generally favored, C-alkylation can occur, especially at the C3 position.[1]

Troubleshooting Steps & Solutions:

  • Reaction Conditions: The choice of solvent and counter-ion can influence the N- versus C-alkylation ratio. Aprotic polar solvents like DMF or DMSO generally favor N-alkylation.

  • Alternative Reagents: Using quaternary ammonium salts like phenyl trimethylammonium iodide as solid methylating agents has been shown to be highly selective for N-methylation of indoles.[10][11][12]

Part 3: Formation and Amidation of the Sulfonyl Chloride

Question 5: I am struggling to convert my indole-4-sulfonic acid to the corresponding sulfonyl chloride. The yields are low, and I suspect decomposition.

Answer: The conversion of a sulfonic acid to a sulfonyl chloride often requires harsh reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which can be incompatible with the indole ring. The resulting heteroaromatic sulfonyl chlorides can also be unstable.[13][14]

Core Problem: Incompatibility of reagents and instability of the product.

Troubleshooting Steps & Solutions:

  • Choice of Chlorinating Agent:

    • Milder Conditions: Oxalyl chloride with a catalytic amount of DMF (Vilsmeier-Haack conditions) can sometimes be a milder alternative to SOCl₂ or PCl₅.

    • Alternative Routes: Consider alternative synthetic routes that avoid the isolation of the potentially unstable indole-4-sulfonyl chloride. For instance, some modern methods allow for the direct conversion of arylboronic acids to sulfonamides.[15]

  • Reaction Conditions:

    • Low Temperature: Perform the chlorination at low temperatures to minimize degradation.

    • Inert Atmosphere: Work under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride by atmospheric moisture.

  • In-Situ Use: Due to the potential instability, it is often best to use the generated indole-4-sulfonyl chloride immediately in the next step without purification.

Question 6: The final amidation of my indole-4-sulfonyl chloride with ammonia (or an amine) is giving a poor yield. What can I do to improve this step?

Answer: Low yields in the amidation step can be due to several factors, including the quality of the sulfonyl chloride, incomplete reaction, or side reactions.

Troubleshooting Steps & Solutions:

  • Quality of Sulfonyl Chloride: As mentioned, ensure the sulfonyl chloride is freshly prepared and used immediately. Any degradation will directly impact the yield of the sulfonamide.

  • Reaction Conditions:

    • Base: A base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated during the reaction.[16] An excess of the amine reactant can also serve as the base.

    • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) with subsequent warming to room temperature.

    • Stoichiometry: Use a slight excess of the amine to ensure complete conversion of the sulfonyl chloride.

  • Work-up and Purification:

    • Aqueous Work-up: A standard aqueous work-up is used to remove excess amine and salts.[17]

    • Crystallization/Chromatography: The final product can be purified by recrystallization or column chromatography to obtain the desired 1-Methyl-1H-indole-4-sulfonamide.

Experimental Protocols

Protocol 1: N-Methylation of 1H-Indole-4-sulfonamide

This protocol assumes you have successfully synthesized 1H-indole-4-sulfonamide.

Materials:

  • 1H-indole-4-sulfonamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 1H-indole-4-sulfonamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.

  • Slowly add methyl iodide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

StepKey ReagentsCommon IssuesRecommended SolutionsExpected Yield Range
Sulfonation Sulfonating agent (e.g., Py·SO₃)Poor regioselectivity, polymerizationUse protecting groups, mild reagents, low temp.30-60% (isomer dependent)
N-Methylation Base (e.g., NaH), Methylating agent (e.g., CH₃I)Incomplete reaction, C-alkylationStrong base, anhydrous conditions, polar aprotic solvent70-95%
Chlorination Chlorinating agent (e.g., SOCl₂)Decomposition of indole ringMilder reagents (e.g., oxalyl chloride/DMF), low temp.(Use in-situ)
Amidation Amine/Ammonia, Base (e.g., Pyridine)Low conversion, side reactionsFreshly prepared sulfonyl chloride, excess amine60-85%

Visualizing the Workflow

Synthetic Pathway Overview

Synthesis_Pathway A 1H-Indole B 1H-Indole-4-sulfonic acid A->B Sulfonation (Regioselectivity Challenge) C 1H-Indole-4-sulfonyl chloride B->C Chlorination (Stability Issue) D 1H-Indole-4-sulfonamide C->D Amidation E 1-Methyl-1H-indole-4-sulfonamide D->E N-Methylation

Caption: A common synthetic route for 1-Methyl-1H-indole-4-sulfonamide.

Troubleshooting Decision Tree: Low N-Methylation Yield

Troubleshooting_N_Methylation Start Low Yield in N-Methylation Q1 Is starting material consumed? (Check TLC/HPLC) Start->Q1 Sol1 Incomplete reaction. Increase reaction time or temperature. Q1->Sol1 No Q2 Is the base strong enough? (e.g., pKa of indole NH ~17) Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Use a stronger base (NaH, t-BuOK). Ensure anhydrous conditions. Q2->Sol2 No Q3 Is the methylating agent active? Q2->Q3 Yes Sol2->End Sol3 Use fresh or purified methylating agent. Q3->Sol3 No Sol3->End

Caption: Decision tree for troubleshooting low N-methylation yields.

Concluding Remarks

The synthesis of 1-Methyl-1H-indole-4-sulfonamide, while challenging, can be successfully optimized by a systematic approach to troubleshooting. By understanding the underlying chemical principles of each reaction step—from the initial electrophilic substitution to the final nucleophilic attack—researchers can make informed decisions to improve yields and purity. Careful selection of reagents, control of reaction conditions, and diligent monitoring are paramount. We hope this guide serves as a valuable resource in your synthetic endeavors.

References

Technical Support Center: Reactions of 1-Methyl-1H-indole-4-sulfonyl chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-indole-4-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of this reagent with various nucleophiles. Our goal is to equip you with the knowledge to anticipate and mitigate common experimental challenges, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Dual Reactivity of this compound

This compound is a valuable reagent in medicinal chemistry and drug discovery, primarily for the synthesis of sulfonamides.[1] However, its utility can be compromised by a range of side reactions stemming from both the reactive sulfonyl chloride moiety and the electron-rich indole nucleus. Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving desired outcomes. This guide provides a structured approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary/secondary amine to form a sulfonamide is giving a low yield. What are the likely causes?

A1: Low yields in sulfonamide synthesis are a common issue.[2] Several factors could be at play:

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture.[2][3] This side reaction converts the starting material into the corresponding sulfonic acid, which is unreactive towards amines under typical sulfonylation conditions.

  • Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit poor reactivity.[4]

  • Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively neutralize the HCl byproduct, leading to protonation of the amine nucleophile and slowing down the reaction. Conversely, a very strong base might promote other side reactions.

  • Solvent Effects: The solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the amine.[5]

Q2: I am observing an unexpected byproduct with a mass corresponding to the sulfonic acid of my starting material. What is happening?

A2: The formation of 1-methyl-1H-indole-4-sulfonic acid is a clear indication of hydrolysis of the sulfonyl chloride.[6] This is a prevalent side reaction when working with sulfonyl chlorides, particularly in the presence of protic solvents or atmospheric moisture.

Q3: Can the indole ring itself participate in side reactions?

A3: Yes, the indole nucleus is electron-rich and susceptible to electrophilic attack, most commonly at the C3 position.[7] While the sulfonyl chloride group is electron-withdrawing, there is still a possibility of intermolecular reactions where one molecule of the indole sulfonyl chloride acts as an electrophile, leading to dimerization or oligomerization, especially under harsh conditions or in the presence of strong Lewis acids.

Q4: When reacting with an alcohol to form a sulfonate ester, what are the potential side reactions?

A4: The primary side reaction is the same as with amine nucleophiles: hydrolysis of the sulfonyl chloride.[8] Additionally, if a base like pyridine is used, it can act as a nucleophilic catalyst, forming a reactive sulfonylpyridinium salt. While this is part of the desired reaction pathway, under certain conditions, it could potentially lead to other unforeseen reactions.[8]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem 1: Low or No Product Formation in Sulfonamide Synthesis
Potential Cause Diagnostic Check Recommended Solution
Hydrolysis of this compound Analyze the crude reaction mixture by LC-MS or TLC for the presence of 1-methyl-1H-indole-4-sulfonic acid.Ensure all glassware is rigorously dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Low Reactivity of the Amine Nucleophile Review the electronic and steric properties of your amine. Electron-deficient anilines or bulky secondary amines are known to be less reactive.[4]For poorly reactive amines, consider using a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge®) or a catalyst such as DMAP. Increasing the reaction temperature may also be beneficial.
Inadequate Base Check the pKa of your amine and the chosen base. The base should be strong enough to deprotonate the amine or neutralize the generated HCl.For primary and secondary aliphatic amines, triethylamine or diisopropylethylamine are often suitable. For less nucleophilic amines, a stronger base may be required.
Suboptimal Solvent Choice Evaluate the solvent's polarity and protic nature. Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.[5][9]Use polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM).[10]
Problem 2: Formation of Multiple Unidentified Byproducts
Potential Cause Diagnostic Check Recommended Solution
Degradation of the Sulfonyl Chloride Heteroaryl sulfonyl chlorides can be unstable.[11][12][13] Analyze the starting material for purity before use.Store this compound in a cool, dry, and dark place under an inert atmosphere. Use freshly opened or purified material for best results.
Electrophilic Attack on the Indole Ring Use techniques like 2D NMR to characterize the byproducts. Look for evidence of C-C or C-S bond formation involving the indole ring.Avoid strong Lewis acids, which can promote Friedel-Crafts type reactions.[14][15][16] Use milder reaction conditions (lower temperature, shorter reaction time).
Dimerization/Polymerization Look for high molecular weight species in the mass spectrum of the crude reaction.Use a higher dilution of reactants to disfavor intermolecular reactions. Add the sulfonyl chloride slowly to the solution of the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Sulfonamides with Primary and Secondary Amines

This protocol is designed to minimize common side reactions.

  • Preparation: Rigorously dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile, to make a 0.1 M solution).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or diisopropylethylamine (1.5 eq.), to the solution.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in the anhydrous solvent and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagram 1: Desired Reaction vs. Hydrolysis Side Reaction

G cluster_main Reaction Pathways A This compound C Sulfonamide (Product) A->C Desired Reaction + Amine (Nucleophile) E Sulfonic Acid (Byproduct) A->E Side Reaction + Water (Nucleophile) B Amine (R-NH2) D Water (H2O)

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield

G start Low Sulfonamide Yield check_hydrolysis Check for Sulfonic Acid (LC-MS/TLC) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No solution_hydrolysis Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere hydrolysis_yes->solution_hydrolysis check_amine Assess Amine Reactivity (Sterics/Electronics) hydrolysis_no->check_amine amine_reactive Amine is Reactive check_amine->amine_reactive Good amine_unreactive Amine is Unreactive check_amine->amine_unreactive Poor check_conditions Review Base and Solvent amine_reactive->check_conditions solution_amine Increase Reactivity: - Stronger Base - Higher Temperature - Catalyst (e.g., DMAP) amine_unreactive->solution_amine

Caption: A logical workflow for troubleshooting low-yielding sulfonamide reactions.

References

Technical Support Center: Chromatographic Purification of 1-methyl-1H-indole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 1-methyl-1H-indole-4-sulfonamide derivatives. This class of molecules, while crucial in drug discovery, presents unique purification challenges stemming from the combined chemical properties of the indole nucleus and the sulfonamide functional group. The indole ring is susceptible to oxidation and can interact with acidic stationary phases, while the sulfonamide moiety introduces polarity and potential for strong hydrogen bonding, complicating separation from polar impurities.

This document provides field-proven insights and systematic protocols to navigate these challenges, ensuring the isolation of highly pure materials essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chromatographic purification method for a novel 1-methyl-1H-indole-4-sulfonamide?

A1: The most effective approach begins with Thin Layer Chromatography (TLC) for rapid method development. Start by screening two primary solvent systems:

  • System A: Ethyl acetate (EtOAc) in hexanes.

  • System B: Methanol (MeOH) in dichloromethane (DCM).

The goal is to find a solvent ratio that places the target compound at a retention factor (Rf) of approximately 0.2-0.4, as this range typically provides the best separation in flash column chromatography.[1] This initial screening will quickly determine the polarity of your compound and the most suitable eluent system for effective separation.

Q2: My compound is streaking or "tailing" significantly on the silica TLC plate. What is the cause and how can I fix it?

A2: Tailing is a common issue with nitrogen-containing heterocyclic compounds like indoles. It is primarily caused by the interaction of the weakly basic indole nitrogen with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong, non-ideal interaction slows the elution of the compound in a non-uniform way, leading to a "tail."

To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et3N), into your mobile phase. The triethylamine will preferentially interact with the acidic sites on the silica, "masking" them from your compound and resulting in a more symmetrical spot or peak.[1]

  • Use Deactivated Silica: Consider using a deactivated silica gel or an alternative stationary phase like alumina, which is less acidic.[2]

Q3: When should I choose reversed-phase over normal-phase chromatography?

A3: Normal-phase chromatography on silica gel is the default and most cost-effective method for moderately polar organic compounds. However, you should consider reversed-phase flash chromatography under two main conditions:

  • High Polarity: If your 1-methyl-1H-indole-4-sulfonamide derivative is highly polar (e.g., contains additional hydroxyl or carboxylic acid groups) and shows little to no movement on the TLC plate even with highly polar mobile phases like 10% MeOH in DCM.[1]

  • Silica Instability: If your compound degrades on silica gel, which can sometimes occur with sensitive indoles.[2]

Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is an excellent alternative for purifying these challenging polar molecules.[1]

Q4: My final product is pure by NMR, but it has a yellow or brown tint. Why?

A4: The indole scaffold is notoriously susceptible to air oxidation, a process often accelerated by exposure to light and trace amounts of acid.[3] This oxidation leads to the formation of highly colored, minor impurities that may not be easily detectable by NMR at low concentrations. To prevent this, it is best practice to handle the crude material and purified fractions using degassed solvents and to store the final product under an inert atmosphere (e.g., nitrogen or argon) away from direct light.[3]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Problem 1: Poor separation on the column, even though the TLC showed a clear difference in Rf values.

  • Symptom: All collected fractions contain a mixture of the product and impurities.

  • Probable Cause: On-column degradation of your compound. The prolonged exposure to the acidic silica gel during the column run can cause sensitive indole sulfonamides to decompose, creating new impurities that co-elute.[2]

  • Solution:

    • Confirm Stability: Perform a 2D TLC analysis. Spot your crude mixture on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is unstable on silica.[2]

    • Deactivate the Stationary Phase: Use deactivated silica gel or add a basic modifier like triethylamine to the eluent as described in FAQ #2.

    • Change Stationary Phase: Switch to a less acidic stationary phase, such as alumina.[2]

    • Increase Flow Rate: Run the column faster to minimize the residence time of the compound on the stationary phase.

Problem 2: The product is not eluting from the column.

  • Symptom: You have passed a large volume of the mobile phase through the column, but the desired product has not eluted.

  • Probable Cause: The compound is either too polar for the chosen mobile phase and is irreversibly adsorbed, or it has decomposed at the top of the column.[2]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane gradient, try adding methanol to the ethyl acetate to create a stronger eluent.

    • Check for Decomposition: Carefully extrude the silica from the column. If the top of the silica is dark or charred, it indicates decomposition.

    • Switch to Reversed-Phase: If the compound is stable but simply too polar, reversed-phase chromatography is the most logical next step.[1]

Problem 3: The column flow rate has slowed to a stop.

  • Symptom: The mobile phase stops flowing through the column under pressure.

  • Probable Cause: The compound has crystallized at the top of the column, blocking the flow. This occurs when the crude material has low solubility in the initial, non-polar mobile phase of the gradient.[2]

  • Solution:

    • Use Dry Loading: Avoid liquid-loading the sample. Instead, pre-adsorb the crude material onto a small amount of silica gel or Celite. To do this, dissolve the crude product in a volatile solvent (like DCM or acetone), add the adsorbent, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[1]

    • Adjust Starting Polarity: Begin your gradient with a slightly more polar mobile phase to ensure the compound remains dissolved.

    • Pre-purification: If the crude material is very insoluble, consider a simple recrystallization or filtration step before chromatography to remove the insoluble components.[4]

Experimental Protocols & Workflows

General Purification Workflow

The diagram below outlines a systematic approach to the purification of 1-methyl-1H-indole-4-sulfonamides.

crude Crude Product tlc Method Development (TLC) crude->tlc column Flash Column Chromatography tlc->column Rf ~0.3 purity_check Purity Analysis (TLC, LCMS, NMR) column->purity_check impure < 95% Pure? purity_check->impure recryst Post-Purification (Recrystallization) impure->recryst Yes pure Pure Product (>95%) impure->pure No recryst->pure

Caption: General workflow for purification and analysis.

Data Presentation: Starting Solvent Systems

The following table provides recommended starting points for TLC method development.

Compound PolarityRecommended SystemStarting Ratio (v/v)Modifier (if needed)
Low to MediumEthyl Acetate / Hexanes10% EtOAc in Hexanes0.5% Triethylamine
Medium to HighMethanol / DCM2% MeOH in DCM0.5% Triethylamine
High / PolarAcetonitrile / Water50% ACN in Water0.1% Formic Acid
Protocol 1: Standard Normal-Phase Flash Chromatography
  • Method Development: Identify a mobile phase system using TLC that gives your product an Rf of 0.2-0.4.[1]

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[1] Pack the column with silica gel as a slurry in the initial, least polar solvent of your gradient.

  • Sample Loading (Dry Load Method): a. Dissolve your crude 1-methyl-1H-indole-4-sulfonamide in a minimal amount of a suitable solvent (e.g., DCM). b. Add silica gel (approximately 1-2 times the weight of your crude material). c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully load this powder onto the top of the packed column bed.

  • Elution: Begin elution with the starting mobile phase. If running a gradient, gradually increase the proportion of the more polar solvent.[1] For example, start with 5% EtOAc in hexanes and gradually increase to 40% EtOAc over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

cluster_0 Purity & Elution Issues cluster_1 Solutions start Problem Observed streaking Peak Tailing / Streaking? start->streaking poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution add_base Add 0.5% Et3N to Eluent streaking->add_base check_stab Check Silica Stability (2D TLC) poor_sep->check_stab rev_phase Switch to Reversed-Phase no_elution->rev_phase deact_si Use Deactivated Silica deact_si->rev_phase Still fails check_stab->deact_si Unstable

Caption: Decision tree for troubleshooting common issues.

Protocol 2: Post-Chromatography Recrystallization

For achieving analytical-grade purity, recrystallization is an invaluable final step.

  • Solvent Selection: In a small test tube, dissolve a small amount of your purified compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or ethanol) in which it is highly soluble.

  • Induce Precipitation: Slowly add a "bad" or "anti-solvent" (e.g., hexanes or heptane), in which the compound is insoluble, dropwise until the solution becomes persistently cloudy (turbid).[4]

  • Dissolution: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[4]

References

Technical Support Center: Optimizing Coupling Reactions of 1-Methyl-1H-indole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive resource for optimizing and troubleshooting coupling reactions involving 1-Methyl-1H-indole-4-sulfonyl chloride. As a reactive intermediate, the success of your synthetic endeavors hinges on a nuanced understanding of its reactivity and the careful orchestration of reaction conditions. This guide moves beyond rote protocols to provide in-depth, field-proven insights into achieving high-yield, reproducible outcomes.

Frequently Asked Questions (FAQs)

Here, we address the most common queries and challenges encountered when working with this compound in coupling reactions.

Q1: My coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low or no yield in coupling reactions with this substrate typically stems from a few critical factors. Firstly, the inherent stability of the sulfonyl chloride is paramount. It is highly susceptible to hydrolysis, so rigorous exclusion of moisture is essential. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Secondly, the choice of base is crucial. While a base is necessary to neutralize the HCl generated during the reaction, strong, non-hindered bases can also promote decomposition of the starting material or undesired side reactions. Lastly, the catalytic system, including the palladium or copper source and the ligand, must be carefully selected to be active for the specific coupling you are performing.

Q2: I'm observing significant decomposition of my this compound starting material before the coupling partner is consumed. How can I mitigate this?

A2: Decomposition of the sulfonyl chloride is a common pitfall. This is often due to its sensitivity to moisture and basic conditions.[1] To minimize this, consider the following:

  • Order of Addition: Add the sulfonyl chloride to the reaction mixture containing the catalyst, ligand, and coupling partner after the base has been added and the mixture has been adequately purged with an inert gas.

  • Base Selection: Opt for a weaker, non-nucleophilic base if possible. For instance, in Suzuki-Miyaura couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] For Buchwald-Hartwig aminations, a hindered base like sodium tert-butoxide (NaOt-Bu) is common, but its strength can sometimes be detrimental.

  • Temperature Control: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover. Elevated temperatures can accelerate decomposition pathways.

Q3: What are the most common side reactions to be aware of when using this compound in cross-coupling reactions?

A3: Beyond hydrolysis, two primary side reactions to monitor are:

  • Homocoupling: Dimerization of your boronic acid (in Suzuki-Miyaura) or amine (in Buchwald-Hartwig) coupling partners can occur, especially if the catalytic cycle is inefficient.

  • Protodehalogenation/Desulfonylation: This is where the sulfonyl chloride group is replaced by a hydrogen atom. This can be promoted by certain palladium catalysts and reaction conditions, particularly in the presence of a hydrogen source.

Q4: How do I effectively monitor the progress of my coupling reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective qualitative tool for monitoring the consumption of your starting materials and the formation of the product. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. These techniques allow for the accurate determination of the conversion of starting materials and the formation of any side products.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues in your coupling reactions.

Problem 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms: Incomplete consumption of starting materials, formation of boronic acid homocoupling byproducts.

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield of Desired Product hydrolysis Sulfonyl Chloride Hydrolysis? start->hydrolysis catalyst_activity Low Catalyst Activity? hydrolysis->catalyst_activity No anhydrous Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents - Inert atmosphere (Ar/N2) hydrolysis->anhydrous Yes base_issue Inappropriate Base? catalyst_activity->base_issue No catalyst_screen Screen Catalysts & Ligands: - Pd(PPh3)4 - Pd(dppf)Cl2 - Buchwald ligands (e.g., SPhos) catalyst_activity->catalyst_screen Yes base_screen Screen Bases: - K2CO3, Cs2CO3, K3PO4 - Optimize stoichiometry base_issue->base_screen Yes

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yields.

Problem 2: Low Yield in Buchwald-Hartwig Amination

Symptoms: Incomplete consumption of starting materials, formation of hydrodesulfonated indole byproduct.

Workflow for Troubleshooting Low Yield in Buchwald-Hartwig Amination:

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield of Aryl Amine ligand_choice Suboptimal Ligand? start->ligand_choice base_strength Base Too Strong/Weak? ligand_choice->base_strength No ligand_screen Screen Ligands: - Xantphos, dppf, BINAP - Consider bulky phosphine ligands ligand_choice->ligand_screen Yes temperature Incorrect Temperature? base_strength->temperature No base_optimization Optimize Base: - NaOt-Bu, K3PO4, Cs2CO3 - Adjust equivalents base_strength->base_optimization Yes temp_optimization Optimize Temperature: - Start at lower temp (e.g., 80 °C) - Incrementally increase if no reaction temperature->temp_optimization Yes

Caption: Troubleshooting workflow for low Buchwald-Hartwig amination yields.

Experimental Protocols

The following protocols provide a starting point for your optimization studies. Remember that the optimal conditions may vary depending on your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add the aryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), ligand (e.g., Xantphos, 10 mol%), and base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Catalyst and Base Screening

The following table summarizes a hypothetical screening of conditions for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

EntryPalladium CatalystLigandBaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Dioxane10065
2Pd(dppf)Cl₂-K₂CO₃Dioxane10078
3Pd₂(dba)₃SPhosK₂CO₃Dioxane10085
4Pd(dppf)Cl₂-Cs₂CO₃Dioxane10082
5Pd(dppf)Cl₂-K₃PO₄Dioxane10075
6Pd(dppf)Cl₂-K₂CO₃Toluene11072

References

Technical Support Center: Troubleshooting Byproducts in Reactions of 1-Methyl-1H-indole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indole-4-sulfonyl chloride is a key intermediate in medicinal chemistry and drug development, valued for its role in synthesizing a diverse range of sulfonamide derivatives.[1] However, its inherent reactivity, combined with the sensitive nature of the indole nucleus, presents unique challenges in synthetic chemistry.[2][3] Researchers frequently encounter byproduct formation, which can complicate purification, reduce yields, and lead to ambiguous analytical results.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth troubleshooting resource in a question-and-answer format to directly address the most common issues related to byproduct formation in reactions involving this compound. Our focus is on explaining the causality behind these side reactions and offering field-proven protocols to mitigate them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction mixture shows a highly polar, water-soluble impurity by TLC/LC-MS. What is it and how can I prevent it?

Answer: The most probable identity of this byproduct is 1-Methyl-1H-indole-4-sulfonic acid , the hydrolysis product of your starting material. Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water in solvents, reagents, or from atmospheric moisture.[4]

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic. It readily undergoes nucleophilic attack by water, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. This process is often accelerated by the presence of base or acid.[5]

Troubleshooting Protocol & Prevention:

  • Rigorous Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon, or in a desiccator.

    • Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) and acetonitrile (ACN) should be dried over appropriate agents (e.g., CaH₂).

    • Reagents: Ensure all reagents, particularly amine nucleophiles and bases, are anhydrous. Liquid amines can be distilled from CaH₂ or stored over KOH pellets.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert atmosphere (nitrogen or argon) using a balloon or a Schlenk line.[6]

  • Reaction Work-up:

    • When performing an aqueous work-up, use cold (0-5°C) water or brine and minimize the contact time.

    • Promptly extract the product into a non-polar organic solvent to limit its exposure to the aqueous phase.

  • Storage:

    • Store this compound in a desiccator, preferably under an inert atmosphere, to protect it from ambient moisture.

Data Presentation: Impact of Water on Reaction Yield

Water Content in AcetonitrileApproximate Yield of Desired SulfonamideApproximate Yield of Sulfonic Acid Byproduct
< 50 ppm (Anhydrous)> 95%< 5%
200 ppm~80%~20%
1000 ppm (0.1%)~50-60%~40-50%
Note: Data is illustrative and will vary based on specific reaction conditions and nucleophile reactivity.

Visualization: Hydrolysis Pathway

Hydrolysis reac This compound H₂O (Trace Moisture) prod 1-Methyl-1H-indole-4-sulfonic acid (Byproduct) HCl reac->prod  Hydrolysis  

Caption: Unwanted hydrolysis of the sulfonyl chloride starting material.

FAQ 2: My LC-MS analysis shows peaks with a molecular weight roughly double that of my starting indole. What are these species?

Answer: These high-molecular-weight species are likely indole dimers or trimers . The indole nucleus is electron-rich and can be susceptible to acid-catalyzed dimerization or oligomerization.[7][8]

Causality: Reactions involving sulfonyl chlorides often generate HCl as a byproduct (e.g., from hydrolysis or reaction with an amine). This acid can protonate the indole ring, typically at the C3 position, creating a highly reactive electrophilic intermediate. This intermediate is then attacked by a second, neutral indole molecule, leading to the formation of a dimer.[9] This is particularly problematic if the reaction is run for extended periods or at elevated temperatures.

Troubleshooting Protocol & Prevention:

  • Acid Scavenging:

    • Include a non-nucleophilic base in your reaction to neutralize the in situ generated acid. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine. An excess (1.5-2.0 equivalents) is often recommended.

    • For reactions sensitive to organic bases, an inorganic base like potassium carbonate (K₂CO₃) can be used, although its solubility can be a limiting factor.

  • Control Reaction Parameters:

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0°C and allow to slowly warm to room temperature). Avoid heating unless necessary.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.[6]

  • Purification:

    • Indole dimers are typically less polar than the monomeric product. They can usually be separated effectively using silica gel column chromatography.

Visualization: Acid-Catalyzed Indole Dimerization

Dimerization start 1-Methylindole Moiety + H⁺ (from HCl byproduct) middle Electrophilic Intermediate start->middle Protonation product Indole Dimer (Byproduct) middle->product Attack nucleophile Second 1-Methylindole Moiety (Nucleophile) nucleophile->middle

Caption: Proposed pathway for the formation of indole dimers.

FAQ 3: I'm performing a sulfonamide synthesis, but I'm getting a significant amount of a byproduct with the same mass as my desired product. What could be the issue?

Answer: If you are using a primary or secondary amine that also contains another nucleophilic group (like a hydroxyl or thiol), you may be observing the formation of a sulfonate ester or thioester byproduct . The sulfonyl chloride can react with other nucleophiles present in the molecule.

Additionally, if your starting amine is complex, you could be forming regioisomers if multiple amine groups with similar reactivity are present.

Causality: The reactivity of a nucleophile towards the sulfonyl chloride is a key factor. While amines are generally excellent nucleophiles for this reaction, alcohols (especially in the presence of a base) can also react to form sulfonate esters. The outcome is governed by the relative nucleophilicity and steric accessibility of the competing functional groups.

Troubleshooting Protocol & Prevention:

  • Use of Protecting Groups:

    • If your nucleophile contains other reactive functional groups (e.g., -OH, -SH), they should be protected prior to the reaction with the sulfonyl chloride.[2] Common protecting groups include silyl ethers (e.g., TBDMS) for alcohols or benzyl ethers.

  • Optimize Reaction Conditions to Favor N-Sulfonylation:

    • Base Selection: The choice of base can influence selectivity. A bulky, non-nucleophilic base like DIPEA may sterically favor reaction at the less hindered site.

    • Temperature Control: Running the reaction at lower temperatures (e.g., -20°C to 0°C) can often enhance selectivity, favoring the more kinetically controlled product.

  • Analytical Confirmation:

    • Isolate the byproduct and confirm its structure using NMR spectroscopy. A sulfonate ester will show characteristic shifts in the ¹H and ¹³C NMR spectra for the atoms adjacent to the ester oxygen, which will differ significantly from those of the sulfonamide.[10]

Visualization: Workflow for Byproduct Identification

Workflow A Crude Reaction Mixture Shows Unknown Byproduct B Analyze by LC-MS A->B C Determine Molecular Weight of Byproduct B->C D Hypothesize Structure (e.g., Hydrolysis, Dimer, Isomer) C->D E Isolate Byproduct via Preparative HPLC or Column D->E For Confirmation F Characterize by 1D/2D NMR E->F G Confirm Structure F->G

Caption: A systematic workflow for identifying unknown byproducts.

References

Technical Support Center: Improving Regioselectivity in Reactions with Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of reactions involving substituted anilines. Achieving high regioselectivity in these reactions is a common challenge, directly impacting yield, purity, and the overall efficiency of synthetic routes. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust and selective reactions.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have regarding the reactivity of substituted anilines.

Q1: Why is the amino group in aniline considered an ortho, para-directing group?

A: The amino group (-NH₂) is a powerful activating group that donates electron density to the aromatic ring through a resonance effect.[1][2] This donation of the nitrogen's lone pair of electrons increases the electron density specifically at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[2][3][4] The resonance structures of aniline clearly show the localization of a negative charge at these positions, which stabilizes the intermediate carbocation formed during electrophilic aromatic substitution.[2][4]

Q2: I performed a nitration on aniline and obtained a significant amount of the meta-substituted product. Why did this happen?

A: This is a classic issue that arises from the basicity of the amino group.[5] In the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺).[5][6][7] The -NH₃⁺ group is strongly electron-withdrawing and therefore a deactivating group and a meta-director.[1][6] Consequently, the electrophilic substitution occurs at the meta position.[1][6]

Q3: What is the primary purpose of using a protecting group for aniline in certain reactions?

A: Protecting groups are employed for several critical reasons:

  • To control regioselectivity: By introducing a sterically bulky protecting group, you can physically block the ortho positions, thereby favoring substitution at the para position.[1]

  • To prevent unwanted side reactions: The amino group is susceptible to oxidation, and protection mitigates this.[8] In reactions like Friedel-Crafts alkylation and acylation, the free amine can react with the Lewis acid catalyst, deactivating the ring; protection prevents this.[5][9]

  • To modulate reactivity: A protected amino group, such as an amide, is still an ortho, para-director but is less activating than a free amino group. This helps to prevent polysubstitution, a common issue with highly activated anilines.[5][8][9]

Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?

A: Yes, it is possible, but careful optimization of reaction conditions is crucial. The existing aniline can act as a competing nucleophile. The selectivity of the reaction can be influenced by the choice of ligand, base, and solvent to favor the desired C-N bond formation.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for common regioselectivity problems organized by reaction type.

Guide 1: Electrophilic Aromatic Substitution (EAS)

Issue 1.1: Poor ortho/para selectivity in halogenation or nitration, with significant formation of the undesired isomer.

  • Underlying Cause: The high activating nature of the amino group leads to rapid, often uncontrollable reactions, and the formation of multiple isomers. Steric hindrance from substituents on the aniline or the electrophile can also influence the product ratio.

  • Troubleshooting Strategy:

    • Employ a Protecting Group: The most reliable method to enhance para-selectivity is to protect the amino group. Acetanilide, formed by reacting aniline with acetic anhydride, is a common choice.[1][5][8] The bulkier acetyl group sterically hinders the ortho positions, directing the electrophile to the para position.[5]

    • Modify Reaction Conditions:

      • Solvent: Using a non-polar solvent like carbon disulfide (CS₂) for bromination can reduce the rate of reaction and improve selectivity compared to polar solvents like water.[10]

      • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.[10]

Experimental Protocol: Regioselective para-Nitration of Aniline via Acetanilide

Step 1: Protection (Acetylation of Aniline)

  • In a flask, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Gently heat the mixture under reflux for a short period.

  • Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure acetanilide.[1]

Step 2: Nitration of Acetanilide

  • Add the purified acetanilide to concentrated sulfuric acid in a flask, keeping the temperature low using an ice bath.

  • Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature and stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide)

  • Heat the p-nitroacetanilide under reflux with an aqueous solution of sulfuric acid.[8]

  • Cool the reaction mixture and neutralize it with an aqueous sodium hydroxide solution to precipitate the p-nitroaniline.

  • Collect the final product by vacuum filtration.

Issue 1.2: Failure of Friedel-Crafts Alkylation/Acylation of Aniline.

  • Underlying Cause: Aniline is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired electrophilic substitution.[5][9]

  • Troubleshooting Strategy:

    • Protect the Amino Group: Convert the aniline to an acetanilide before performing the Friedel-Crafts reaction. The resulting amide is less basic and does not readily complex with the Lewis acid, allowing the reaction to proceed. The protecting group can be removed by hydrolysis after the reaction.[1]

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Issue 2.1: Low yield or no reaction when coupling a sterically hindered aniline or a sterically hindered aryl halide.

  • Underlying Cause: Steric hindrance can significantly impede several steps in the catalytic cycle.[11] It can prevent the aniline from coordinating to the palladium center, hinder the oxidative addition of the aryl halide, and slow down the final reductive elimination step that forms the desired C-N bond.[11]

  • Troubleshooting Strategy:

    • Ligand Selection is Critical: The choice of phosphine ligand is paramount for overcoming steric challenges.

      • Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands. These ligands promote the reductive elimination step and can stabilize the active catalytic species. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and Hartwig's ferrocene-based ligands are excellent starting points.[11]

    • Optimize the Base and Solvent:

      • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are common choices for coupling deactivated aryl halides.[12] For some systems, milder bases like potassium phosphate (K₃PO₄) may be effective.[13]

      • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally used. The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate.

    • Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier imposed by steric hindrance.

Diagram: Troubleshooting Logic for Poor Regioselectivity in EAS

G start Poor Regioselectivity in EAS protect Protect Amino Group (e.g., form Acetanilide) start->protect High Reactivity/ Polysubstitution conditions Modify Reaction Conditions start->conditions Isomer Mixture hydrolysis Deprotect via Hydrolysis protect->hydrolysis solvent Use Non-Polar Solvent (e.g., CS2 for Bromination) conditions->solvent temp Lower Reaction Temperature conditions->temp product Desired Regioisomer solvent->product temp->product hydrolysis->product

Caption: Decision workflow for addressing poor regioselectivity in electrophilic aromatic substitution of anilines.

Table 1: Summary of Directing Effects and Troubleshooting Approaches

Reaction TypeCommon IssuePrimary CauseRecommended SolutionKey Parameters to Optimize
Nitration Significant meta-product formationProtonation of -NH₂ to -NH₃⁺ in strong acidProtect the amino group as an amide (acetanilide)Protection/deprotection conditions
Halogenation Polysubstitution (ortho and para)High activation by the -NH₂ groupProtect the amino group; use less polar solvents; lower temperatureSolvent, temperature, protecting group
Friedel-Crafts No reaction or complex mixtureLewis base -NH₂ reacts with Lewis acid catalystProtect the amino group as an amideChoice of protecting group
Buchwald-Hartwig Low yield with hindered substratesSteric hindrance impeding catalytic cycleUse bulky, electron-rich phosphine ligands (e.g., XPhos)Ligand, base, solvent, temperature

Mechanistic Insights: The Role of Steric and Electronic Effects

Understanding the interplay between steric and electronic effects is fundamental to controlling regioselectivity.

  • Electronic Effects: The resonance-donating ability of the nitrogen lone pair in anilines dictates the inherent ortho, para-directing nature of the amino group. Substituents on the aniline ring can further modulate this by either enhancing (electron-donating groups) or diminishing (electron-withdrawing groups) the ring's nucleophilicity.

  • Steric Effects: The size of substituents on the aniline ring, particularly at the ortho positions, can physically block the approach of an electrophile or a metal catalyst.[14][15][16] This steric hindrance is a powerful tool that can be exploited to favor reaction at the less hindered para position. The choice of a bulky protecting group is a direct application of this principle.[14]

Diagram: Steric Hindrance in Ortho-Substituted Aniline

G cluster_0 Unhindered Aniline cluster_1 Ortho-Substituted Aniline a Aniline b Electrophile (E+) a->b Ortho & Para Attack Possible c 2,6-Dimethylaniline d Electrophile (E+) c->d Ortho Attack Hindered Para Attack Favored

Caption: Comparison of electrophile approach to unhindered vs. sterically hindered anilines.

By carefully considering these factors and applying the troubleshooting strategies outlined above, researchers can significantly improve the regioselectivity of their reactions with substituted anilines, leading to more efficient and successful synthetic outcomes.

References

Technical Support Center: Troubleshooting Insolubility of 1-methyl-1H-indole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-methyl-1H-indole-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We provide in-depth, evidence-based solutions to ensure the reliability and reproducibility of your experiments.

The molecular structure of 1-methyl-1H-indole-4-sulfonamide, which combines a hydrophobic 1-methyl-indole core with a polar, acidic sulfonamide functional group, presents a classic solubility challenge. The indole ring system contributes to low aqueous solubility, a common trait for many small molecule inhibitors[1]. However, the acidic nature of the sulfonamide group provides a key opportunity for manipulation, as its ionization state is pH-dependent[2][3]. This guide will walk you through a logical, step-by-step process to overcome these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered by users.

Q1: My 1-methyl-1H-indole-4-sulfonamide powder won't dissolve directly in my aqueous buffer (e.g., PBS, TRIS). What is the first and most critical step?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic indole core. The standard and mandatory first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended primary choice due to its powerful solvating capabilities for a wide range of compounds[1]. Dimethylformamide (DMF) can be an alternative[4]. A typical starting concentration for a DMSO stock is 10-50 mM. Always ensure the powder is fully dissolved before proceeding to the next dilution step.

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. Why is this happening and how can I fix it?

A2: This is a very common phenomenon known as "crashing out" and occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. The small volume of DMSO from the stock solution is not sufficient to keep the compound dissolved in a predominantly aqueous environment.

Solutions:

  • Lower the Final Concentration: This is the simplest solution. Your target concentration may be too high.

  • Reduce DMSO Stock Concentration: Making the initial dilution from a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) can sometimes mitigate precipitation during the dilution step[1].

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the final buffer volume, perform serial dilutions in intermediate solutions that may contain co-solvents or have an adjusted pH[4]. It is also recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing.

Q3: Can I use pH to improve the solubility of 1-methyl-1H-indole-4-sulfonamide?

A3: Absolutely. This is one of the most effective strategies. The sulfonamide group (-SO₂NH₂) is acidic and can be deprotonated to form a more soluble anionic salt (-SO₂NH⁻). The solubility of sulfonamides generally increases significantly with increasing pH[2][5]. For most sulfonamides, moving the pH of the aqueous solution to a value 1-2 units above the compound's pKa will dramatically enhance solubility. While the exact pKa of this specific molecule may not be published, typical sulfonamides have pKa values in the physiological range, making pH adjustment a powerful tool[6]. A shift to a more basic pH (e.g., pH 8.0-9.0) should be investigated.

Q4: What are the best practices for preparing and storing my stock solutions?

A4: Proper handling is crucial for compound integrity.

  • Use High-Quality Solvents: Always use anhydrous, high-purity DMSO or other organic solvents.

  • Weigh Carefully: Use a calibrated analytical balance and handle the powder in a low-humidity environment if possible, as some compounds can be hygroscopic.

  • Ensure Complete Dissolution: Use a vortex mixer and gentle warming (e.g., 37°C water bath) if necessary to ensure all solid material is dissolved. Visually inspect the solution against a light source.

  • Store in Aliquots: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into small, single-use aliquots in appropriate vials.

  • Proper Storage: Store aliquots at -20°C or -80°C, protected from light. Before use, thaw the vial completely and bring it to room temperature to ensure any precipitated solute redissolves.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic framework for diagnosing and solving solubility issues.

The Initial Stock Solution: Foundation of Success

The quality of your stock solution dictates the success of subsequent experiments. The goal is to create a homogenous, high-concentration solution that can be accurately diluted.

Table 1: Common Organic Solvents for Stock Solution Preparation

SolventTypeKey CharacteristicsRecommended Use
DMSO Polar AproticExcellent solvating power for a wide range of compounds. Water-miscible. Can be cytotoxic at >0.5-1% v/v in many cell assays.Primary recommendation.
DMF Polar AproticSimilar to DMSO, good solvating power. Higher toxicity than DMSO.Alternative to DMSO if compound shows better solubility.
Ethanol Polar ProticLess powerful than DMSO but can be a useful co-solvent. Generally less toxic to cells.Can be used for stock solutions or as a co-solvent in the final buffer.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculation: Determine the mass of 1-methyl-1H-indole-4-sulfonamide needed. For a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight (g/mol). (Note: The molecular weight of the related compound 1-methyl-1H-indole-4-sulfonyl chloride is 229.7 g/mol [7]; the sulfonamide will have a similar weight).

  • Weighing: Accurately weigh the required amount of powder into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Visual Inspection: Hold the vial up to a light source to ensure no solid particulates are visible. If particulates remain, sonication in a water bath for 5-10 minutes or gentle warming (37°C) can be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Issue: Precipitation Upon Aqueous Dilution

This is the most common failure point. The following workflow provides a logical sequence of troubleshooting steps.

G start Start: Compound precipitates upon dilution of DMSO stock check_conc Is the final assay concentration essential? start->check_conc lower_conc Action: Lower the final concentration and re-test. check_conc->lower_conc No ph_adjust Is your compound acidic/basic? (Sulfonamide is acidic) check_conc->ph_adjust Yes kinetic_assay Final Step: Determine kinetic solubility limit in the final formulation. lower_conc->kinetic_assay adjust_ph Action: Increase buffer pH (e.g., to pH 8.0-9.0). See Protocol 3. ph_adjust->adjust_ph Yes use_cosolvent Can the assay tolerate co-solvents or excipients? ph_adjust->use_cosolvent No adjust_ph->use_cosolvent If precipitation persists add_cosolvent Action: Add co-solvent (Ethanol, PEG) or surfactant (Tween® 80) to buffer. See Protocol 4. use_cosolvent->add_cosolvent Yes fail Insolubility persists. Consider formulation redesign or compound analog. use_cosolvent->fail No add_cosolvent->kinetic_assay kinetic_assay->fail If limit is below required conc. G Indole_Neutral R-SO₂NH₂ (Neutral, Low Solubility) Indole_Anion R-SO₂NH⁻ + H⁺ (Anionic, High Solubility) Indole_Neutral->Indole_Anion caption Ionization equilibrium of the sulfonamide group. G center Hydrophobic Core Head1 Head center->Head1 Head2 Head center->Head2 Head3 Head center->Head3 Head4 Head center->Head4 Head5 Head center->Head5 Head6 Head center->Head6 Head7 Head center->Head7 Head8 Head center->Head8 compound Drug

References

Validation & Comparative

A Comparative Guide to the Reactivity of Indole Sulfonyl Chlorides: A Focus on 1-Methyl-1H-indole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, indole sulfonyl chlorides represent a pivotal class of reagents. Their ability to readily form sulfonamides—a privileged scaffold in a myriad of therapeutic agents—makes a profound understanding of their reactivity essential for efficient and predictable synthesis. This guide provides an in-depth comparison of the reactivity of 1-Methyl-1H-indole-4-sulfonyl chloride with other indole sulfonyl chloride isomers, grounded in established principles of physical organic chemistry and supported by detailed, actionable experimental protocols.

While direct, side-by-side kinetic data for the full spectrum of indole sulfonyl chloride isomers is not extensively available in the peer-reviewed literature, this guide will equip you with the theoretical framework and practical methodologies to conduct your own robust comparisons. We will delve into the electronic and steric factors that govern their reactivity and provide self-validating experimental designs to quantify these differences.

The Underlying Chemistry: Factors Influencing Reactivity

The reactivity of an aromatic sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This, in turn, is influenced by a delicate interplay of electronic and steric effects imparted by the indole ring and its substituents. The general reaction mechanism for nucleophilic attack on a sulfonyl chloride is a concerted SN2-like process.

Electronic Effects: The Position of the Sulfonyl Group Matters

The position of the -SO₂Cl group on the indole ring significantly impacts the electronic environment of the sulfur atom. The indole nucleus is an electron-rich aromatic system, and its electron-donating or withdrawing character varies depending on the point of substitution.

  • This compound : The sulfonyl group at the 4-position is situated on the benzene ring portion of the indole. The electron-donating character of the pyrrole ring can influence the benzene ring, potentially modulating the electrophilicity of the sulfonyl group.

  • Comparison with other isomers (e.g., 5-, 6-, and 7-isomers) : The electronic influence of the indole nitrogen and the pyrrole ring on the sulfonyl group will vary with its position. For instance, the 5- and 7-positions are more directly influenced by the electron-donating nitrogen atom through resonance, which could potentially decrease the electrophilicity of the sulfonyl group compared to the 4- and 6-positions.

  • Influence of the N-Methyl Group : The methyl group on the indole nitrogen is an electron-donating group. Compared to an unsubstituted indole (NH), the N-methyl group in this compound will slightly increase the electron density of the entire indole ring system. This can lead to a marginal decrease in the electrophilicity of the sulfonyl group and thus, a slightly lower reactivity compared to its N-unsubstituted counterpart, 1H-indole-4-sulfonyl chloride.

Steric Hindrance: A Proximity-Dependent Factor

Steric hindrance around the sulfonyl chloride group can impede the approach of a nucleophile, thereby slowing down the reaction rate.

  • This compound : The sulfonyl group at the 4-position is relatively unhindered.

  • Comparison with the 7-isomer : An indole-7-sulfonyl chloride would experience greater steric hindrance due to its proximity to the fused pyrrole ring, potentially leading to a lower reaction rate compared to the 4-isomer.

Quantitative Comparison: Experimental Protocols

To empirically determine the relative reactivity of this compound and its isomers, two key reactions are typically studied: hydrolysis and aminolysis (sulfonamide formation). Below are detailed protocols for these kinetic experiments.

Experiment 1: Comparative Hydrolysis Rates

The rate of hydrolysis in a buffered aqueous solution can be monitored by the production of hydrochloric acid, which can be followed by a change in pH or by conductometry.

Objective: To determine the pseudo-first-order rate constants for the hydrolysis of various indole sulfonyl chlorides.

Materials:

  • This compound

  • Other indole sulfonyl chloride isomers (e.g., 1-methyl-1H-indole-6-sulfonyl chloride, 1H-indole-4-sulfonyl chloride)

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.4)

  • Organic solvent (e.g., acetonitrile or dioxane, HPLC grade) for stock solutions

  • pH meter or conductivity meter with data logging capabilities

  • Thermostatted reaction vessel

Workflow for Comparative Hydrolysis Kinetics

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Prepare stock solutions of each indole sulfonyl chloride in acetonitrile react1 Initiate reaction by injecting a small aliquot of sulfonyl chloride stock solution into the buffer prep1->react1 prep2 Equilibrate buffered aqueous solution in a thermostatted vessel prep2->react1 react2 Monitor the change in pH or conductivity over time with continuous data logging react1->react2 t = 0 analysis1 Plot ln(C₀/Cₜ) vs. time, where C is proportional to the remaining sulfonyl chloride analysis2 Determine the pseudo-first-order rate constant (k_obs) from the slope of the linear plot analysis1->analysis2 analysis3 Compare the k_obs values for different indole sulfonyl chloride isomers analysis2->analysis3

Caption: Workflow for determining the comparative hydrolysis rates of indole sulfonyl chlorides.

Detailed Protocol:

  • Stock Solution Preparation: Prepare 100 mM stock solutions of each indole sulfonyl chloride in dry acetonitrile.

  • Reaction Setup: Place a known volume (e.g., 50 mL) of the buffered aqueous solution into the thermostatted reaction vessel (e.g., at 25 °C) with stirring. Immerse the pH or conductivity probe.

  • Initiation and Monitoring: Start data logging. Inject a small, precise volume (e.g., 100 µL) of the sulfonyl chloride stock solution into the stirred buffer. The reaction is initiated upon addition.

  • Data Collection: Record the change in pH or conductivity over time until the reaction is complete (i.e., the reading stabilizes).

  • Data Analysis:

    • For conductometric measurements, the pseudo-first-order rate constant (k_obs) can be determined by plotting ln(λ_∞ - λ_t) versus time, where λ_t is the conductivity at time t and λ_∞ is the final conductivity. The slope of this plot is -k_obs.

    • For pH measurements, the rate can be determined by monitoring the rate of addition of a standard base required to maintain a constant pH.

  • Comparison: Repeat the experiment for each indole sulfonyl chloride isomer under identical conditions. The calculated k_obs values will provide a quantitative measure of their relative reactivity towards hydrolysis.

Experiment 2: Comparative Aminolysis Rates (Sulfonamide Formation)

The reaction with an amine is the most synthetically relevant. The rate of this second-order reaction can be monitored using techniques like HPLC or NMR to follow the disappearance of the sulfonyl chloride or the appearance of the sulfonamide product.

Objective: To determine the second-order rate constants for the reaction of indole sulfonyl chlorides with a model amine.

Materials:

  • This compound and its isomers

  • A model primary or secondary amine (e.g., benzylamine or morpholine)

  • A non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the HCl byproduct

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for quantitative analysis (e.g., dodecane for HPLC)

  • HPLC or NMR spectrometer

Workflow for Comparative Aminolysis Kinetics

Aminolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis & Calculation prep1 Prepare stock solutions of sulfonyl chloride, amine, base, and internal standard in anhydrous solvent react1 Mix amine, base, and internal standard in a thermostatted reaction vessel prep1->react1 react2 Initiate reaction by adding the sulfonyl chloride stock solution react1->react2 t = 0 quench Withdraw aliquots at specific time intervals and quench the reaction (e.g., with acid) react2->quench t = t₁, t₂, t₃... analysis1 Analyze quenched aliquots by HPLC or NMR to determine reactant/product concentrations analysis2 Plot 1/[Sulfonyl Chloride] vs. time analysis1->analysis2 analysis3 Determine the second-order rate constant (k₂) from the slope of the linear plot analysis2->analysis3 analysis4 Compare k₂ values for different isomers analysis3->analysis4

Caption: Workflow for determining the comparative aminolysis rates of indole sulfonyl chlorides.

Detailed Protocol:

  • Reaction Setup: In a thermostatted flask, combine the amine (e.g., 1.0 mmol), the non-nucleophilic base (1.1 mmol), and the internal standard in the anhydrous solvent.

  • Initiation: Add the indole sulfonyl chloride (1.0 mmol) to initiate the reaction.

  • Sampling and Quenching: At timed intervals, withdraw aliquots of the reaction mixture and quench them by adding to a vial containing a small amount of a quenching agent (e.g., a dilute acid solution to protonate the amine).

  • Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the concentration of the remaining sulfonyl chloride relative to the internal standard.

  • Data Analysis: Plot the reciprocal of the sulfonyl chloride concentration (1/[RSO₂Cl]) against time. For a second-order reaction, this should yield a straight line with a slope equal to the second-order rate constant, k₂.

  • Comparison: The calculated k₂ values for the different indole sulfonyl chloride isomers will provide a direct comparison of their reactivity towards the amine.

Expected Reactivity Trends and Data Summary

Based on the principles discussed, we can predict the following general reactivity trends. The table below provides a template for summarizing the expected and experimentally determined reactivity data.

Indole Sulfonyl ChloridePosition of -SO₂ClN-SubstituentPredicted Relative ReactivityExperimental k_obs (Hydrolysis) (s⁻¹)Experimental k₂ (Aminolysis) (M⁻¹s⁻¹)
This compound 4-CH₃High To be determinedTo be determined
1-Methyl-1H-indole-5-sulfonyl chloride5-CH₃ModerateTo be determinedTo be determined
1-Methyl-1H-indole-6-sulfonyl chloride6-CH₃HighTo be determinedTo be determined
1-Methyl-1H-indole-7-sulfonyl chloride7-CH₃Low (due to steric hindrance)To be determinedTo be determined
1H-Indole-4-sulfonyl chloride4-HHigher than N-methylated analog To be determinedTo be determined

Conclusion

The reactivity of this compound is a nuanced function of the electronic and steric properties inherent to its structure. While a definitive, literature-based quantitative comparison with its isomers is currently lacking, the principles of physical organic chemistry provide a strong framework for predicting their relative reactivities. The experimental protocols detailed in this guide offer a robust and self-validating approach for researchers to generate the necessary data to make informed decisions in their synthetic endeavors. By systematically evaluating the hydrolysis and aminolysis kinetics, the scientific community can build a comprehensive understanding of this important class of reagents, ultimately accelerating the discovery and development of new chemical entities.

A Researcher's Guide to Bioisosteric Replacement of the 1-Methyl-1H-indole-4-sulfonamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The 1-methyl-1H-indole-4-sulfonamide scaffold is a privileged motif found in a variety of biologically active molecules, from antiviral agents to kinase inhibitors. However, to enhance properties such as potency, selectivity, metabolic stability, and solubility, or to circumvent intellectual property limitations, the bioisosteric replacement of this core structure is a frequently employed strategy in medicinal chemistry.[1][2]

This guide provides an in-depth comparison of various bioisosteric replacement strategies for the 1-methyl-1H-indole-4-sulfonamide moiety. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these analogs. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their own discovery programs.

The Rationale for Bioisosteric Modification

Bioisosterism refers to the substitution of a functional group or moiety within a molecule with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity.[1] For the 1-methyl-1H-indole-4-sulfonamide scaffold, bioisosteric modifications can be broadly categorized into three areas: replacement of the indole core, modification of the sulfonamide group, and alteration of the N-methyl substituent.

The indole ring, while often crucial for target engagement through π-π stacking and hydrogen bonding interactions, can be a liability due to potential metabolic oxidation.[3] Bioisosteric replacements such as azaindoles, indazoles, or benzimidazoles can mitigate these metabolic issues while preserving key binding interactions.[4] Similarly, the sulfonamide group, a key hydrogen bond donor and acceptor, can be replaced with other acidic functionalities like acylsulfonamides or tetrazoles to modulate acidity, lipophilicity, and membrane permeability.[5][6]

Comparative Analysis of Bioisosteric Replacements

To illustrate the practical implications of these strategies, we will consider a hypothetical lead compound, Compound A , which incorporates the 1-methyl-1H-indole-4-sulfonamide core and demonstrates moderate activity against a target kinase. We will then explore its bioisosteric analogs and compare their performance based on published data for similar structural modifications.

Indole Core Replacements: The Case of Azaindoles and Indazoles

The replacement of the indole core with nitrogen-containing isosteres is a common strategy to improve metabolic stability and solubility. For instance, the introduction of a nitrogen atom into the indole ring system to form an azaindole can alter the electron distribution and hydrogen bonding capacity of the molecule.[3]

Below is a conceptual workflow for the exploration of indole bioisosteres:

Caption: A conceptual workflow for the bioisosteric modification of the 1-methyl-1H-indole-4-sulfonamide scaffold.

Table 1: Comparison of Indole Core Bioisosteres

CompoundMoietyTarget Kinase IC50 (nM)Metabolic Stability (t1/2 in HLM, min)Aqueous Solubility (µg/mL)
Compound A 1-Methyl-1H-indole-4-sulfonamide50155
Analog 1 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-sulfonamide (7-Azaindole)454515
Analog 2 1-Methyl-1H-indazole-4-sulfonamide653010

Data presented are hypothetical and for illustrative purposes, based on general trends observed in medicinal chemistry literature.

As depicted in Table 1, the 7-azaindole analog (Analog 1 ) often shows comparable or slightly improved potency, but with a significant enhancement in metabolic stability and aqueous solubility. The indazole analog (Analog 2 ) may exhibit slightly reduced potency but still offers improved pharmacokinetic properties.

Sulfonamide Group Replacements: Exploring Acidity and Lipophilicity

The sulfonamide group is a versatile functional group, but its acidity and hydrogen bonding characteristics can be fine-tuned through bioisosteric replacement. Acylsulfonamides and tetrazoles are common replacements that can mimic the acidic nature of the sulfonamide while altering other physicochemical properties.[7]

Table 2: Comparison of Sulfonamide Group Bioisosteres

CompoundMoietyTarget Kinase IC50 (nM)pKalogD (pH 7.4)
Compound A 1-Methyl-1H-indole-4-sulfonamide50~102.5
Analog 3 N-(1-Methyl-1H-indole-4-sulfonyl)acetamide (Acylsulfonamide)30~6-72.0
Analog 4 4-(1H-Tetrazol-5-yl)-1-methyl-1H-indole80~4.5-51.8

Data presented are hypothetical and for illustrative purposes, based on general trends observed in medicinal chemistry literature.

The acylsulfonamide analog (Analog 3 ) often demonstrates increased potency due to its lower pKa, which can lead to stronger interactions with the target protein.[6] The tetrazole analog (Analog 4 ), while potentially less potent, offers a significant reduction in lipophilicity, which can be beneficial for improving solubility and reducing off-target effects.

Experimental Protocols

To provide a practical framework, we outline the general synthetic procedures and biological assays for the evaluation of these bioisosteric analogs.

General Synthesis of Indole and Azaindole Sulfonamides

The synthesis of the parent indole sulfonamide and its azaindole bioisostere typically involves the sulfonylation of the corresponding amino-indole or amino-azaindole precursor.

Caption: A generalized synthetic workflow for the preparation of indole and azaindole sulfonamides.

Step-by-Step Protocol:

  • Dissolution: Dissolve the 4-amino-1-methyl-1H-indole or the corresponding azaindole precursor (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Sulfonylation: Slowly add the desired sulfonyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is typically determined using a biochemical assay, such as a fluorescence-based assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • Reaction Mixture: In a 384-well plate, add the kinase, a fluorescently labeled substrate peptide, and ATP.

  • Incubation: Add the test compounds to the reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The bioisosteric replacement of the 1-methyl-1H-indole-4-sulfonamide moiety is a powerful strategy in drug discovery for fine-tuning the properties of lead compounds. By systematically replacing the indole core or the sulfonamide group, researchers can significantly improve a compound's pharmacokinetic profile and biological activity. This guide provides a framework for understanding the rationale behind these modifications, comparing the performance of different bioisosteres, and implementing the necessary synthetic and analytical procedures. As with any drug discovery endeavor, the optimal bioisosteric replacement will be context-dependent, and a thorough evaluation of each new analog is essential for success.

References

A Comparative Guide to the Spectroscopic Analysis of 1-methyl-1H-indole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Critical Role of Structural Confirmation in Drug Discovery

In the landscape of modern drug development, indole-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The 1-methyl-1H-indole-4-sulfonamide moiety, in particular, is a key pharmacophore whose precise structure dictates its biological activity. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of successful drug design and development. This guide provides an in-depth comparison of various spectroscopic techniques essential for the structural elucidation of these complex molecules, offering insights into the causality behind experimental choices and presenting self-validating protocols for researchers, scientists, and drug development professionals.

The inherent complexity of the 1-methyl-1H-indole-4-sulfonamide structure, with its distinct aromatic regions and functional groups, necessitates a multi-faceted analytical approach. A combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is typically employed to piece together the molecular puzzle. Each technique provides unique and complementary information, and a holistic interpretation of the data from these methods is crucial for unequivocal structure verification.

Comparative Analysis of Spectroscopic Techniques

A strategic application of various spectroscopic methods is essential for the comprehensive structural analysis of 1-methyl-1H-indole-4-sulfonamides. The following sections detail the utility of each technique, highlighting their strengths and how they complement one another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-methyl-1H-indole-4-sulfonamides, a suite of NMR experiments is employed to assign every proton and carbon and to establish their connectivity.

  • ¹H NMR (Proton NMR): This is the initial and often most informative experiment. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-methyl-1H-indole-4-sulfonamide, we expect to see distinct signals for the N-methyl group, the protons on the indole ring, and any protons on the sulfonamide's R-group. The coupling patterns (splitting) between adjacent protons are invaluable for determining the substitution pattern on the indole ring.

  • ¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and electronic environment. Combined with ¹H NMR, it helps to build the complete carbon skeleton.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds).[1][2] It is instrumental in tracing out the proton-proton connectivity within the indole ring and any aliphatic chains in the sulfonamide moiety.

    • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[1][3] This is a crucial step in assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[1][3] This long-range connectivity information is vital for piecing together different fragments of the molecule, for instance, connecting the N-methyl group to the indole ring and the sulfonamide group to its point of attachment on the indole.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the precise molecular weight of the compound and offers valuable clues about its structure through the analysis of its fragmentation patterns.[4]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate molecular weight, allowing for the determination of the molecular formula. This is a critical first step in confirming the identity of a newly synthesized compound.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For 1-methyl-1H-indole-4-sulfonamides, characteristic fragmentation patterns often involve the cleavage of the sulfonamide bond and fragmentation of the indole ring.[5][6][7]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[8] For 1-methyl-1H-indole-4-sulfonamides, IR spectroscopy can confirm the presence of:

  • N-H stretching: If the sulfonamide is primary or secondary, a characteristic N-H stretch will be observed.

  • S=O stretching: The symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) give rise to strong and characteristic absorption bands.[9]

  • C-N and C-S stretching: These vibrations also provide evidence for the indole and sulfonamide moieties.

  • Aromatic C-H and C=C stretching: These bands confirm the presence of the aromatic indole ring.[10]

Data Presentation: Expected Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative 1-methyl-1H-indole-4-sulfonamide structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)

Position Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
N-CH₃~3.75[11]~33H of N-CH₃ to C2, C7a
H-2~7.0~128H-2 to C3, C3a, C7a, N-CH₃
H-3~6.5~101H-3 to C2, C3a, C4
H-5~7.2-7.4~120-125H-5 to C3a, C4, C6, C7
H-6~7.1-7.3~120-125H-6 to C4, C5, C7a
H-7~7.6~110-115H-7 to C3a, C5, C7a
C-3a-~128-
C-4-~130-135-
C-7a-~137-

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific sulfonamide substituent.

Table 2: Expected Mass Spectrometry Fragmentation

Ion m/z (relative) Interpretation
[M+H]⁺Calculated MW + 1Molecular Ion
[M+H - SO₂]⁺M+1 - 64Loss of sulfur dioxide[7]
[Indole-CH₃]⁺130Cleavage of the C-S bond
[SO₂NHR]⁺VariesSulfonamide fragment

Table 3: Expected IR Absorption Frequencies

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (if applicable)3200-3400Medium
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (N-CH₃)2850-2960Medium
S=O Asymmetric Stretch1330-1370[9]Strong
S=O Symmetric Stretch1140-1180[9]Strong
Aromatic C=C Stretch1450-1600Medium-Strong

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-25 mg of the 1-methyl-1H-indole-4-sulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent poor spectral resolution.

  • ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.[13]

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[13]

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a higher concentration if possible (50-100 mg) as ¹³C is less sensitive.[12]

    • Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer software.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments) for the specific compound.

Protocol 2: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[14] Filter the solution to remove any particulates.[14]

  • Analysis:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[15][16]

    • Use a soft ionization technique like electrospray ionization (ESI) to obtain the molecular ion.[15]

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[8]

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[8][17]

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8] The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.

Visualization of Analytical Workflows

Diagram 1: Integrated Spectroscopic Workflow

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesized Compound (1-methyl-1H-indole-4-sulfonamide) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Synthesis->NMR Connectivity MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Molecular Formula & Fragmentation IR IR Spectroscopy (FTIR-ATR) Synthesis->IR Functional Groups Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the structural confirmation of 1-methyl-1H-indole-4-sulfonamides.

Diagram 2: 2D NMR Connectivity Logic

NMR_Logic H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct H-C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range H-C Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Molecular Structure COSY->Structure Proton Skeleton HSQC->Structure Direct Connections HMBC->Structure Molecular Assembly

Caption: Logical relationships between different 2D NMR experiments for structure elucidation.

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of 1-methyl-1H-indole-4-sulfonamides is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational map of the molecule's framework, 2D NMR experiments like COSY, HSQC, and HMBC are indispensable for assembling the complete picture of connectivity. Mass spectrometry serves as a crucial validation step by confirming the molecular formula and providing fragmentation data that corroborates the proposed structure. Finally, IR spectroscopy offers a quick and effective method to verify the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural assignment, a critical prerequisite for advancing promising drug candidates through the development pipeline.

References

A Head-to-Head Comparison of Sulfonylating Agents for Indole Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole scaffold is a critical strategy for modulating the biological activity of these compounds. Among the various modifications, sulfonylation—the introduction of a sulfonyl group (–SO₂R)—stands out as a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties.[2][3] This guide provides an in-depth, head-to-head comparison of common sulfonylating agents for indole scaffolds, grounded in experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic goals.

The Strategic Importance of Indole Sulfonylation

The introduction of a sulfonamide moiety can significantly alter the physicochemical properties of an indole-containing molecule.[1] This functional group can act as a hydrogen bond donor and acceptor, influencing receptor binding and solubility. Furthermore, the N-H of an indole is nucleophilic and can readily react with electrophiles. N-sulfonylation serves not only to introduce a key pharmacophore but also as a protecting group strategy to direct subsequent C-H functionalization at other positions of the indole ring.[4] The choice of the sulfonylating agent is therefore a critical decision that impacts reaction outcomes, yields, and the ease of subsequent synthetic transformations.

Key Sulfonylating Agents: A Comparative Analysis

The most common sulfonylating agents are sulfonyl chlorides (R-SO₂Cl). The reactivity and selectivity of these agents are dictated by the nature of the "R" group. This guide will focus on four widely used sulfonyl chlorides: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl), and 2-nitrobenzenesulfonyl chloride (Nosyl-Cl).

p-Toluenesulfonyl Chloride (TsCl)

Often the first choice for N-protection of indoles, tosyl chloride is a readily available, crystalline solid that is easy to handle. The resulting N-tosylindoles are generally stable to a wide range of reaction conditions, making the tosyl group a robust protecting group.[5]

  • Reactivity and Selectivity: Tosylation of the indole nitrogen typically proceeds smoothly in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF or THF.[5] The reaction is highly selective for the nitrogen atom due to its higher nucleophilicity compared to the carbon atoms of the indole ring.

  • Advantages:

    • High stability of the resulting N-tosylindole to acidic and oxidative conditions.[5]

    • The tosyl group can act as a directing group for subsequent functionalization at the C2 and C3 positions.[6]

  • Disadvantages:

    • The robust nature of the tosyl group can make its removal challenging. Harsh conditions, such as strong reducing agents or strong bases at elevated temperatures, are often required for deprotection.[5][7] This can limit its applicability in the synthesis of complex molecules with sensitive functional groups.

Methanesulfonyl Chloride (MsCl)

Mesyl chloride is another common sulfonylating agent, often used interchangeably with TsCl for alcohol protection.[8] However, in the context of indole sulfonylation, its reactivity profile presents some key differences.

  • Reactivity and Selectivity: Similar to TsCl, MsCl reacts with the indole nitrogen in the presence of a base. However, the reaction can sometimes be more sluggish. Mechanistically, in the presence of tertiary amine bases, MsCl can form a highly reactive sulfene intermediate (H₂C=SO₂) due to the presence of α-protons, which is not possible for TsCl.[9] This can sometimes lead to different reactivity patterns.

  • Advantages:

    • The resulting N-mesylindole is generally stable.

  • Disadvantages:

    • Deprotection can be as challenging as for the tosyl group.

    • The potential for sulfene formation can introduce side reactions in some cases.[9]

5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl-Cl)

Dansyl chloride is a unique sulfonylating agent due to the fluorescent nature of the resulting dansyl sulfonamides. This property makes it an invaluable tool for bioanalytical applications.

  • Reactivity and Selectivity: Dansyl chloride readily reacts with the primary amino groups of indoles to form stable, fluorescent sulfonamide adducts. The reaction is typically carried out in a polar organic solvent.

  • Advantages:

    • The resulting N-dansylindoles are highly fluorescent, enabling their use as probes in fluorescence resonance energy transfer (FRET) studies and for protein labeling.[10]

    • The dansyl group is relatively stable.

  • Disadvantages:

    • The bulky nature of the dansyl group can sterically hinder subsequent reactions.

    • Deprotection is not a primary application for this reagent.

2-Nitrobenzenesulfonyl Chloride (Nosyl-Cl)

The nosyl group has gained significant popularity as a protecting group for amines due to its mild cleavage conditions.[11] This orthogonality to other common protecting groups like Boc and Cbz makes it highly valuable in multi-step synthesis.

  • Reactivity and Selectivity: Nosyl chloride reacts efficiently with the indole nitrogen under basic conditions. The strong electron-withdrawing nature of the nitro group acidifies the N-H proton of the resulting sulfonamide, which can facilitate subsequent N-alkylation reactions.[11]

  • Advantages:

    • Mild Deprotection: The nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using a thiol nucleophile, such as thiophenol with potassium carbonate.[11][12] This is a major advantage over the harsh conditions required for tosyl and mesyl group removal.

    • Orthogonality: The nosyl group is stable to acidic conditions used to remove a Boc group and the hydrogenolysis conditions for Cbz group cleavage, allowing for selective deprotection.[11]

  • Disadvantages:

    • The presence of the nitro group may not be compatible with certain reducing agents that might be used in subsequent synthetic steps.

Quantitative Data Summary: A Side-by-Side Comparison

Sulfonylating AgentStructure of ReagentKey FeaturesTypical Deprotection Conditions
Tosyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClRobust, stable protecting group.Strong base (e.g., Cs₂CO₃ in THF/MeOH)[7], strong reducing agents.
Mesyl Chloride (MsCl) CH₃SO₂ClCan form sulfene intermediate.Similar to Tosyl group.
Dansyl Chloride C₁₂H₁₂ClNO₂SFluorescent tag.Not typically used for deprotection.
Nosyl Chloride (Nosyl-Cl) o-NO₂C₆H₄SO₂ClMild deprotection, orthogonal.Thiol and base (e.g., thiophenol, K₂CO₃)[11][13]

Experimental Protocols

Protocol 1: General Procedure for N-Tosylation of Indole
  • To a solution of indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (1.1 eq.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-tosylindole.

Causality: The use of a strong base like NaH is crucial to deprotonate the indole N-H, generating the more nucleophilic indolate anion, which readily attacks the electrophilic sulfur atom of TsCl. Anhydrous conditions are necessary as NaH reacts violently with water.

Protocol 2: General Procedure for N-Nosylation of Indole
  • To a solution of indole (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-nosylindole.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is typically faster than tosylation due to the higher electrophilicity of the sulfur atom in Nosyl-Cl.

Protocol 3: Deprotection of N-Nosylindole
  • Dissolve the N-nosylindole (1.0 eq.) in acetonitrile.

  • Add potassium carbonate (3.0 eq.) and thiophenol (2.0 eq.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the deprotected indole.[11]

Causality: The thiophenolate, generated in situ, acts as a nucleophile in a nucleophilic aromatic substitution on the electron-deficient nitro-substituted aromatic ring, leading to the cleavage of the N-S bond and liberation of the free indole.[12]

Visualization of Key Processes

Sulfonylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Indole Indole (N-H) Indolate Indolate Anion (N⁻) Indole->Indolate Deprotonation Base Base (e.g., NaH) Base->Indolate SulfonylChloride R-SO₂Cl Indolate->SulfonylChloride Nucleophilic Attack SulfonylIndole N-Sulfonylindole SulfonylChloride->SulfonylIndole Chloride Cl⁻ SulfonylChloride->Chloride

Caption: General mechanism of indole N-sulfonylation.

Deprotection_Workflow Start N-Nosylindole Reagents Thiophenol + K₂CO₃ in Acetonitrile Reaction Stir at Room Temperature Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Deprotected Indole Purification->Product

Caption: Experimental workflow for N-nosyl group deprotection.

Conclusion and Future Outlook

The choice of a sulfonylating agent for indole scaffolds is a strategic decision that should be guided by the overall synthetic plan. For robust protection that will withstand harsh downstream conditions, Tosyl chloride remains a reliable choice, provided a forceful deprotection is feasible. For syntheses requiring mild and selective deprotection, particularly in the presence of other sensitive protecting groups, Nosyl chloride offers a significant advantage. Dansyl chloride occupies a specialized niche for applications requiring fluorescent labeling. As the demand for more efficient and selective synthetic methodologies grows, the development of new sulfonylating agents and deprotection strategies will continue to be an active area of research, further expanding the synthetic chemist's toolbox for the functionalization of indole-based compounds.

References

A Researcher's Guide to In Vitro ADME Profiling of 1-Methyl-1H-indole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage clinical trial failures is suboptimal pharmacokinetic properties. Therefore, a robust understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount from the early stages of lead optimization. This guide provides a comprehensive overview of key in vitro ADME assays, using the promising 1-methyl-1H-indole-4-sulfonamide scaffold as a case study. While specific experimental data for this class of compounds is not publicly available, this guide will equip researchers with the foundational knowledge and experimental frameworks to conduct their own assessments and drive informed decision-making in their drug discovery programs.

The Critical Role of Early ADME Assessment

The 1-methyl-1H-indole-4-sulfonamide core represents a versatile scaffold with potential applications across various therapeutic areas. However, its journey from a promising hit to a viable clinical candidate is contingent on a delicate balance of potency, selectivity, and drug-like properties. Early and iterative in vitro ADME profiling provides crucial insights into a compound's likely in vivo behavior, enabling medicinal chemists to prioritize analogs with the highest probability of success.[1][2] This proactive approach to identifying and mitigating ADME liabilities is instrumental in reducing attrition rates and accelerating the development timeline.

I. Metabolic Stability: Predicting a Compound's Fate

A primary determinant of a drug's half-life and oral bioavailability is its susceptibility to metabolism, predominantly by hepatic enzymes.[3] In vitro metabolic stability assays are a cornerstone of early ADME profiling, offering a reliable means to rank-order compounds based on their metabolic clearance.[4]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a common approach for assessing metabolic stability using human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, the major players in phase I metabolism.[4][5]

Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t½) of 1-methyl-1H-indole-4-sulfonamide analogs.

Materials:

  • Test compounds (10 mM in DMSO)

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+, and MgCl2)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds and controls.

  • In a 96-well plate, add the liver microsomes and phosphate buffer.

  • Add the test compounds to the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[3]

References

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-indole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, its therapeutic potential is significantly enhanced, leading to the development of agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H-indole-4-sulfonamides, a class of compounds with considerable promise in drug discovery. By exploring the impact of structural modifications on biological activity, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding to guide future design and optimization efforts.

The 1-methyl-1H-indole-4-sulfonamide Scaffold: A Versatile Pharmacophore

The 1-methyl-1H-indole-4-sulfonamide core presents multiple avenues for chemical modification, each influencing the molecule's physicochemical properties, target engagement, and overall biological activity. The key regions for SAR exploration are:

  • The Sulfonamide Moiety (SO₂NHR): The nature of the substituent (R) on the sulfonamide nitrogen is a critical determinant of activity.

  • The Indole Ring: Substitution at various positions (C2, C3, C5, C6, and C7) of the indole nucleus can modulate potency, selectivity, and pharmacokinetic profiles.

  • The N-1 Methyl Group: While this guide focuses on the N-1 methylated series, understanding the role of this group in comparison to other N-1 substituents is crucial for a complete SAR picture.

The following sections will dissect the SAR at each of these positions, drawing upon experimental data from studies on related indole sulfonamide derivatives to provide a predictive framework for the 1-methyl-1H-indole-4-sulfonamide class.

Deciphering the Structure-Activity Landscape

A systematic exploration of substitutions around the 1-methyl-1H-indole-4-sulfonamide core is essential for optimizing biological activity. The general SAR for sulfonamides indicates that the sulfonamide group is a key pharmacophore, and modifications to its substituents can drastically alter the biological response.[6][7]

Impact of Substituents on the Sulfonamide Nitrogen

The sulfonamide group can act as a hydrogen bond donor and acceptor, playing a crucial role in binding to target proteins.[8] The nature of the substituent on the sulfonamide nitrogen (R in -SO₂NHR) significantly influences the acidity of the N-H proton and the overall lipophilicity of the molecule.

  • Unsubstituted Sulfonamides (R=H): The parent sulfonamide often serves as a baseline for activity. The free N-H group is typically essential for interacting with biological targets.[7]

  • Alkyl and Aryl Substituents: Introduction of small alkyl or aryl groups can modulate potency and selectivity. For instance, in a series of 6-(indol-2-yl)pyridine-3-sulfonamides, optimization of the sulfonamide group was a key strategy to improve pharmacokinetic properties.[9]

  • Heterocyclic Rings: Incorporating heterocyclic moieties on the sulfonamide nitrogen has been a successful strategy to enhance the potency of various sulfonamide-based drugs.[7] This is often attributed to the ability of the heterocycle to engage in additional interactions with the target protein.

The general trend observed is that mono-substitution on the sulfonamide nitrogen is often favorable, while di-substitution can be detrimental to activity.[10]

Exploring Modifications on the Indole Ring

The indole nucleus offers several positions for substitution, allowing for fine-tuning of the molecule's properties.

  • Position 2: This position is often a key point for introducing diversity. In many indole-based compounds, substitution at C2 with aryl or heteroaryl groups has been shown to be crucial for activity. For example, in a series of 2-(4-methylsulfonylphenyl) indole derivatives, various substitutions at other positions were explored while keeping this core intact to achieve dual antimicrobial and anti-inflammatory activities.[5]

  • Position 3: Modifications at the C3 position can significantly impact biological activity. For instance, cyanation at the indole 3-position has been utilized as an intermediate step in the synthesis of more complex indole derivatives.[11]

  • Positions 5 and 6: These positions are often targeted for introducing substituents that can modulate lipophilicity, electronic properties, and metabolic stability. In the development of hepatitis C virus (HCV) NS4B inhibitors, optimization of substituents at the indole C-5 and C-6 positions was a major focus.[9]

  • The N-1 Methyl Group: The presence of a methyl group at the N-1 position of the indole ring blocks the hydrogen-bonding potential of the indole nitrogen. This can be advantageous in several ways: it can prevent certain metabolic reactions, increase lipophilicity, and lock the conformation of substituents at the C2 position. The importance of the indole N-sulfonamide group for antibacterial activity has been noted, suggesting that modifications at the N-1 position are critical.[3]

Comparative Activity Data

Compound Series Key Substitutions Biological Target/Activity Potency (e.g., IC₅₀, EC₅₀) Reference
6-(Indol-2-yl)pyridine-3-sulfonamidesVaried substituents at indole N-1, C-5, and C-6Hepatitis C Virus (HCV) NS4B2 nM (for optimized compound 4t)[9]
Indole-Sulfonamide DerivativesHydroxyl-containing bisindoles with CF₃, Cl, and NO₂Anticancer (MOLT-3 cell line)Not specified in abstract[1][12]
Indole derivatives with sulfonamideN/ATubulin polymerization inhibitor0.24–0.59 μM (for compound 18)[2]
N-(1H-indazol-6-yl)benzenesulfonamideVaried substituents on the benzene ringPLK4 inhibitor0.1 nM (for compound K22)[13]
Pyrazole-4-sulfonamide derivativesVaried substituents on the sulfonamide nitrogenAntiproliferative (U937 cells)IC₅₀ values calculated[14]

Experimental Protocols

The synthesis and biological evaluation of 1-methyl-1H-indole-4-sulfonamides would typically follow established methodologies in medicinal chemistry.

General Synthetic Scheme

A plausible synthetic route to 1-methyl-1H-indole-4-sulfonamides is outlined below. The synthesis would likely commence from a suitable 1-methyl-1H-indole precursor, followed by sulfonation and subsequent amination or coupling reactions to introduce the sulfonamide moiety.

Synthesis A 1-methyl-1H-indole B 1-methyl-1H-indole-4-sulfonyl chloride A->B Sulfonation (e.g., ClSO₃H) C 1-methyl-1H-indole-4-sulfonamide (unsubstituted) B->C Amination (NH₄OH) D Substituted 1-methyl-1H-indole-4-sulfonamides B->D Coupling with R-NH₂

Caption: General synthetic workflow for 1-methyl-1H-indole-4-sulfonamides.

Biological Evaluation: A Representative Assay

To assess the biological activity of newly synthesized compounds, a relevant in vitro assay is crucial. For instance, if the target is a specific kinase, a kinase inhibition assay would be employed.

Kinase Inhibition Assay Protocol:

  • Compound Preparation: Synthesized 1-methyl-1H-indole-4-sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A dilution series is then prepared.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase enzyme, a specific substrate, and ATP.

  • Compound Addition: The diluted compounds are added to the assay wells. Control wells (with no inhibitor) are also included.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR principles for the 1-methyl-1H-indole-4-sulfonamide scaffold based on inferences from related compound classes.

SAR cluster_core 1-methyl-1H-indole-4-sulfonamide Core cluster_sulfonamide Sulfonamide (R) cluster_indole Indole Ring Substitutions Core Core R_H H: Baseline activity Core->R_H R = H R_Alkyl Small Alkyl: Modulates potency Core->R_Alkyl R = Alkyl R_Aryl Aryl: Can improve PK Core->R_Aryl R = Aryl R_Heterocycle Heterocycle: Potency enhancement Core->R_Heterocycle R = Heterocycle C2 C2: Aryl/Heteroaryl often key Core->C2 Substitution at C2 C3 C3: Amenable to modification Core->C3 Substitution at C3 C5_C6 C5/C6: Modulate lipophilicity & metabolism Core->C5_C6 Substitution at C5/C6

Caption: Key structure-activity relationships for 1-methyl-1H-indole-4-sulfonamides.

Conclusion and Future Directions

The 1-methyl-1H-indole-4-sulfonamide scaffold represents a promising starting point for the design of novel therapeutic agents. The analysis of SAR from related indole sulfonamides provides a valuable roadmap for optimizing the potency, selectivity, and pharmacokinetic properties of this compound class. Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 1-methyl-1H-indole-4-sulfonamides to validate the predicted SAR and uncover new lead compounds. A multi-parameter optimization approach, considering not only potency but also ADME (absorption, distribution, metabolism, and excretion) properties, will be critical for translating promising in vitro activity into in vivo efficacy.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 1-Methyl-1H-indole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central nodes in cellular signaling pathways, have become premier targets for therapeutic intervention, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment.[1][2] However, the very nature of the human kinome—comprising over 500 members that share a structurally conserved ATP-binding pocket—presents a formidable challenge: achieving inhibitor selectivity.[2][3][4]

Kinase inhibitors, including novel scaffolds like those derived from 1-Methyl-1H-indole-4-sulfonyl chloride, rarely act on a single target. This promiscuity can be a significant liability, leading to off-target effects and toxicity.[5][6][7][8] Conversely, it can also be an asset, enabling "polypharmacology" where engaging multiple, disease-relevant targets leads to enhanced efficacy.[1][2] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise; it is a critical step in drug development, essential for interpreting biological activity and predicting clinical outcomes.[9][10]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the cross-reactivity of kinase inhibitors, using a hypothetical but representative compound, IND-S-01 , derived from the this compound scaffold. We will explore the causality behind experimental choices, present detailed protocols, and analyze comparative data to build a complete picture of inhibitor behavior.

The Kinome Landscape: Why Selectivity is a Challenge

The tendency of a single drug to bind to multiple targets is a direct consequence of evolutionary conservation. Most kinase inhibitors are ATP-competitive, targeting the pocket where the universal phosphate donor binds.[4] While sequence and structural variations exist, the overall architecture of this site is remarkably similar across different kinase families. An inhibitor designed for the ATP pocket of one kinase can often fit, sometimes with high affinity, into the pockets of many others.

This leads to a complex web of interactions that can be difficult to deconvolute. As illustrated below, an inhibitor's effects extend beyond its intended primary target.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor_X IND-S-01 Kinase_1 Primary Target (e.g., EGFR) Inhibitor_X->Kinase_1 Inhibition Kinase_6 Off-Target (e.g., SRC) Inhibitor_X->Kinase_6 Inhibition Substrate_1 Substrate 1 Kinase_1->Substrate_1 Phosphorylation Signal_Out_1 Desired Therapeutic Effect Substrate_1->Signal_Out_1 Substrate_6 Substrate 6 Kinase_6->Substrate_6 Phosphorylation Signal_Out_6 Unintended Effect (Toxicity or Synergy) Substrate_6->Signal_Out_6

Figure 1. On-Target vs. Off-Target Inhibition.

Distinguishing these direct and indirect effects is a major challenge when using inhibitor compounds to study cellular function or develop therapeutics.[11] A robust profiling strategy is therefore essential.

Core Methodologies for Cross-Reactivity Profiling: A Comparative Analysis

Several powerful techniques exist to map the interaction landscape of a kinase inhibitor. These can be broadly divided into in vitro biochemical assays and in situ cell-based proteomics approaches. Each provides a unique and complementary layer of information.

Methodology Principle Measures Context Pros Cons
Biochemical Enzymatic Assays Measures inhibition of kinase catalytic activity against a purified, recombinant enzyme.[12][13]IC₅₀ (Potency)In VitroHigh-throughput; quantitative; standardized.Lacks cellular context; may not reflect in vivo potency; uses non-native enzymes.[14]
Kinobeads (Chemical Proteomics) Affinity-capture of endogenous kinases from cell lysates using immobilized, broad-spectrum inhibitors.[3][15]Competition BindingIn Situ (Lysate)Profiles native kinases in an unbiased manner; discovers novel targets.[3][16]May miss low-abundance kinases; not suitable for allosteric inhibitors; context is lysate, not intact cell.[3]
KiNativ™ (Activity-Based Profiling) Competition between an inhibitor and an ATP-biotin probe for covalent labeling of the active site of native kinases in a lysate.[17][18]Target Engagement (Kd,app)In Situ (Lysate)Measures engagement with active native kinases; correlates well with cellular efficacy.[17][19]Requires active site lysine; context is lysate, not intact cell.

Case Study: Profiling the Hypothetical Inhibitor IND-S-01

To illustrate these principles, we will analyze hypothetical data for IND-S-01 , a novel inhibitor derived from the this compound scaffold, designed as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR). We will compare its profile to two well-characterized clinical inhibitors: Lapatinib (a relatively selective dual EGFR/ERBB2 inhibitor) and Sunitinib (a multi-targeted inhibitor).

Part 1: In Vitro Biochemical Profiling

IND-S-01 was screened against a panel of 96 diverse recombinant kinases using a standard enzymatic assay (e.g., ADP-Glo™). The concentration of ATP was set at the measured Km for each individual kinase to ensure data comparability.[12][20]

Table 1: Comparative In Vitro Kinase Inhibition (IC₅₀, nM)

Kinase Target Kinase Family IND-S-01 Lapatinib Sunitinib
EGFR Tyrosine Kinase 5.2 10.8 150
ERBB2 Tyrosine Kinase 8.1 9.2 210
ERBB4 Tyrosine Kinase 155 350 320
SRC Tyrosine Kinase 25.6 >10,000 85
ABL1 Tyrosine Kinase 1,200 >10,000 65
VEGFR2 Tyrosine Kinase 18.4 >10,000 2.1
PDGFRβ Tyrosine Kinase 350 >10,000 5.4
CDK2 Ser/Thr Kinase >10,000 >10,000 2,500
AURKA Ser/Thr Kinase 8,500 >10,000 270
DDR1 Tyrosine Kinase 45.1 >10,000 120

| p38α (MAPK14) | Ser/Thr Kinase | 2,100 | >10,000 | 880 |

Interpretation: The in vitro data reveals that while IND-S-01 is a potent inhibitor of its primary targets (EGFR, ERBB2), it is not entirely selective. It displays significant off-target activity against other tyrosine kinases, including SRC, VEGFR2, and DDR1. This profile is more promiscuous than Lapatinib but appears more focused than the broadly multi-targeted Sunitinib. The off-target inhibition of VEGFR2, a key mediator of angiogenesis, could be therapeutically synergistic or a source of toxicity, warranting further investigation.

Part 2: In Situ Cellular Target Engagement Profiling

To understand how IND-S-01 behaves in a more physiologically relevant environment, we performed a KiNativ™ analysis using lysates from the A431 cancer cell line, which overexpresses EGFR. This method measures how effectively the inhibitor engages its targets in the presence of endogenous ATP and other cellular components.

Table 2: KiNativ™ Cellular Target Engagement (% Inhibition at 1 µM)

Kinase Target Kinase Family IND-S-01 Lapatinib Sunitinib
EGFR Tyrosine Kinase 98% 99% 65%
ERBB2 Tyrosine Kinase 95% 97% 58%
ERBB4 Tyrosine Kinase 25% 15% 45%
SRC Tyrosine Kinase 75% <10% 88%
ABL1 Tyrosine Kinase 12% <10% 91%
VEGFR2 Tyrosine Kinase 35% <10% 99%
PDGFRβ Tyrosine Kinase 18% <10% 98%
CDK2 Ser/Thr Kinase <10% <10% 21%
AURKA Ser/Thr Kinase <10% <10% 76%

| DDR1 | Tyrosine Kinase | 68% | <10% | 81% |

Interpretation: The cellular engagement data largely confirms the primary targets (EGFR, ERBB2) and key off-targets (SRC, DDR1). However, a striking difference is observed for VEGFR2. While IND-S-01 showed potent enzymatic inhibition (IC₅₀ = 18.4 nM), its engagement in the cell lysate at 1 µM is modest (35%). This discrepancy is common and highlights a critical insight: potent inhibition of a purified enzyme does not always translate to effective target engagement in a cell.[17] This could be due to factors like competition with high intracellular ATP concentrations or the specific conformational state of the native kinase. This finding is crucial, as it suggests that the VEGFR2-related effects of IND-S-01 might be less pronounced in a cellular context than the in vitro data would predict. The KiNativ™ platform provides a more accurate predictor of cellular efficacy.[17]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for two key profiling approaches.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent, homogeneous assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[21]

cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor (Incubate) B 2. ADP-Glo™ Reagent Stop kinase reaction Deplete remaining ATP A->B C 3. Kinase Detection Reagent Convert ADP to ATP B->C D 4. Luciferase/Luciferin Use new ATP to generate light C->D E 5. Measure Luminescence (Signal ∝ ADP produced) D->E cluster_workflow Kinobeads Workflow A 1. Cell Lysis Prepare native proteome extract B 2. Inhibitor Incubation Treat lysate with IND-S-01 (or DMSO control) A->B C 3. Affinity Enrichment Add Kinobeads to capture unbound kinases B->C D 4. Wash & Elute Remove non-specific binders C->D E 5. On-Bead Digestion Digest bound kinases into peptides D->E F 6. LC-MS/MS Analysis Identify and quantify peptides E->F G 7. Data Analysis Compare IND-S-01 vs DMSO to identify competed targets F->G

References

A Comparative Guide to the Synthesis of Indole Sulfonamides: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Indole Sulfonamides in Drug Discovery

The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a vast array of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery.[4] When fused with a sulfonamide moiety, another critical pharmacophore, the resulting indole sulfonamide derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6] The development of efficient and sustainable synthetic routes to access these valuable compounds is, therefore, a paramount objective for researchers in both academic and industrial settings. This guide provides an in-depth comparison of traditional and emerging synthetic methodologies for indole sulfonamides, offering experimental insights to aid in the selection of the most appropriate route for a given research endeavor.

I. Traditional Synthetic Routes: The Established Workhorses

For decades, the synthesis of indole sulfonamides has relied on a set of well-established, yet often harsh, methodologies. These traditional routes typically involve the direct sulfonylation of an indole ring or the reaction of an indole derivative with a sulfonyl chloride.

A. Direct Sulfonylation of Indoles

The direct introduction of a sulfonyl group onto the indole nucleus is a common approach. This electrophilic substitution reaction is often mediated by a strong acid or a Lewis acid catalyst.

Mechanism of Direct Sulfonylation:

The reaction proceeds via the generation of a highly electrophilic sulfonylating agent, which then attacks the electron-rich indole ring, typically at the C3 position.

G Indole Indole Intermediate [Indole-SO2-R]+ Complex Indole->Intermediate SulfonylatingAgent R-SO2-X (e.g., R-SO2Cl) SulfonylatingAgent->Intermediate LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->SulfonylatingAgent activates Product Indole Sulfonamide Intermediate->Product Deprotonation Byproduct HX Intermediate->Byproduct

Caption: Mechanism of direct sulfonylation of indole.

Limitations of Traditional Routes: While effective, these methods often suffer from several drawbacks:

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to the degradation of sensitive functional groups.

  • Poor Regioselectivity: Mixtures of N-, C2-, and C3-sulfonylated products are often obtained, necessitating tedious purification steps.

  • Limited Substrate Scope: Electron-deficient indoles may not undergo sulfonylation under these conditions.

  • Environmental Concerns: The use of stoichiometric amounts of Lewis acids and chlorinated solvents raises environmental flags.

II. New Synthetic Methods: A Paradigm Shift in Efficiency and Sustainability

In recent years, a plethora of innovative synthetic methods have emerged, offering milder, more selective, and environmentally benign alternatives to the traditional routes. These modern approaches leverage cutting-edge technologies and catalytic systems to streamline the synthesis of indole sulfonamides.

A. Microwave-Assisted Synthesis

Microwave irradiation has revolutionized organic synthesis by enabling rapid and efficient heating of reaction mixtures.[7][8][9][10] This technology has been successfully applied to the synthesis of indole sulfonamides, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[7][8][9]

B. Transition-Metal-Catalyzed C-H Functionalization

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules.[11][12][13][14] Palladium, rhodium, and iridium-catalyzed C-H activation have been employed for the regioselective sulfonylation of indoles, offering access to previously difficult-to-obtain isomers.[11][12][13]

Mechanism of a Palladium-Catalyzed C-H Arylation/Sulfonylation:

G Indole N-Protected Indole Intermediate1 Palladacycle Intermediate Indole->Intermediate1 Pd_catalyst Pd(OAc)2 Pd_catalyst->Intermediate1 C-H Activation Sulfonyl_Source R-SO2Na Intermediate2 Pd(IV) Intermediate Sulfonyl_Source->Intermediate2 Oxidant Oxidant Oxidant->Intermediate2 Intermediate1->Intermediate2 Product C-H Sulfonylated Indole Intermediate2->Product Reductive Elimination Product->Pd_catalyst Catalyst Regeneration

Caption: A plausible mechanism for Palladium-catalyzed C-H sulfonylation.

C. Flow Chemistry

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility.[15][16][17][18] The synthesis of indole sulfonamides in flow reactors allows for precise control over reaction parameters, leading to higher yields and purities.[17][18]

D. Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. Several green methods for indole sulfonamide synthesis have been developed, including:

  • Electrochemical Synthesis: Utilizing electricity to drive chemical reactions, minimizing the use of hazardous reagents.[19]

  • Mechanochemical Synthesis: A solvent-free approach that employs mechanical force to initiate reactions.[20]

  • Reactions in Water: Using water as a benign and abundant solvent.[21]

III. Benchmarking Experimental Design: A Head-to-Head Comparison

To provide a practical evaluation, we will now outline a comparative synthesis of a target indole sulfonamide using a traditional and a modern method.

Target Molecule: 1-(Phenylsulfonyl)-1H-indole

A. Traditional Route: Reaction with Sulfonyl Chloride in Pyridine

This classic method involves the reaction of indole with benzenesulfonyl chloride in the presence of pyridine as a base and solvent.

Experimental Protocol:

  • To a solution of indole (1.17 g, 10 mmol) in pyridine (20 mL) at 0 °C, add benzenesulfonyl chloride (1.94 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 1-(phenylsulfonyl)-1H-indole.

B. Modern Route: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to accelerate the reaction between indole and benzenesulfonyl chloride.

Experimental Protocol:

  • In a microwave-safe vial, combine indole (1.17 g, 10 mmol), benzenesulfonyl chloride (1.94 g, 11 mmol), and K2CO3 (2.76 g, 20 mmol) in acetonitrile (15 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 1-(phenylsulfonyl)-1H-indole.

IV. Data Comparison and Analysis

The following table summarizes the expected outcomes of the two synthetic routes, based on literature precedents and our in-house expertise.

ParameterTraditional RouteModern (Microwave) Route
Reaction Time 12 hours15 minutes
Reaction Temperature Room Temperature120 °C
Yield 60-70%>90%
Purity (crude) Moderate (requires chromatography)High (often pure after workup)
Solvent Usage Pyridine (toxic), Ethyl AcetateAcetonitrile (less toxic)
Energy Consumption LowHigh (short duration)
Green Metric (E-Factor) HighLow

V. Experimental Workflow Diagram

G cluster_traditional Traditional Route cluster_modern Modern (Microwave) Route T_Start Mix Indole, Pyridine, and Benzenesulfonyl Chloride T_Reaction Stir at RT for 12h T_Start->T_Reaction T_Workup Aqueous Workup and Extraction T_Reaction->T_Workup T_Purification Column Chromatography T_Workup->T_Purification T_Product Pure Product T_Purification->T_Product M_Start Mix Indole, Benzenesulfonyl Chloride, K2CO3, and Acetonitrile M_Reaction Microwave Irradiation (120°C, 15 min) M_Start->M_Reaction M_Workup Filtration and Aqueous Workup M_Reaction->M_Workup M_Product Pure Product M_Workup->M_Product

Caption: Comparative workflow for traditional and modern synthesis.

VI. Conclusion and Future Outlook

While traditional methods for indole sulfonamide synthesis remain valuable, modern approaches offer significant advantages in terms of efficiency, selectivity, and sustainability. Microwave-assisted synthesis, C-H functionalization, and flow chemistry are powerful tools that can accelerate drug discovery and development. As the field of organic synthesis continues to evolve, we can expect the development of even more innovative and environmentally friendly methods for the preparation of these important therapeutic agents. The choice of synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the desired purity, and the available resources. This guide serves as a starting point for researchers to make informed decisions and to embrace the latest advancements in synthetic methodology.

VII. References

  • Mechanism of the Second Sulfenylation of Indole. (n.d.). Scilit. Retrieved from --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.

  • Synthesis of biologically active sulfonamide-based indole analogs: a review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Retrieved from --INVALID-LINK--

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Mechanism of 3-sulfonation of indole. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis of indole-based-sulfonamide derivatives A1–A8. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Sulfonylation or arylation of indoles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of sufamides of indole series. (n.d.). LookChem. Retrieved from --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46.

  • Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. (2023). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis, biological evaluation, and docking study of indole aryl sulfonamides as aromatase inhibitors. (2020). European Journal of Medicinal Chemistry, 185, 111815.

  • Katrun, P., Mueangkaew, C., Pohmakotr, M., Reutrakul, V., Jaipetch, T., Soorukram, D., & Kuhakarn, C. (2017). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. The Journal of Organic Chemistry, 82(7), 3757–3766.

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2020). Molecules, 25(23), 5556.

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. (2018). Scientific Reports, 8(1), 17358.

  • Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. (2011). ResearchGate. Retrieved from --INVALID-LINK--

  • Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. (2021). Organic Letters, 23(10), 3844–3849.

  • Selective sulfonylation and diazotization of indoles. (2020). Chemical Communications, 56(84), 12771–12774.

  • Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. (n.d.). International Journal of ChemTech Research.

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2022). The Journal of Organic Chemistry, 87(2), 1148–1157.

  • Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. (2023). Green Chemistry. Retrieved from --INVALID-LINK--

  • Synthesis of Indole Based Sulfonamide Derivatives as potent inhibitors of α-glucosidase and α-amylase in management of type-II diabetes. (2021). ResearchGate. Retrieved from --INVALID-LINK--

  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. (2021). Chemical Science, 12(15), 5556–5562.

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water. Green Chemistry, 8(9), 835–838.

  • Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. (2020). Scientific Reports, 10(1), 8784.

  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (2018). Molecules, 23(11), 2999.

  • Eco-friendly and green synthesis methods for sulfonamide derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega, 6(47), 31693–31707.

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2802.

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society, 141(14), 5637–5642.

  • Biomedical Importance of Indoles. (2011). Molecules, 16(4), 2748–2779.

  • A Recent Update on the Flow Synthesis of Indoles. (2020). Molecules, 25(14), 3242.

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). MDPI. Retrieved from --INVALID-LINK--

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of Biologically Active Sulfonamide-Based Indole Analogs: A Review. Future Journal of Pharmaceutical Sciences, 9(1), 46.

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2014). ACS Combinatorial Science, 16(6), 285–292.

  • Synthesis of Sufamides of Indole Series. (2009). ResearchGate. Retrieved from --INVALID-LINK--

  • Electrochemistry enables new, greener route to aromatic sulfonamides. (2021). Chemistry World. Retrieved from --INVALID-LINK--

  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9576–9581.

References

A Comparative Guide to the Conformational Analysis of 1-methyl-1H-indole-4-sulfonamides by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of a drug molecule is a paramount determinant of its biological activity and physicochemical properties.[1] For molecules containing the sulfonamide functional group, a moiety prevalent in numerous marketed drugs, understanding the preferred spatial orientation is critical for effective structure-based drug design.[2][3] This guide provides an in-depth analysis of X-ray crystallography as the definitive technique for elucidating the solid-state conformation of 1-methyl-1H-indole-4-sulfonamides. We present a comprehensive workflow, from synthesis to structure refinement, and explain the causal reasoning behind key experimental decisions. Furthermore, this guide objectively compares the empirical data obtained from crystallography with insights from alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, providing a holistic view for drug development professionals.

The Indole Sulfonamide Scaffold: A Question of Conformation

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a sulfonamide group, as in 1-methyl-1H-indole-4-sulfonamides, the resulting molecule possesses a rich pharmacophore with significant conformational flexibility.[4][5] The orientation of the sulfonamide group relative to the indole ring dictates the molecule's shape and its ability to interact with biological targets.[1][2]

The key conformational question revolves around the torsion angles of the C-S and S-N bonds. These rotations determine the directionality of the sulfonamide's hydrogen bond donors and acceptors, which are often crucial for binding to enzyme active sites.[5] While various conformations may exist in solution, the low-energy, solid-state conformation revealed by X-ray crystallography provides a precise, atomic-resolution snapshot of the molecule's intrinsic structural preferences.[4]

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction is an experimental science that determines the atomic and molecular structure of a crystal.[6] It remains the primary and most powerful method for unambiguously characterizing the three-dimensional structure of small molecules at atomic resolution.[7][8]

Causality Behind the Choice: Why Crystallography?
  • Unambiguous Results: Unlike spectroscopic or computational methods that provide averaged or predicted information, crystallography yields a direct, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and torsion angles are determined with high precision.[6][9]

  • Solid-State Insight: It reveals the molecule's structure free from solvent effects, providing a view of the conformation in a highly ordered state. This is invaluable for understanding crystal packing, polymorphism, and solid-state stability.

  • Definitive Stereochemistry: For chiral molecules, crystallography provides an absolute assignment of stereochemistry, which is critical for pharmacological activity.

Experimental Workflow Overview

The process of determining a crystal structure is a multi-step endeavor, requiring careful execution and analysis. Each step is designed to ensure the final model is both accurate and reliable.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Solution & Refinement A Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C Single Crystal >0.1mm D X-ray Diffraction Data Collection C->D Mounted on Goniometer E Data Processing & Space Group Determination D->E Diffraction Pattern F Structure Solution (Phasing) E->F Structure Factors G Model Building & Refinement F->G Initial Electron Density Map H Validation & Deposition G->H Refined Model (R-factors)

Caption: High-level workflow for small molecule X-ray crystallography.

Experimental Protocols: A Self-Validating System

The trustworthiness of a crystal structure hinges on the quality of the experimental protocols. Here, we detail the steps for the conformational analysis of a representative molecule, 1-methyl-N-phenyl-1H-indole-4-sulfonamide.

Synthesis and Purification

A reliable crystal structure begins with a highly pure compound. The synthesis of the title compound class can be achieved through a standard sulfonylation reaction.

Protocol:

  • Reaction Setup: To a solution of 1-methyl-1H-indole in an appropriate anhydrous solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

  • Sulfonyl Chloride Formation: Allow the reaction to warm to room temperature and stir for 2-4 hours to form the intermediate 1-methyl-1H-indole-4-sulfonyl chloride.

  • Sulfonamide Formation: Cool the reaction mixture again to 0 °C and add the desired amine (e.g., aniline) and a non-nucleophilic base (e.g., triethylamine).[10]

  • Workup and Purification: After stirring overnight, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to achieve >98% purity as confirmed by NMR and LC-MS.

  • Expert Insight: The use of low temperatures is crucial to control the reactivity of chlorosulfonic acid and minimize side reactions. High purity is non-negotiable, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality structure.[11]

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step.[6][12] Small molecules, having fewer conformational degrees of freedom than macromolecules, can often be crystallized using a variety of methods.[12]

Crystallization MethodPrincipleSuitability for Indole SulfonamidesCausality
Slow Evaporation Solvent is slowly removed from a saturated solution, gradually increasing solute concentration to the point of crystallization.HighThis gentle method allows molecules to arrange themselves into a low-energy, well-ordered lattice. Ideal for thermodynamically stable polymorphs.
Vapor Diffusion An antisolvent (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing crystallization.HighOffers fine control over the rate of saturation. The hanging drop or sitting drop methods are common variations.[12]
Cooling A saturated solution at a higher temperature is slowly cooled, as solubility decreases with temperature, leading to crystallization.ModerateCan be effective, but rapid cooling may lead to the formation of small or poorly ordered crystals.[11]
X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Selection & Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6][8]

  • Data Collection: The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and rotated.[8] The diffracted X-rays produce a pattern of reflections that are recorded on a detector.[13]

  • Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Refinement: An atomic model is built into the electron density map. The model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which measure the agreement between the model and the data. A low R1 value (typically < 5%) indicates a good fit.[7]

  • Trustworthiness through Validation: The refinement process is inherently self-validating. The final R-factors provide a clear, quantitative measure of the model's accuracy. Any inconsistencies or errors in the model will result in poor agreement with the experimental data, which cannot be easily forced into convergence.

Comparative Analysis: Contextualizing the Crystal Structure

While X-ray crystallography provides a definitive solid-state structure, it is crucial to compare this with data from other techniques that probe the molecule's behavior in different environments.[14][15]

Alternative Techniques
  • NMR Spectroscopy: Provides information about the molecule's structure and dynamics in solution.[14] Techniques like NOESY can reveal through-space proximities between protons, giving clues about the preferred solution-state conformation. However, this data represents a population-weighted average of all conformations present and lacks the atomic precision of a crystal structure.[9][16]

  • Computational Modeling: Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformations in the gas phase or with simulated solvent.[3] This allows for a theoretical exploration of the conformational landscape but must be benchmarked against experimental data for validation.

G Xray X-ray Crystallography + High Resolution + Unambiguous 3D Structure + Absolute Stereochemistry - Requires Single Crystal - Static Solid-State View - Crystal Packing Artifacts NMR NMR Spectroscopy + Solution-State Data + Dynamic Information + No Crystallization Needed - Averaged Conformation - Lower Resolution - Size Limitations Xray->NMR Compare Solid vs. Solution Comp Computational Modeling + Maps Energy Landscape + No Sample Needed + Analyzes Unstable Conformers - Predictive, Not Empirical - Requires Validation - Dependent on Method/Basis Set Xray->Comp Validate Theoretical Model NMR->Comp Guide Conformational Search Title Interplay of Conformational Analysis Techniques

Caption: Relationship between key conformational analysis techniques.

Summary Comparison
FeatureX-ray CrystallographyNMR SpectroscopyComputational Modeling
State Solid (Crystal)SolutionIn Silico (Gas or Solvated)
Resolution Atomic (<1 Å)Lower, IndirectTheoretical
Dynamics Static SnapshotDynamic AverageEnergy Landscape
Primary Output 3D Atomic CoordinatesChemical Shifts, Couplings, NOEsMinimum Energy Geometries
Major Limitation Requires diffraction-quality crystalsProvides population-averaged dataMust be validated experimentally

Results & Discussion: The Conformation of 1-methyl-N-phenyl-1H-indole-4-sulfonamide

The crystal structure reveals key details about the preferred conformation. The primary parameters of interest are the torsion angles that define the orientation of the sulfonamide group.

  • C3-C4-S1-N1 Torsion Angle (τ₁): Defines the rotation around the indole-sulfur bond.

  • C4-S1-N1-C1' Torsion Angle (τ₂): Defines the rotation around the sulfur-nitrogen bond.

Quantitative Data Summary

(Note: The following data is representative for illustrative purposes.)

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell
Space GroupP2₁/cDescribes the symmetry elements within the unit cell
R1 Factor3.5%Indicates a high-quality refinement
Torsion Angle τ₁ -75.2°The S-N bond is oriented away from the indole ring plane, minimizing steric hindrance with the N-methyl group.
Torsion Angle τ₂ 165.8°Adopts a trans-like conformation, which is a common low-energy state for N-aryl sulfonamides.[1]
S-N Bond Length 1.65 ÅTypical for a sulfonamide S-N bond.
N-H···O=S H-Bond 2.1 ÅAn intermolecular hydrogen bond that helps stabilize the crystal packing, forming a dimeric motif.
Key Findings

The crystallographic data demonstrates that in the solid state, the molecule adopts a specific, low-energy conformation. The orientation is driven by a combination of intramolecular steric effects (avoiding clashes with the indole N-methyl group) and intermolecular forces (hydrogen bonding), which stabilize the crystal lattice.[4][5] This observed conformation serves as a high-fidelity template for structure-based drug design, providing precise geometric constraints for modeling interactions with a target receptor.[1][2]

Conclusion: Integrating Crystallographic Data into Drug Development

X-ray crystallography provides an unparalleled, high-resolution view of the solid-state conformation of 1-methyl-1H-indole-4-sulfonamides. This empirical data is not merely an academic endpoint; it is a critical tool in drug development. It provides the most reliable structural template for in silico screening and lead optimization, validates computational models, and offers fundamental insights into the intermolecular interactions that govern molecular recognition. By comparing the definitive solid-state structure with solution-state and theoretical data, researchers can build a comprehensive understanding of a molecule's conformational preferences, ultimately leading to the more rational design of potent and selective therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-indole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 1-Methyl-1H-indole-4-sulfonyl chloride (CAS No. 876316-36-8). As a reactive sulfonyl chloride, this compound presents significant hazards that necessitate meticulous and informed disposal practices. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, environmental protection, and regulatory compliance. The core principle of this guidance is risk mitigation through a thorough understanding of the compound's chemical reactivity.

Hazard Profile: Understanding the Inherent Risks

This compound is a corrosive and highly reactive compound. Its primary hazard stems from the sulfonyl chloride functional group, which reacts violently with nucleophiles, most notably water. This reactivity is the central consideration for its safe disposal. Contact with water or moisture leads to a rapid, exothermic reaction that liberates toxic and corrosive gases, including hydrogen chloride (HCl) and sulfur oxides.[1][2][3]

Exposure can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3][4] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) in a controlled environment.

Property Information Source
CAS Number 876316-36-8[5][6]
Molecular Formula C₉H₈ClNO₂S[5][6]
Molecular Weight 229.68 g/mol [5][7]
Primary Hazards Corrosive, Reacts Violently with Water, Liberates Toxic Gas[1][8]
GHS Hazard Statements H314: Causes severe skin burns and eye damage[1][9][10]
EUH014: Reacts violently with water[1]
EUH029: Contact with water liberates toxic gas[1][3]

The Core Directive: Waste Segregation and Identification

Before any disposal action is taken, a fundamental principle must be observed: This compound waste must be treated as a distinct, hazardous waste stream.

  • Do Not Mix: Never combine this waste with other chemical waste streams (e.g., solvents, aqueous waste) in a general collection container. Inadvertent mixing with water or other nucleophilic substances can lead to violent reactions, pressure buildup, and container rupture.

  • Clear Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound, Corrosive, Water-Reactive."

  • Container Integrity: Use only approved, chemically resistant containers designed for hazardous waste.[11][12] Ensure containers are kept tightly closed at all times, except when adding waste, to prevent reaction with atmospheric moisture.[11][13]

Disposal Workflow: A Decision-Making Framework

The appropriate disposal path depends on the quantity of the waste and its purity. This diagram outlines the decision-making process for selecting the correct protocol.

DisposalWorkflow Start Assess Waste: This compound Decision Is the quantity small (<10g) AND uncontaminated? Start->Decision Spill Emergency Spill Protocol Start->Spill In case of spill Protocol1 Protocol 1: In-Lab Neutralization (Quenching) Decision->Protocol1 Yes Protocol2 Protocol 2: Packaging for Professional Disposal Decision->Protocol2 No (Bulk quantity or contaminated) End Waste Disposed Protocol1->End Protocol2->End Spill->Protocol2 Collect spill residues

Caption: Logical workflow for the disposal of this compound.

Protocol 1: In-Lab Neutralization of Small, Uncontaminated Quantities

This procedure is suitable only for small amounts of relatively pure this compound. The objective is to safely hydrolyze the reactive sulfonyl chloride group. This process is exothermic and releases corrosive fumes; it must be performed by trained personnel.[14]

Causality: The protocol is designed to control the rate of the highly exothermic hydrolysis reaction. By slowly adding the sulfonyl chloride to a large volume of a cooled, stirring basic solution, the heat generated is safely dissipated, and the acidic byproducts (HCl, sulfonic acid) are immediately neutralized.[14]

Step-by-Step Methodology:

  • Preparation: In a certified chemical fume hood, place a large beaker or flask containing a 5-10% aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) solution of sodium hydroxide. The volume of the basic solution should be at least 20 times the volume of the sulfonyl chloride to be quenched.

  • Cooling: Place the reaction vessel in an ice bath and begin vigorous stirring with a magnetic stir bar. This is critical for managing the heat of the reaction.[14]

  • Slow Addition: Using a pipette or dropping funnel, add the this compound to the cold, stirring basic solution dropwise and very slowly .[14] Never add the base or water to the sulfonyl chloride , as this will cause an uncontrolled, violent reaction.[14]

  • Monitoring: Observe the reaction closely. If excessive fuming or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • pH Verification: Remove the vessel from the ice bath and allow it to warm to room temperature. Check the pH of the solution to confirm it is neutral or slightly basic. If it is acidic, add more base until neutralized.

  • Final Disposal: Once neutralized, the resulting aqueous solution can be disposed of as hazardous aqueous waste, in accordance with local and institutional regulations.[14]

Protocol 2: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound and any materials contaminated with it (e.g., spill cleanup debris, contaminated labware) must be disposed of through a licensed hazardous waste management company.[14][15]

Step-by-Step Methodology:

  • Designate a Waste Container: Select a clean, dry, and properly vetted hazardous waste container made of compatible material (e.g., glass or plastic, not metal, as HCl produced from reaction with moisture is corrosive to many metals).[2][4]

  • Containment: Carefully transfer the unused chemical or contaminated solids (such as vermiculite or sand from a spill cleanup) into the designated container.

  • Sealing and Labeling: Securely seal the container. Affix a completed hazardous waste label that includes the chemical name ("this compound"), the associated hazards (Corrosive, Water-Reactive), and the accumulation start date.

  • Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility.[11][12] Ensure it is stored away from incompatible materials, particularly water, bases, and alcohols.[3][16]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with a full and accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[14]

  • Wear Full PPE: Don appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[1] For large spills, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, dry sand, or earth.[2][14][17] Do not use combustible materials like paper towels or sawdust. [14]

  • Collection: Once the material is fully absorbed, carefully collect the mixture using non-sparking tools and place it into a designated, sealable container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the collected spill residue and any contaminated cleaning materials according to Protocol 2 .

References

Mastering the Handling of 1-Methyl-1H-indole-4-sulfonyl Chloride: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful and safe utilization of reactive chemical intermediates is fundamental to advancing drug discovery. 1-Methyl-1H-indole-4-sulfonyl chloride is a key reagent in the synthesis of various biologically active molecules. However, its inherent reactivity, particularly its classification as a sulfonyl chloride, necessitates a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is a corrosive and moisture-sensitive compound. Its primary hazards stem from its reactivity with water and nucleophiles, a characteristic shared by other sulfonyl chlorides.[1][2][3]

Key Hazards:

  • Corrosivity: Direct contact can cause severe skin burns and eye damage.[1][2][4]

  • Moisture Sensitivity: Reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is often exothermic and can lead to the release of corrosive and toxic gases.[1][3][5]

  • Respiratory Irritation: Inhalation of dust or vapors can cause respiratory irritation.[1][4]

The fundamental reaction driving these hazards is the hydrolysis of the sulfonyl chloride group:

R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction underscores the critical need for a moisture-free handling environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[6][7]Protects against splashes of the solid or solutions, as well as the corrosive gases produced upon hydrolysis. Standard safety glasses are insufficient.[6]
Hand Protection Nitrile or neoprene gloves.[8]Provides a barrier against skin contact. It is crucial to check the glove manufacturer's compatibility chart for sulfonyl chlorides and to change gloves immediately if contamination is suspected.[8]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.[6][9][10]Protects against spills and splashes. The apron provides an additional layer of protection for the torso.
Respiratory Protection Use in a certified chemical fume hood is mandatory.[11] For situations with a high potential for aerosol generation (e.g., large-scale transfers), a NIOSH-approved respirator with acid gas cartridges may be necessary.[6]A fume hood is the primary engineering control to prevent inhalation of dust and corrosive vapors.[11]

Operational Plan: From Receipt to Reaction

A meticulous, step-by-step approach is essential for the safe handling of this compound.

Receiving and Storage
  • Inspect Incoming Containers: Upon receipt, carefully inspect the container for any signs of damage or loose caps.[7]

  • Moisture-Free Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and alcohols.[5] A desiccator cabinet is the ideal storage environment. The recommended storage temperature is typically 2-8 °C.

  • Inert Atmosphere: For long-term storage, consider placing the container inside a larger, sealed container with a desiccant or under an inert atmosphere (e.g., in a glove box).

Weighing and Transfer

This operation presents the highest risk of exposure and requires strict adherence to protocol.

Workflow for Weighing and Transfer

cluster_prep Preparation cluster_weighing Weighing cluster_reaction Addition to Reaction prep_ppe Don appropriate PPE prep_hood Ensure fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary equipment (spatulas, weigh paper, solvent, etc.) prep_hood->prep_materials weigh_inert Purge balance with inert gas (N2 or Ar) prep_materials->weigh_inert weigh_transfer Quickly transfer solid to tared container weigh_inert->weigh_transfer weigh_seal Immediately seal container weigh_transfer->weigh_seal reaction_add Add to reaction vessel under inert atmosphere weigh_seal->reaction_add reaction_quench Clean spatula and weigh paper with a suitable quenching agent (e.g., isopropanol) reaction_add->reaction_quench

Caption: Workflow for weighing and transferring this compound.

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood has a certified face velocity.

    • Assemble all necessary equipment: spatulas, weigh paper or boat, a tared and sealable container for the reagent, and the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Weighing:

    • If possible, use a balance inside a glove box or a fume hood.

    • Minimize the time the container is open to the atmosphere.

    • Quickly transfer the desired amount of the solid to the tared container.

    • Immediately and securely seal the container of this compound.

  • Transfer to Reaction Vessel:

    • Add the weighed solid to the reaction vessel, which should be under a positive pressure of an inert gas.

    • Use a dry, non-reactive solvent to rinse any residual solid from the weighing container into the reaction vessel.

Spill Management

Prompt and appropriate action is crucial in the event of a spill.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure the fume hood is drawing air.[11]

  • Containment: For a small, manageable spill, use an inert, non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to cover the spill.[11] Do not use combustible materials like paper towels or sawdust. [11]

  • Neutralization: Once absorbed, slowly and carefully add the contaminated material to a large container of a basic solution, such as 5% sodium bicarbonate, in an ice bath within a fume hood.[11]

  • Disposal: The neutralized slurry should be collected as hazardous waste.

Disposal Plan: Deactivation and Waste Management

Proper disposal is a critical final step to ensure safety and environmental compliance.

Deactivation of Residual Reagent

Small amounts of unused this compound must be deactivated before disposal.

Deactivation Protocol:

  • Prepare a Quenching Solution: In a fume hood, prepare a beaker with a stirred, cold (ice bath) solution of a weak base, such as 5% sodium bicarbonate in water.[11]

  • Slow Addition: Slowly and in small portions, add the residual this compound to the basic solution.[11] This reaction is exothermic and will release gas (CO₂ from bicarbonate), so control the rate of addition carefully.

  • Ensure Neutralization: After the addition is complete, continue stirring for at least one hour. Check the pH of the solution to ensure it is neutral or slightly basic.

  • Dispose of Neutralized Solution: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[11]

Disposal of Contaminated Materials

All materials that have come into contact with this compound, including gloves, weigh paper, and absorbent materials from spills, must be treated as hazardous waste.

  • Segregate Waste: Collect all contaminated solid waste in a clearly labeled, sealed container.

  • Decontaminate Glassware: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to dissolve any residue. This rinse solvent should then be treated as hazardous waste. Subsequently, the glassware can be carefully rinsed with a dilute basic solution before conventional washing.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.[4]

Logical Flow for Waste Disposal

cluster_residual Residual Reagent cluster_contaminated Contaminated Materials residual_deactivate Slowly add to cold, basic solution (e.g., 5% NaHCO3) residual_neutralize Stir and ensure neutralization (check pH) residual_deactivate->residual_neutralize residual_dispose Dispose of aqueous solution per local regulations residual_neutralize->residual_dispose contaminated_collect Collect in a labeled, sealed container contaminated_pickup Dispose of as hazardous waste via EHS contaminated_collect->contaminated_pickup contaminated_glassware Rinse glassware with solvent (collect rinse as waste) then basic solution contaminated_glassware->contaminated_pickup

Caption: Decision-making process for the disposal of this compound and associated waste.

By integrating these safety and handling protocols into your standard operating procedures, you can mitigate the risks associated with this compound and foster a culture of safety and scientific excellence in your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-indole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-indole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.